molecular formula C9H7ClN2 B1591800 4-Chloro-7-methylquinazoline CAS No. 90272-83-6

4-Chloro-7-methylquinazoline

Cat. No.: B1591800
CAS No.: 90272-83-6
M. Wt: 178.62 g/mol
InChI Key: OCHWJELTXIZAIN-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinazoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWJELTXIZAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620490
Record name 4-Chloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90272-83-6
Record name 4-Chloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 4-Chloro-7-methylquinazoline for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-7-methylquinazoline, a heterocyclic compound of significant interest in modern drug discovery and development. Positioned as a critical electrophilic intermediate, its strategic importance lies in the facile displacement of the C4-chloro substituent, enabling the construction of diverse molecular architectures. This document details the compound's core chemical properties, provides validated protocols for its synthesis from commercially available precursors, and elucidates the mechanism of its key chemical transformations. Emphasis is placed on its application as a scaffold for potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This framework is prevalent in numerous biologically active compounds, from natural products to synthetic drugs. Its rigid structure provides a well-defined orientation for substituents, making it an ideal platform for designing molecules that interact with specific biological targets.

Among quinazoline derivatives, the 4-substituted variants have garnered immense attention, particularly in oncology. The discovery that 4-anilinoquinazolines can act as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR-β has led to the development of several FDA-approved cancer therapies, including Gefitinib, Erlotinib, and Lapatinib.[1][2]

This compound (CAS No. 90272-83-6) serves as a pivotal building block for a subset of these potent inhibitors.[3] The electron-withdrawing nature of the quinazoline nitrogen atoms activates the chlorine atom at the 4-position, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the systematic introduction of various nucleophiles, most notably substituted anilines, to generate libraries of potential drug candidates.[4] This guide will dissect the synthesis, reactivity, and strategic application of this valuable intermediate.

Physicochemical & Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 90272-83-6[5][6][7]
Molecular Formula C₉H₇ClN₂[5][6]
Molecular Weight 178.62 g/mol [5][6]
IUPAC Name This compound[5]
Appearance White to pale yellow solid[7]
Density 1.3 ± 0.1 g/cm³[3]
Boiling Point 298.2 ± 20.0 °C at 760 mmHg[3]
Flash Point 162.3 ± 7.4 °C[3]
SMILES CC1=CC2=C(C=C1)C(=NC=N2)Cl[5][6]
Safety & Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE) : Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[8][9]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis from atmospheric moisture.[6][10]

  • Spill & Disposal : In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly. Dispose of waste in accordance with local, state, and federal regulations.[11]

Synthesis and Mechanism

The synthesis of this compound is a well-established, two-step process commencing from 2-amino-4-methylbenzoic acid. The workflow involves the initial formation of the quinazolinone ring system, followed by a deoxychlorination reaction.

G cluster_0 PART 1: Quinazolinone Formation cluster_1 PART 2: Chlorination A 2-Amino-4-methylbenzoic Acid B 7-Methylquinazolin-4(3H)-one A->B Formamide or Formamidine Acetate, Heat C This compound B->C POCl₃, Heat

Figure 1: Two-step synthesis workflow for this compound.
Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one

The initial cyclization to form the quinazolinone core is a condensation reaction. While several methods exist, a common and effective approach involves heating the starting anthranilic acid derivative with a source of formamide.

Rationale: This reaction, a variation of the Niementowski quinazoline synthesis, uses formamide (or its salt, formamidine acetate) as a source for the C2 carbon and N3 nitrogen of the pyrimidine ring. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone product.[12]

Experimental Protocol: Synthesis of 7-Methylquinazolin-4(3H)-one

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Reaction : Heat the mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation : The solid precipitate is collected by vacuum filtration.

  • Purification : Wash the crude solid with cold water and then recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford 7-methylquinazolin-4(3H)-one as a crystalline solid.[13]

Step 2: Chlorination of 7-Methylquinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.

Mechanism Insight: The reaction of a quinazolinone with POCl₃ is not a simple direct displacement. It proceeds through a two-stage mechanism.[14]

  • Phosphorylation : At lower temperatures (< 25 °C), the quinazolinone oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃ to form a phosphorylated intermediate. This intermediate is the actual reactive species.

  • Chloride Displacement : Upon heating (typically 70-110 °C), a chloride ion (from POCl₃) acts as a nucleophile and attacks the C4 position, displacing the phosphorylated oxygen moiety as a stable phosphate leaving group. This step re-establishes the aromaticity of the pyrimidine ring.[14]

Experimental Protocol: Synthesis of this compound

  • Setup : In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 7-methylquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[15]

  • Reaction : Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup : After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Neutralization : Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8.

  • Extraction & Isolation : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[16][17]

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization.

Core Application: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its reactivity as an electrophile in SNAr reactions. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[18][19]

G cluster_0 SₙAr Reaction A This compound C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + :Nu⁻ B Substituted Aniline (Nucleophile) D 4-Anilino-7-methylquinazoline (Product) C->D - Cl⁻ G cluster_0 Normal EGFR Signaling cluster_1 Inhibition by 4-Anilinoquinazoline EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Inhibitor 4-Anilino-7-methylquinazoline Derivative EGFR_i EGFR Inhibitor->EGFR_i Binds to ATP Pocket Blocked Signaling Blocked EGFR_i->Blocked ATP_i ATP ATP_i->EGFR_i Binding Prevented

Figure 3: Mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR) and Biological Activity

The biological efficacy of 4-anilinoquinazoline inhibitors is highly dependent on the substitution patterns on both the quinazoline core and the aniline ring. While specific data for 7-methyl derivatives are part of proprietary drug development, extensive public data on analogous structures provide clear SAR trends.

  • Aniline Ring (C4 position) : Small, electron-withdrawing groups (e.g., bromo, chloro, ethynyl) at the meta-position of the aniline ring often enhance potency. [2][20]* Quinazoline Core (C6/C7 positions) : Small, lipophilic groups, often containing solubilizing moieties, are common at the 6 and 7 positions to modulate pharmacokinetic properties and target affinity. [2] The table below shows the inhibitory concentrations (IC₅₀) of several representative 4-anilinoquinazoline EGFR inhibitors, illustrating the high potency achievable with this scaffold.

CompoundKey Substituent(s)Target KinaseIC₅₀ (nM)Source(s)
Gefitinib 6,7-DimethoxyEGFR~2-37[1]
Erlotinib 6,7-Bis(2-methoxyethoxy)EGFR~2[1]
Lapatinib 6-[5-(...furan...)]EGFR/HER2~10[1]
Compound 15 6,7-Dimethoxy, 3'-BromoEGFR0.025[20]
Compound 16 6,7-Diethoxy, 3'-BromoEGFR0.006[20]

Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-methylquinazolin-4-amine

  • Setup : In a sealable reaction vessel, dissolve this compound (1.0 eq) and 3-ethynylaniline (1.1 eq) in a suitable solvent such as 2-propanol or n-butanol.

  • Reaction : Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) if desired, although the reaction often proceeds without it. Seal the vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Isolation : If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 4-anilino-7-methylquinazoline derivative.

Conclusion

This compound is a strategically vital intermediate in medicinal chemistry. Its value is derived from a straightforward and scalable synthesis and, most importantly, the activated C4 position that readily participates in nucleophilic aromatic substitution reactions. This reactivity provides a reliable and versatile entry point for the synthesis of 4-anilinoquinazolines, a class of compounds that has proven exceptionally fruitful in the development of targeted cancer therapies. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, empowers researchers to efficiently leverage this building block in the quest for novel and more effective kinase inhibitors.

References

  • Sánchez, B., Calderón, C., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 509. [Link] [22]2. Romeiro, N. C., et al. (2013). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 70, 691-705. [Link]
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An In-depth Technical Guide to 4-Chloro-7-methylquinazoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-7-methylquinazoline, a key heterocyclic intermediate in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, synthesis, and significant role in the creation of targeted therapeutics.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a "privileged structure" in pharmaceutical development.[1] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a versatile building block, with its chloro-substituent at the 4-position providing a reactive site for nucleophilic substitution, a critical step in the synthesis of more complex, biologically active molecules.[2][4]

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₇ClN₂.[5] Its structure is characterized by a quinazoline core with a chlorine atom at the 4-position and a methyl group at the 7-position.[2] This compound typically appears as a crystalline solid and is moderately soluble in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90272-83-6[5]
Molecular Formula C₉H₇ClN₂[5][6]
Molecular Weight 178.62 g/mol [5][6]
Boiling Point 298.2 ± 20.0 °C at 760 mmHg[6][7]
Density 1.3 ± 0.1 g/cm³[7]
Flash Point 162.3 ± 7.4 °C[7]
IUPAC Name This compound[5]
SMILES CC1=CC2=C(C=C1)C(=NC=N2)Cl[5][8]
InChI InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3[5]

Note: The properties listed are based on computed and experimental data and may vary slightly between different sources.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Acylation of 5-methylquinazoline. 5-methylquinazoline is reacted with an acyl chloride to produce 5-methylquinazoline chloride.[7] The choice of acyl chloride can influence the reaction's efficiency and yield.

  • Step 2: Chlorination. The 5-methylquinazoline chloride is then treated with a chlorinating agent, such as phosphorus pentachloride, with aluminum chloride as a catalyst, to yield this compound.[7]

Causality in Experimental Choices:

  • The use of a catalyst like aluminum chloride in the chlorination step is crucial for activating the substrate and facilitating the nucleophilic attack by the chloride ion.

  • The reaction temperature and time must be carefully optimized to ensure complete conversion while minimizing the formation of byproducts.

Synthesis_Workflow 5-methylquinazoline 5-methylquinazoline Reaction1 Acylation 5-methylquinazoline->Reaction1 Acyl_Chloride Acyl_Chloride Acyl_Chloride->Reaction1 5-methylquinazoline_chloride 5-methylquinazoline_chloride Reaction1->5-methylquinazoline_chloride Reaction2 Chlorination 5-methylquinazoline_chloride->Reaction2 Chlorinating_Agent Phosphorus Pentachloride Chlorinating_Agent->Reaction2 Catalyst Aluminum Chloride Catalyst->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra are available from various sources, a general overview of expected signals is provided below.[9]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show signals corresponding to the aromatic protons on the quinazoline ring and the protons of the methyl group.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbons of the quinazoline core and the methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (178.62 g/mol ).[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide array of biologically active compounds.[6][7] Its quinazoline core is a key feature in many kinase inhibitors used in cancer therapy.[6] The chlorine atom at the 4-position serves as a handle for introducing various substituents, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.[4]

Role in Targeted Therapies:

Derivatives of this compound are being investigated for their potential as:

  • Anticancer Agents: By modifying the quinazoline scaffold, researchers can design molecules that selectively inhibit kinases involved in cancer cell proliferation and survival.[10]

  • Antimicrobial Agents: The quinazoline nucleus can be functionalized to create compounds that target essential processes in bacteria and other pathogens.[10]

  • Anti-inflammatory Drugs: Quinazoline derivatives have shown promise in modulating inflammatory pathways.[2]

Drug_Action_Pathway cluster_0 Drug Synthesis cluster_1 Biological Target Interaction This compound This compound Reaction Nucleophilic Substitution This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Quinazoline_Derivative Active Pharmaceutical Ingredient (API) Reaction->Quinazoline_Derivative Biological_Target Kinase Enzyme Quinazoline_Derivative->Biological_Target Binding Inhibition Inhibition of Signaling Pathway Biological_Target->Inhibition Therapeutic_Effect e.g., Apoptosis of Cancer Cell Inhibition->Therapeutic_Effect

Caption: Role of this compound in drug action.

Safety and Handling

This compound is associated with several hazard statements, including being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[5] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[8]

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its versatile chemical nature and the established biological activity of its derivatives make it a valuable starting material for the development of novel therapeutics. A thorough understanding of its structure, properties, and synthesis is paramount for researchers and scientists working to address unmet medical needs.

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The Strategic Intermediate: A Technical Guide to 4-Chloro-7-methylquinazoline (CAS 90272-83-6) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-7-methylquinazoline (CAS No. 90272-83-6), a pivotal heterocyclic intermediate in modern medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the compound's strategic importance, detailing its physicochemical characteristics, robust synthesis protocols, and critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. We will dissect the causality behind the synthetic strategies, from the formation of the quinazolinone core to its crucial chlorination. Furthermore, a representative application in the synthesis of a potent 4-anilinoquinazoline kinase inhibitor will be detailed, complete with reaction mechanisms and biological context. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Within this class, 4-anilinoquinazoline derivatives have emerged as a cornerstone of targeted cancer therapy, most notably as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2] The strategic placement of a chlorine atom at the 4-position of the quinazoline core transforms the molecule into a highly reactive and versatile intermediate, primed for nucleophilic substitution. This compound, the subject of this guide, offers an additional methyl group on the benzene ring, providing a subtle yet significant modification for probing structure-activity relationships (SAR) in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 90272-83-6[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Appearance Crystalline solid[4]
Boiling Point 298.2 ± 20.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Solubility Moderately soluble in organic solvents[4]
Spectroscopic Data (Predicted and Analog-Based)

For the precursor, 7-methyl-2-phenylquinazolin-4(3H)-one: [6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 12.41 (br, 1H), 8.17 (d, J = 7.6 Hz, 2H), 8.03 (d, J = 8.0 Hz, 1H), 7.57-7.51 (m, 4H), 7.32 (d, J = 8.0 Hz, 1H), 2.46 (s, 3H) ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ = 162.1, 152.3, 148.8, 145.0, 132.8, 131.3, 128.6, 128.0, 127.7, 127.1, 125.7, 118.5, 21.3 ppm.

Upon chlorination to form this compound, one would anticipate the disappearance of the N-H proton signal and significant shifts in the aromatic carbons, particularly those in proximity to the newly introduced chlorine atom at C4. The proton at C5 would likely experience a downfield shift due to the inductive effect of the adjacent chlorine.

Synthesis of this compound: A Two-Step Approach

The synthesis is logically approached in two main stages: first, the construction of the heterocyclic core to form the stable quinazolinone, followed by a deoxychlorination reaction to install the reactive chloro group at the 4-position.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Deoxychlorination A 2-Amino-4-methylbenzoic Acid C 7-Methylquinazolin-4(3H)-one A->C Heat (125-130°C) B Formamide B->C Cyclization Reagent D 7-Methylquinazolin-4(3H)-one F This compound D->F Heat (reflux) E Phosphorus Oxychloride (POCl3) E->F Chlorinating Agent

Overall synthetic workflow for this compound.
Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one

The foundational step is the cyclization of an appropriate anthranilic acid derivative. The Niementowski quinazolinone synthesis provides a direct and effective method.[7]

Principle: This reaction involves the condensation of an anthranilic acid with an amide. Using formamide serves as both the reactant and solvent, providing the necessary carbon atom to form the pyrimidine ring.

Experimental Protocol:

  • Reagents: 2-Amino-4-methylbenzoic acid, Formamide.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1.0 eq) with an excess of formamide (5-10 eq). b. Heat the mixture to 125-130 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7] c. Upon completion, cool the reaction mixture to room temperature. d. Pour the mixture into cold water to precipitate the product. e. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. f. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 7-methylquinazolin-4(3H)-one.

Causality: The thermal conditions drive the condensation and subsequent intramolecular cyclization. The initial reaction forms an N-formyl intermediate, which then cyclizes and dehydrates to yield the stable, aromatic quinazolinone ring system. Using an excess of formamide ensures the reaction goes to completion.

Step 2: Chlorination of 7-Methylquinazolin-4(3H)-one

This is the critical activation step. The hydroxyl group of the quinazolinone tautomer is replaced by a chlorine atom, creating an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[8][9][10]

Principle: The reaction proceeds via an initial phosphorylation of the carbonyl oxygen, forming a highly reactive intermediate. The chloride ion, generated from POCl₃, then acts as a nucleophile to displace the phosphate group, yielding the 4-chloro derivative.[10][11] Heating is required to drive the final substitution step.[10]

Experimental Protocol:

  • Reagents: 7-Methylquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), catalytic N,N-Dimethylformamide (DMF) (optional).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-methylquinazolin-4(3H)-one (1.0 eq). b. Add an excess of phosphorus oxychloride (5-10 eq) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.[12] c. Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.[8] d. Carefully cool the reaction mixture to room temperature. e. Work-up (Critical Step): Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic reaction. f. The product will precipitate as a solid. Neutralize the acidic aqueous solution carefully with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, to a pH of ~7-8.[8] g. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum. h. The crude this compound can be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Trustworthiness and Self-Validation: The work-up procedure is critical. 4-Chloroquinazolines can be susceptible to hydrolysis back to the quinazolinone starting material, especially under basic conditions.[8] Therefore, quenching in ice-water, followed by rapid neutralization and filtration is key to preserving the product's integrity. The purity can be confirmed by melting point analysis and TLC against the starting material.

Application in Drug Discovery: Synthesis of a Potent 4-Anilinoquinazoline Kinase Inhibitor

The primary utility of this compound is its role as a precursor to biologically active molecules. The reaction with substituted anilines is a classic example, yielding potent kinase inhibitors.[1]

G cluster_0 SₙAr Reaction cluster_1 Biological Target A This compound C 4-Anilino-7-methylquinazoline Derivative A->C Isopropanol, Heat B Substituted Aniline (e.g., 3-Ethynylaniline) B->C Nucleophile D 4-Anilino-7-methylquinazoline Derivative E Kinase ATP-Binding Site (e.g., EGFR, VEGFR) D->E Inhibition

Workflow for the synthesis and action of a 4-anilinoquinazoline inhibitor.

Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the quinazoline ring activate the 4-position towards nucleophilic attack. The aniline nitrogen acts as the nucleophile, displacing the chloride ion.

Representative Protocol: Synthesis of N-(3-ethynylaniline)-7-methylquinazoline-4-amine

  • Reagents: this compound, 3-Ethynylaniline, Isopropanol (or another suitable high-boiling solvent like n-butanol).

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol. b. Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC. c. Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling. d. If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and triturate with a non-polar solvent like hexane to induce precipitation. e. Wash the collected solid with cold isopropanol or diethyl ether and dry under vacuum to yield the final product.

Authoritative Grounding & Biological Significance: The 4-anilinoquinazoline scaffold is the basis for several FDA-approved drugs, including Gefitinib and Erlotinib, which target EGFR.[1] The aniline moiety typically binds in the ATP-binding pocket of the kinase, while the quinazoline core acts as a hinge-binding motif. The introduction of the 7-methyl group can influence solubility, metabolic stability, and interactions within the hydrophobic regions of the kinase pocket, making it a valuable modification for developing new inhibitors with improved properties or altered selectivity profiles. For instance, similar 4-anilinoquinazoline derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.[1][13]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. As with all chlorinated heterocyclic compounds, care should be taken to avoid inhalation and skin contact.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution, is robust and scalable. The reactivity of the 4-chloro position provides a reliable entry point for introducing a wide array of functionalities, most notably for the construction of potent 4-anilinoquinazoline-based kinase inhibitors. By understanding the principles behind its synthesis and reactivity, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation targeted therapies.

References

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  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
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  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
  • Tummala, R., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 584–591. [Link]
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The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline Moiety

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2] First synthesized in 1895, this scaffold has since been identified in over 200 naturally occurring alkaloids and has become a "privileged structure" in synthetic drug design due to its ability to interact with a wide array of biological targets.[1][2] The versatility of the quinazoline core, allowing for substitutions at various positions, has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive overview of the key biological activities of quinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of quinazoline derivatives has been in oncology.[5][6][7] Their anticancer effects are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[6]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[5][8]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a key feature of many clinically approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib.[5][9][10] These drugs competitively bind to the ATP-binding site in the kinase domain of EGFR, preventing its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.[5][6] The 4-anilinoquinazoline core is a critical pharmacophore for this activity.[2][11] Mutations in the EGFR kinase domain, such as L858R, can sensitize non-small-cell lung cancer (NSCLC) to these inhibitors.[9][12] However, secondary mutations like T790M can confer resistance, a challenge that has driven the development of next-generation irreversible inhibitors.[10][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By targeting VEGFRs, quinazoline derivatives can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating anti-proliferative activity against various cancer cell lines.[5][13]

  • Dual and Multi-Kinase Inhibition: The structural flexibility of the quinazoline scaffold allows for the design of molecules that can inhibit multiple kinases simultaneously.[5][13] For instance, some derivatives exhibit dual inhibitory activity against both EGFR and VEGFR, offering a broader therapeutic window by concurrently targeting tumor cell proliferation and angiogenesis.[5][11]

Other Anticancer Mechanisms

Beyond kinase inhibition, quinazoline derivatives have been shown to induce cancer cell death and inhibit tumor growth through other mechanisms:

  • Induction of Apoptosis: Certain quinazolinone Schiff base derivatives have demonstrated the ability to induce apoptosis in breast cancer cell lines.[7] Mechanistic studies have shown that some compounds can cause cell cycle arrest, often at the G1 or G2/M phase, leading to programmed cell death.[6][14]

  • Tubulin Polymerization Inhibition: Some quinazolin-4(3H)-one derivatives can inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[6] This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis.

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1 inhibitors, showing promise in targeting cancers with deficiencies in other DNA repair pathways.[7]

Structure-Activity Relationship (SAR) Highlights

The biological activity of quinazoline-based anticancer agents is highly dependent on the nature and position of substituents on the quinazoline core and its appended moieties.

PositionSubstituent Effect
C4 The 4-anilino group is crucial for EGFR kinase inhibition. Substitutions on the aniline ring can modulate potency and selectivity.[2][11]
C6 & C7 Substitution with small, lipophilic groups or morpholinoalkoxy chains at these positions often enhances antiproliferative activity.[11]
Linker The length and flexibility of linkers between the quinazoline core and other moieties can significantly impact inhibitory activity against dual targets like EGFR and VEGFR2.[11]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of quinazoline derivatives against EGFR tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (quinazoline derivatives) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

  • Enzyme Addition: Add the recombinant EGFR kinase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • ATP Addition: Add ATP to start the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which involves a luminescence-based detection method.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold for Combating Pathogens

Quinazoline and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[15][16][17]

Antibacterial Activity

Quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][15] Some compounds have demonstrated potent activity against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[16] The mechanism of antibacterial action is varied, with some derivatives targeting DNA synthesis or ATP homeostasis.[18] Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antibacterial potency.[4]

Antifungal Activity

Several quinazolinone derivatives have been reported to possess significant antifungal properties.[15][19] For instance, certain aza isatin derivatives containing a 4(3H)-quinazolinone moiety have shown activity against various fungal species.[15]

Antitubercular Activity

The quinazoline scaffold has been explored for its potential against Mycobacterium tuberculosis.[1] Derivatives such as 2-ethylthio-4-methylaminoquinazoline have been identified as potent inhibitors of M. tuberculosis.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial activity of quinazoline derivatives.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (quinazoline derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Also, include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • Data Recording: Record the MIC value for each test compound against each bacterial strain.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazoline derivatives have been investigated for their potential as anti-inflammatory agents, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22]

Mechanism of Action

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • COX Inhibition: Some quinazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[23]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Certain quinazolinone derivatives can inhibit the NF-κB signaling pathway, thereby downregulating the production of inflammatory mediators like COX-2, iNOS, and TNF-α.[24]

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory quinazolinones, substitutions at the C2 and C3 positions have been shown to be important for activity.[21] The introduction of aromatic or heterocyclic moieties at these positions can significantly influence their anti-inflammatory potential.[20][22]

Antiviral, Antimalarial, and Other Activities

The therapeutic potential of the quinazoline scaffold extends to a variety of other diseases.

Antiviral Activity

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activity.[1][25] They have been evaluated against a range of viruses, including influenza virus, hepatitis C virus (HCV), and herpes simplex virus (HSV).[1][25] Some derivatives act by inhibiting viral enzymes, such as the HCV NS3-4A protease.[1] More recently, quinoline and quinazoline derivatives have been screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[26]

Antimalarial Activity

Quinazolinone derivatives, particularly those based on the natural product febrifugine, have shown potent antimalarial activity against Plasmodium species.[27][28] The 4-quinazolinone moiety is considered essential for this activity.[27] These compounds offer a promising scaffold for the development of new antimalarial drugs, which is crucial due to the emergence of drug-resistant parasite strains.[27][28]

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly versatile and valuable framework in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs, particularly in the field of oncology. The ongoing exploration of structure-activity relationships and mechanisms of action continues to unveil new therapeutic opportunities. Future research will likely focus on the design of more selective and potent quinazoline derivatives, including multi-target agents and compounds that can overcome drug resistance. The continued investigation of this privileged scaffold holds great promise for the development of novel therapies for a wide range of human diseases.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow

MIC_Workflow A 1. Prepare Serial Dilution of Quinazoline Derivative in 96-well plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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4-Chloro-7-methylquinazoline mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-7-methylquinazoline-Derived Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of the mechanism of action associated with the this compound scaffold, a critical building block in the development of targeted cancer therapeutics. While this compound itself is a synthetic intermediate, its structural framework is foundational to a class of potent protein kinase inhibitors.[1][2] This document will elucidate the molecular mechanisms through which these derivative compounds exert their therapeutic effects, with a primary focus on their role as ATP-competitive inhibitors of receptor tyrosine kinases. We will explore the causality behind experimental designs for characterizing these inhibitors, present detailed protocols for key assays, and visualize the complex signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[3][4] Its rigid, bicyclic structure provides an ideal framework for designing molecules that can bind with high affinity and selectivity to the ATP-binding pocket of various protein kinases.[5][6] The specific intermediate, this compound, is a valuable starting material for the synthesis of a multitude of these kinase inhibitors.[1][2] The chloro-substituent at the 4-position is a key reactive site, allowing for the facile introduction of various aniline and other amine-containing moieties, which are crucial for potent and selective kinase inhibition.[7][8]

The majority of anticancer quinazoline derivatives function as protein kinase inhibitors, interfering with the signaling pathways that drive tumor growth, proliferation, and survival.[5][9] By targeting specific kinases that are overexpressed or constitutively active in cancer cells, these compounds offer a more targeted and less toxic alternative to traditional chemotherapy.

Core Mechanism of Action: Competitive ATP Inhibition of Tyrosine Kinases

The primary mechanism of action for the vast majority of biologically active compounds derived from the this compound scaffold is competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[5] Many of these are specifically receptor tyrosine kinase (RTK) inhibitors.[7][10]

The Target: Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, metabolism, and motility. In many cancers, these receptors, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are overexpressed or harbor activating mutations.[5][6] This leads to uncontrolled downstream signaling, promoting tumorigenesis.

Molecular Interaction

Quinazoline-based inhibitors are designed to mimic the purine ring of ATP. They occupy the ATP-binding cleft of the kinase domain, preventing the binding of endogenous ATP. This blockade of ATP binding inhibits the autophosphorylation of the kinase, thereby abrogating its catalytic activity and halting the downstream signaling cascade. The 4-anilino substitution, made possible by the reactive 4-chloro position on the starting intermediate, is critical for high-affinity binding and selectivity towards specific kinases like EGFR.[5][7]

Below is a diagram illustrating the general mechanism of ATP-competitive inhibition by a quinazoline derivative.

G cluster_0 Active Kinase cluster_1 Inhibition cluster_2 Outcome Kinase Kinase Domain ATP_pocket ATP Binding Pocket Kinase->ATP_pocket contains Substrate_site Substrate Binding Site Kinase->Substrate_site contains No_Phosphorylation No Substrate Phosphorylation ATP_pocket->No_Phosphorylation Leads to Quinazoline Quinazoline Inhibitor Quinazoline->ATP_pocket Binds to ATP ATP ATP->ATP_pocket Binding Blocked Signal_Block Signal Transduction Blocked No_Phosphorylation->Signal_Block Results in

Caption: ATP-competitive inhibition of a kinase by a quinazoline derivative.

Impact on Cellular Signaling: The EGFR Pathway Example

To illustrate the downstream consequences of this inhibition, we will use the EGFR signaling pathway as a prime example. EGFR is a well-established target for quinazoline-based drugs like gefitinib and erlotinib.[5][6]

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and invasion.

Quinazoline inhibitors block the initial autophosphorylation step, effectively shutting down all subsequent downstream signaling.

EGFR_Pathway cluster_mapk RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based drug.

Experimental Validation of Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the mechanism of action of a novel quinazoline-based kinase inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against a purified kinase enzyme and to calculate its IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality of Experimental Choices:

  • Purified Enzyme: Using a purified recombinant kinase ensures that the observed inhibition is a direct effect on the target, eliminating confounding variables from a complex cellular environment.

  • Varying Inhibitor Concentrations: A dose-response curve is essential to quantify the potency of the inhibitor (IC₅₀).

  • ATP Concentration: The assay is typically run at or near the Michaelis constant (Km) of ATP for the specific kinase to ensure that the inhibitor is competing effectively.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (A Representative Example)

  • Reagent Preparation:

    • Prepare a serial dilution of the quinazoline test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the purified kinase (e.g., EGFR) and a europium-labeled anti-tag antibody (e.g., anti-GST).

    • Prepare a solution containing a fluorescently labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates within a cellular context.

Causality of Experimental Choices:

  • Cell Line Selection: Use a cancer cell line known to overexpress or have an activating mutation in the target kinase (e.g., A549 or H1975 cells for EGFR).[3]

  • Ligand Stimulation: Stimulating the cells with the appropriate ligand (e.g., EGF) ensures the pathway is activated and provides a clear signal to inhibit.

  • Phospho-specific Antibodies: These antibodies are crucial for specifically detecting the activated (phosphorylated) forms of the target proteins, providing direct evidence of inhibition.

Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549) and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the quinazoline inhibitor for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Quantitative Data Summary

The potency of quinazoline-based kinase inhibitors varies depending on the specific kinase target and the substitutions on the quinazoline scaffold. The following table presents representative IC₅₀ values for well-known quinazoline drugs against their primary targets.

CompoundPrimary Target(s)IC₅₀ (nM)Cell Line (Antiproliferative IC₅₀)
Gefitinib EGFR2-37A549 (~10 µM)
Erlotinib EGFR2H1975 (L858R/T790M) (>10 µM)
Lapatinib EGFR, HER210.8, 9.8SK-BR-3 (~30 nM)
Vandetanib VEGFR2, EGFR40, 500HUVEC (~100 nM)

Note: IC₅₀ values can vary based on assay conditions. Data compiled from various public sources and scientific literature.[3][5][6]

Conclusion

The this compound framework is a cornerstone of modern targeted cancer therapy. While the compound itself is an intermediate, it provides the essential chemical architecture for synthesizing highly potent and selective ATP-competitive kinase inhibitors. The mechanism of these derivatives is well-understood, involving the direct blockade of kinase activity by occupying the ATP-binding site, which in turn inhibits the downstream signaling pathways responsible for malignant cell growth and survival. The validation of this mechanism relies on a logical progression of experiments, from in vitro enzymatic assays to cellular phosphorylation and proliferation studies. A thorough understanding of this mechanism of action is paramount for the continued development of next-generation targeted therapeutics.

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The Evolving Therapeutic Landscape of 4-Substituted Quinazolines: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. The strategic substitution at the 4-position of the quinazoline ring has been a particularly fruitful avenue of research, leading to the development of several clinically approved drugs and a vast library of promising therapeutic candidates. This in-depth technical guide provides a comprehensive review of the major biological activities of 4-substituted quinazoline derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the intricate mechanisms of action, explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinazoline Core and the Significance of C4-Substitution

Quinazoline, a benzopyrimidine system, has a rich history in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties.[1] The versatility of the quinazoline nucleus allows for substitutions at various positions, but the 4-position has proven to be a critical determinant of biological activity. The introduction of different functionalities at this position, such as amino, thio, alkoxy, and other groups, profoundly influences the molecule's ability to interact with various biological targets. This has led to the design and synthesis of potent inhibitors of enzymes like kinases, polymerases, and others, paving the way for targeted therapies.[2]

This guide will systematically explore the key therapeutic areas where 4-substituted quinazolines have made a significant impact, providing both a high-level overview and detailed technical insights.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound success of 4-substituted quinazolines has been in the field of oncology. Several FDA-approved drugs targeting key signaling pathways in cancer are based on this scaffold.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary mechanism through which 4-anilinoquinazolines exert their anticancer effects is by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF, TGF-α), triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5]

4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling and leading to cell cycle arrest and apoptosis.[3][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway EGF/TGF-α EGF/TGF-α EGFR EGFR EGF/TGF-α->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Quinazoline 4-Anilino quinazoline Quinazoline->EGFR Inhibits (ATP-competitive)

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Structure-Activity Relationship (SAR)

The anticancer potency of 4-anilinoquinazolines is highly dependent on the nature of the substituents on both the quinazoline core and the aniline moiety. Key SAR observations include:

  • Aniline Moiety: Electron-withdrawing groups at the meta-position of the aniline ring generally enhance activity.

  • Quinazoline Core: Substitutions at the 6- and 7-positions with small, flexible, and hydrophilic groups, such as methoxyethoxy, can improve solubility and potency.[7]

  • 2-Position: Introduction of a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve antitumor potency.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted quinazoline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Add 4-Substituted Quinazoline Derivatives A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (490 nm) F->G H Calculate IC50 Value G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Substituted quinazolines have shown promising activity against a range of bacteria and fungi.[8][9]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

One of the key mechanisms of antimicrobial action for some quinazoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for bacterial DNA replication, repair, and recombination, and they are absent in humans, making them attractive targets for selective antibacterial therapy.[11] By inhibiting these enzymes, quinazoline derivatives disrupt DNA synthesis, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Cell_Death DNA_Replication->Cell_Death Disrupted DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->DNA_Replication Enables Quinazoline 4-Substituted Quinazoline Quinazoline->DNA_Gyrase Inhibits

Figure 3: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.

Antimicrobial Spectrum and Potency

Various 4-substituted quinazoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds.

Compound ID4-SubstituentMicroorganismMIC (µg/mL)Reference
1 3-((thiophen-2-ylmethylene)amino)Staphylococcus aureus1.95[12]
2 3-((thiophen-2-ylmethylene)amino)Candida albicans3.90[12]
3 1-[(3-methylphenyl)amino]Escherichia coli5[13]
4 1-[(3-methylphenyl)amino]Bacillus subtilis1[13]
5 VariesStaphylococcus aureus0.5 - 31.25[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the 4-substituted quinazoline derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 4-Substituted quinazolines have emerged as promising anti-inflammatory agents.[15]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of quinazoline derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

  • Cyclooxygenase (COX) Inhibition: Some quinazolinones have been shown to be selective inhibitors of COX-1 or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[14]

  • Modulation of NF-κB and TNF-α Signaling: Quinazoline derivatives can interfere with the nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) signaling pathways.[16][17] These pathways play a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes.[4][18]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory_Stimuli TNF_alpha_Receptor TNF-αR Inflammatory_Stimuli->TNF_alpha_Receptor Activates IKK IKK TNF_alpha_Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NF_kB NF_kB IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Induces Transcription Quinazoline 4-Substituted Quinazoline Quinazoline->IKK Inhibits Quinazoline->NF_kB Inhibits Translocation

Figure 4: Inhibition of the NF-κB signaling pathway by 4-substituted quinazolines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[2]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the 4-substituted quinazoline derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (carrageenan only).

Antiviral Activity: A Broad Spectrum of Inhibition

4-Substituted quinazolines have also demonstrated promising antiviral activity against a variety of DNA and RNA viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).[3][11]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinazoline derivatives are diverse and often virus-specific. Some reported mechanisms include:

  • Inhibition of Viral Enzymes: Certain derivatives have been shown to inhibit viral enzymes essential for replication, such as reverse transcriptase in HIV.[3]

  • Interference with Viral Entry and Fusion: Some compounds may block the entry of viruses into host cells.

  • Modulation of Host Cell Factors: Quinazolines can also exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its replication.

Antiviral Spectrum

Several studies have reported the antiviral efficacy of 4-substituted quinazolines against a range of viruses. For instance, certain 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown specific activity against vaccinia virus, parainfluenza-3 virus, HSV-1, HSV-2, and Coxsackie virus B4.[11] More recently, quinazoline derivatives have been investigated as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Clinically Approved 4-Substituted Quinazoline Drugs

The therapeutic potential of 4-substituted quinazolines is underscored by the number of drugs based on this scaffold that have received FDA approval, primarily for the treatment of cancer.

Drug NameStructureIndicationMechanism of Action
Gefitinib

Non-small cell lung cancer (NSCLC) with EGFR mutationsReversible inhibitor of EGFR tyrosine kinase[8][19]
Erlotinib

NSCLC with EGFR mutations, Pancreatic cancerReversible inhibitor of EGFR tyrosine kinase[][21]
Lapatinib

HER2-positive breast cancerDual inhibitor of EGFR and HER2 tyrosine kinases[15][22]
Afatinib

NSCLC with EGFR mutationsIrreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases[2][23]
Vandetanib

Medullary thyroid cancerInhibitor of VEGFR, EGFR, and RET tyrosine kinases[24]

Conclusion and Future Perspectives

The 4-substituted quinazoline scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of novel therapeutic agents. Its success in oncology, particularly as EGFR inhibitors, has been remarkable, and its potential in treating infectious and inflammatory diseases is increasingly being recognized.

Future research in this area will likely focus on several key aspects:

  • Development of More Selective Inhibitors: Designing compounds with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Synthesizing novel derivatives that can overcome acquired resistance mechanisms, a common challenge with targeted therapies.

  • Exploring New Biological Targets: Expanding the scope of 4-substituted quinazolines to new and unexplored biological targets to address unmet medical needs.

  • Combination Therapies: Investigating the synergistic effects of 4-substituted quinazolines in combination with other therapeutic agents.

The continued exploration of the chemical space around the 4-substituted quinazoline nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery and development.

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The Strategic Core: A Technical Guide to 4-Chloro-7-methylquinazoline as a Precursor for Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its rigid, planar structure provides an ideal framework for competitive binding at the ATP pocket of the EGFR kinase domain. This guide provides an in-depth technical analysis of a key precursor, 4-Chloro-7-methylquinazoline, for researchers and drug development professionals. We will explore the synthetic rationale, detailed experimental protocols, structure-activity relationship (SAR) insights related to the C7-methyl substitution, and the subsequent conversion of this precursor into potent 4-anilinoquinazoline-based EGFR inhibitors. This document is designed not merely as a set of instructions, but as a self-validating system of protocols and scientific reasoning to empower the design of next-generation kinase inhibitors.

The Central Role of EGFR and the Quinazoline Advantage

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical mediator of cellular signaling pathways controlling growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in the tumorigenesis of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[2]

The inhibition of the EGFR tyrosine kinase domain has proven to be a highly effective therapeutic strategy. The quinazoline core has emerged as a privileged scaffold for EGFR inhibitors due to its high affinity for the kinase's active site.[2] First-generation inhibitors like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors, effectively blocking the autophosphorylation of EGFR and halting downstream signaling.[3][4] The core interaction involves a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met793 in the hinge region of the EGFR kinase domain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Monomer Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization ADP ADP Dimer->ADP P P Dimer->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Inhibitor Quinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer RAS RAS P->RAS Activation Cascade PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Signal Transduction AKT AKT PI3K->AKT AKT->Proliferation Signal Transduction

Figure 1: Simplified EGFR Signaling Pathway and Inhibition Mechanism.

Synthesis of the Core Precursor: this compound

The synthesis of the 4-chloroquinazoline core is a critical upstream process in the development of this class of inhibitors. The 4-chloro group serves as an excellent leaving group, readily displaced by a nucleophilic amine (e.g., a substituted aniline) to generate the final inhibitor scaffold. The following two-step process, adapted from established methodologies for quinazoline synthesis, provides a reliable route to this compound.[5][6][7]

Workflow for Precursor Synthesis

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-methyl- benzoic Acid B 7-Methylquinazolin- 4(3H)-one A->B  Formamide, 160°C   C 4-Chloro-7- methylquinazoline B->C  SOCl₂, Reflux  

Figure 2: Synthetic Workflow for this compound.
Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one

Causality: This foundational step constructs the core heterocyclic system. The reaction between 2-amino-4-methylbenzoic acid and formamide is a well-established cyclization method. Formamide serves as the source for the two additional carbon and nitrogen atoms required to form the pyrimidine ring of the quinazolinone. High temperature is necessary to drive the condensation and subsequent dehydration reactions.

Experimental Protocol:

  • Combine 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) and formamide (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the product under vacuum at 60 °C to yield 7-methylquinazolin-4(3H)-one as a solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

Causality: The conversion of the 4-oxo group to a 4-chloro group is the key activation step. Thionyl chloride (SOCl₂) is an effective chlorinating agent for this transformation. The reaction proceeds via the formation of a reactive intermediate, which is then attacked by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction through the formation of the Vilsmeier reagent in situ. Refluxing ensures the reaction goes to completion.

Experimental Protocol:

  • Suspend 7-methylquinazolin-4(3H)-one (8.0 g, 49.9 mmol) in thionyl chloride (80 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (0.5 mL) to the suspension.

  • Equip the flask with a reflux condenser (with a gas outlet connected to a scrubber to neutralize HCl and SO₂ gases) and heat the mixture to reflux (approx. 76 °C).

  • Maintain reflux for 4 hours, during which the solid will dissolve, indicating reaction progression.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting residue, add 100 mL of toluene and evaporate again under reduced pressure to azeotropically remove any remaining SOCl₂.

  • Cautiously quench the residue by slowly adding it to 200 mL of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

The Significance of the C7-Methyl Group: A SAR Perspective

Structure-activity relationship (SAR) studies are fundamental to rational drug design. For 4-anilinoquinazoline EGFR inhibitors, substitutions at the C6 and C7 positions are critical for modulating potency, selectivity, and pharmacokinetic properties.[2]

  • Electronic Effects: The methyl group at the C7 position is an electron-donating group. This increases the electron density of the quinazoline ring system, which can enhance the basicity of the N1 atom. This strengthened basicity can lead to a more favorable hydrogen bond interaction with the hinge region (Met793) of the EGFR kinase domain, potentially increasing binding affinity and inhibitory potency.[2]

  • Steric and Hydrophobic Interactions: The C7 position extends towards the solvent-accessible region of the ATP-binding pocket. While many potent inhibitors (like Gefitinib and Erlotinib) feature larger methoxy-based side chains at C6 and C7 for additional interactions, a simple methyl group can still provide beneficial hydrophobic interactions within the pocket. Studies have shown that even bulkier substituents at the C7 position can be favorable for inhibitory activity, suggesting that this region can accommodate various groups to optimize interactions.[2] The relatively small size of the methyl group may offer advantages in terms of synthetic accessibility and potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more complex side chains.

From Precursor to Potent Inhibitor: Synthesis of a 4-Anilino-7-methylquinazoline Derivative

The activation of the C4 position by chlorination allows for the crucial nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. This reaction is the linchpin in creating the final 4-anilinoquinazoline pharmacophore.

Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-methylquinazolin-4-amine

Causality: This reaction exemplifies the utility of the 4-chloroquinazoline precursor. The electron-withdrawing nature of the quinazoline ring system facilitates nucleophilic attack by the aniline nitrogen at the C4 position. The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures to ensure a sufficient reaction rate. The product often precipitates from the reaction mixture upon cooling, simplifying purification.

  • Suspend this compound (1.79 g, 10.0 mmol) and 3-ethynylaniline (1.29 g, 11.0 mmol) in isopropanol (100 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (20 mL) to remove residual impurities.

  • Dry the product under vacuum to yield N-(3-ethynylphenyl)-7-methylquinazolin-4-amine.

Biological Activity and Quantitative Analysis

The ultimate validation of a precursor's utility lies in the biological activity of its derivatives. 4-Anilinoquinazoline compounds are routinely evaluated for their ability to inhibit EGFR kinase activity and suppress the proliferation of cancer cell lines that are dependent on EGFR signaling.

The following table presents a curated summary of IC₅₀ values for representative 4-anilinoquinazoline derivatives, illustrating the potent anti-proliferative and enzyme-inhibitory activities characteristic of this class of compounds. This data underscores the high potential of derivatives synthesized from precursors like this compound.

Compound IDC6/C7 SubstitutionAniline MoietyAssay TargetIC₅₀ (nM)Reference
Compound 8 6,7-di-OCH₃4-arylamino-ureaEGFRwt0.8[2]
Compound 8 6,7-di-OCH₃4-arylamino-ureaEGFRT790M/L858R2.7[2]
Compound 5 6,7-di-OCH₃3-chloro-4-(piperidin-1-ylmethoxy)EGFR1.0[2]
Compound 1 6,7-dimorpholinoalkoxy3-chloro-4-(3-fluorobenzyloxy)EGFRwt20.72[2]
Gefitinib 7-OCH₃, 6-(morpholinopropoxy)3-chloro-4-fluoroA549 Cells>10,000[8]
Compound 13j 6-imine3-chloro-4-fluoroA549 Cells9,100[8]
Compound 14 6-H3-chloro-4-fluoroA549 Cells9,800[8]

Table 1: Representative Biological Activity of 4-Anilinoquinazoline EGFR Inhibitors.

Conclusion

This compound is a strategically vital intermediate for the synthesis of novel EGFR tyrosine kinase inhibitors. Its preparation via a robust two-step cyclization and chlorination sequence provides a versatile and scalable platform for medicinal chemistry exploration. The C7-methyl group contributes favorably to the electronic properties required for potent hinge-binding and offers a vector for further SAR studies. The straightforward conversion of this precursor into the 4-anilinoquinazoline scaffold, which has demonstrated profound efficacy in both enzymatic and cell-based assays, validates its importance. The protocols and rationale presented in this guide provide researchers with a solid, field-proven foundation for the development of targeted oncology therapeutics.

References

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (PubMed)
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  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (PubMed)
  • Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (NIH)
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  • [Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][8][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (GSC Online Press)]([Link])
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The "Magic Methyl" Effect: Unlocking the Bioactive Potential of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to the Strategic Role of the Methyl Group in Quinazoline-Based Drug Discovery

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility, however, is often unlocked by the strategic placement of substituents. Among these, the seemingly simple methyl group plays a profound and often decisive role in modulating bioactivity. This guide provides an in-depth analysis of the multifaceted influence of methylation on the quinazoline scaffold. We will move beyond a mere survey of structure-activity relationships (SAR) to explore the underlying physicochemical and pharmacological principles. This paper will dissect how the methyl group impacts receptor engagement, metabolic stability, and overall drug-like properties, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic system in drug discovery.[1] Its rigid, planar structure provides an excellent anchor for presenting pharmacophoric elements in a defined spatial orientation, facilitating interactions with a wide array of biological targets. This has led to the development of FDA-approved drugs for various indications, particularly in oncology, where quinazoline-based tyrosine kinase inhibitors like Gefitinib and Erlotinib have become standards of care.[2][3]

The core structure, however, is merely the starting point. The biological activity of quinazoline derivatives is critically dependent on the substitution pattern at various positions, primarily C2, C4, C6, and C7.[3][4] While larger, more complex functional groups are often explored, the strategic addition of a methyl group—a modification that adds minimal steric bulk—can induce dramatic changes in potency, selectivity, and pharmacokinetic profiles. Understanding the causality behind these changes is paramount for rational drug design.

The Multifaceted Influence of the Methyl Group

The introduction of a methyl group can alter a molecule's properties through a combination of steric, electronic, and lipophilic effects. These subtle changes can have a cascading impact on the entire drug action cascade, from target binding to metabolic clearance.

Modulating Target Engagement: Steric and Hydrophobic Interactions

The primary role of the methyl group in modulating pharmacodynamics is often its ability to optimize interactions within the target's binding pocket.

  • Filling Hydrophobic Pockets: Many receptor binding sites feature small, hydrophobic pockets. A strategically placed methyl group can occupy this space, establishing favorable van der Waals interactions and displacing loosely bound water molecules, which is an entropically favorable process. This enhanced binding affinity can translate directly to increased potency. A notable example is seen in A2A adenosine receptor antagonists, where a methyl group at the C7-position of the quinazoline core fits into a hydrophobic pocket formed by Ala63, Ile66, and Ile274, leading to a significant improvement in binding affinity compared to other substituents.[5]

  • Conformational Restriction: Methyl groups can act as conformational locks. By introducing a degree of steric hindrance, a methyl group can restrict the rotation of adjacent bonds, forcing the molecule to adopt a specific, bioactive conformation. This pre-organization reduces the entropic penalty of binding, thereby increasing affinity.

  • Electronic Effects: As an electron-donating group, a methyl substituent can subtly alter the electron density of the quinazoline ring system. This can influence the strength of hydrogen bonds or other polar interactions with the target protein, fine-tuning the binding kinetics.

The logical workflow for investigating these effects is crucial for any drug discovery program.

G A Identify Parent Quinazoline Scaffold B In Silico Positional Analysis (Docking) A->B Predict favorable positions C Synthesize Methylated Analogs (e.g., at C2, C4, C6, C7) B->C Guide synthesis D Primary Binding/Enzyme Assay C->D E Cell-Based Potency Assay (e.g., MTT) D->E Confirm cellular activity F SAR Analysis E->F Establish relationship F->B Iterate design G Metabolic Stability Assay (HLM, Hepatocytes) F->G Profile promising compounds I Identify Lead Candidate G->I H Permeability Assay (e.g., PAMPA) H->I J Preclinical Development I->J

Caption: Drug discovery workflow for methylated quinazolines.
Enhancing Pharmacokinetics: The "Metabolic Blocker" Strategy

One of the most powerful applications of methylation is in improving a drug's metabolic stability. This is often referred to as the "Magic Methyl" effect.[6]

  • Blocking Metabolic Hotspots: Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of most drugs. Aromatic rings are often susceptible to hydroxylation, creating a "metabolic hotspot" that leads to rapid clearance and poor bioavailability. Placing a methyl group at or near this site can sterically hinder the CYP enzyme's access, effectively shielding the molecule from metabolism. This can dramatically increase the drug's half-life and exposure.[7] For example, introducing a methyl group can prevent unwanted metabolism by aldehyde oxidase (AO), a significant challenge in some heterocyclic series.[8]

  • Altering Lipophilicity: The addition of a methyl group increases the lipophilicity (logP) of a compound. This can enhance membrane permeability, which is crucial for oral absorption and distribution to target tissues, including crossing the blood-brain barrier.[7][9] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The following table summarizes the structure-activity relationships for several methylated quinazoline derivatives, highlighting the impact of methyl group placement on bioactivity.

Compound Series Methyl Position Target Key Finding Reference
4-(furan-2-yl)quinazolin-2-amineC7-methylA2A Adenosine ReceptorC7-methyl derivative (Ki = 5 nM) showed higher affinity than C6-methyl (Ki = 45 nM) by optimally filling a hydrophobic pocket.[5]
2,3-disubstituted-4-(3H) quinazolinoneR3 substituent (meta-methylphenyl)COX-2A meta-methyl group on the R3 phenyl ring resulted in excellent inhibition of LPS-induced COX-2 gene production (only 3.79% expression).[10]
4(3H)-QuinazolinoneC6-methylS. aureusElectron-donating groups like methyl at the C6 position were well-tolerated, maintaining potent antibacterial activity.[11]
4-anilino-quinazolineC6/C7-substituentsEGFRThe insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core generally increased the antiproliferative activity.[2]
Imidazo[4,5-g]quinazolineN-methylKinase InhibitorThe N-methyl analog showed potent enzyme inhibition (IC50 of 0.008 nM), similar to its non-methylated counterpart, indicating methylation was well-tolerated at this position.[3]

Experimental Protocols for Assessing the Methyl Effect

To rationally design and validate methylated quinazoline derivatives, a robust set of experimental protocols is essential. These methods form a self-validating system where the results of one experiment inform the choices for the next.

Protocol: Synthesis of a 2-Methyl-Quinazolinone Derivative

This protocol is a generalized method based on the common Niementowski reaction, a reliable route for synthesizing the quinazolinone core.[12]

Objective: To synthesize a 2-methyl-3-substituted-quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Substituted amine (e.g., aniline)

  • Microwave reactor or conventional heating setup with reflux condenser

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Step 1: Formation of the Benzoxazinone Intermediate: In a microwave-safe vessel or round-bottom flask, combine anthranilic acid (1.0 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture under reflux or microwave irradiation (e.g., 120°C for 10-15 minutes) until the starting material is consumed (monitor by TLC). This forms the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[12]

  • Cool the reaction mixture to room temperature. The intermediate may precipitate and can be filtered, or the crude product can be used directly in the next step.

  • Step 2: Ring Transformation to Quinazolinone: To the crude benzoxazinone intermediate, add the desired substituted amine (1.1 eq) and a solvent such as ethanol or pyridine.

  • Heat the mixture under reflux for 2-4 hours. The amine attacks the carbonyl and displaces the ring oxygen, followed by cyclization to form the quinazolinone ring.

  • Step 3: Work-up and Purification: After cooling, the product often precipitates from the solution. Filter the solid and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-substituted-quinazolin-4(3H)-one.

  • Step 4: Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of potency.[14]

Objective: To evaluate the antiproliferative activity of methylated quinazoline derivatives against a cancer cell line (e.g., A549, MCF-7).

Materials:

  • Human cancer cell line (e.g., A549)

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides a crucial early indication of how quickly a compound will be cleared by metabolic enzymes in the liver.[6][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a methylated quinazoline derivative.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (1 mM stock in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Reaction Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

  • Initiating the Reaction: Add the test compound to the master mix to a final concentration of 1 µM. Split the mixture into two sets of tubes: one for the reaction (+NADPH) and one for control (-NADPH).

  • To initiate the metabolic reaction, add the NADPH regenerating system to the "+NADPH" tubes. Add buffer to the "-NADPH" tubes.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (Clint) using the equation: Clint = (k / [microsomal protein concentration]).

Case Study: Methylation as a Strategy to Overcome Metabolic Liability

A common challenge in drug development is the identification of a potent compound that suffers from poor metabolic stability. The diagram below illustrates how a methyl group can be strategically employed to address this issue.

G A Parent Quinazoline (High Potency, Low Stability) B Metabolite Identification Study (LC-MS/MS) A->B Analyze metabolism C Identify Metabolic Hotspot (e.g., para-position on phenyl ring) B->C Pinpoint vulnerable site D Strategic Methylation (Introduce Me at hotspot) C->D Design blocker E Synthesize Methylated Analog D->E Execute synthesis F Re-evaluate Bioactivity (Binding & Potency Assays) E->F Check pharmacodynamics G Re-evaluate Metabolic Stability (HLM Assay) E->G Check pharmacokinetics H Improved Analog (Potency Retained, Stability Increased) F->H Successful outcome I Failed Analog (Loss of Potency) F->I Steric clash/unfavorable interaction G->H

Caption: Logic flow for using methylation to fix metabolic liability.

In this workflow, an initial lead compound is found to be rapidly metabolized. By identifying the exact site of metabolism (the "hotspot"), medicinal chemists can rationally design a new analog where a methyl group is placed at that position.[7] This new molecule is then re-assessed. The ideal outcome is a compound like H , where the metabolic stability is significantly improved without sacrificing the original potency. However, one must also be prepared for outcome I , where the new methyl group creates a steric clash in the binding pocket, leading to a loss of activity. This iterative, data-driven process is fundamental to modern drug discovery.

Conclusion and Future Outlook

The methyl group, despite its structural simplicity, is a powerful tool in the arsenal of the medicinal chemist working with the quinazoline scaffold. Its ability to enhance target binding through hydrophobic interactions, improve metabolic stability by acting as a metabolic shield, and fine-tune overall physicochemical properties makes it a critical consideration in lead optimization. The strategic placement of "magic methyls" can be the difference between a promising but flawed lead compound and a viable drug candidate.[6]

Future work will continue to leverage these principles, aided by more sophisticated computational tools that can better predict the subtle effects of methylation on both target binding and ADME properties. As our understanding of protein dynamics and metabolic pathways deepens, the rational application of the methyl group will remain a key strategy for unlocking the full therapeutic potential of quinazoline-based medicines.

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The Quinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the field of medicinal chemistry. Its remarkable structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged structure" in contemporary drug discovery. This has led to the successful development of numerous therapeutic agents, most notably in the realm of oncology. This technical guide provides a comprehensive exploration of the quinazoline core, from its fundamental structure and synthesis to its profound pharmacological significance, detailed structure-activity relationships, and the mechanisms of action of key clinical agents. We will delve into established experimental protocols, address the challenges of drug resistance, and look toward the future of this indispensable scaffold.

The Quinazoline Core: Structure and Significance

The fundamental structure of quinazoline is a fusion of a benzene ring and a pyrimidine ring.[1] This arrangement creates a planar, aromatic system with unique electronic properties that are conducive to diverse molecular interactions. The numbering of the quinazoline ring system, as shown below, is crucial for understanding structure-activity relationships.

The true power of the quinazoline scaffold lies in its adaptability. The ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has enabled medicinal chemists to design a vast library of derivatives with a wide spectrum of biological activities.[2]


}

Figure 1: The core chemical structure of the quinazoline scaffold.

Pharmacological Significance and Therapeutic Applications

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable leads in numerous therapeutic areas.[3] While their impact is felt across various disciplines, their most significant contribution to date has been in the development of targeted anticancer therapies.[2][4]

Anticancer Activity: Targeting Tyrosine Kinases

The most notable success of the quinazoline scaffold has been in the development of potent and selective inhibitors of protein tyrosine kinases (TKs). These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of TK signaling is a hallmark of many cancers. Several FDA-approved quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or mutated in various solid tumors.[6]

Table 1: FDA-Approved Quinazoline-Based Tyrosine Kinase Inhibitors

Drug NameBrand NamePrimary Target(s)Initial FDA ApprovalKey IndicationsRepresentative IC50 Values
Gefitinib Iressa®EGFR2003Non-Small Cell Lung Cancer (NSCLC)PC-9 (EGFR exon 19 del): ~1-10 nM[7][8]
Erlotinib Tarceva®EGFR2004NSCLC, Pancreatic CancerH3255 (EGFR L858R): ~5-20 nM[7]
Lapatinib Tykerb®EGFR, HER22007HER2-positive Breast CancerSK-BR-3 (HER2+): ~10-30 nM
Afatinib Gilotrif®EGFR, HER2 (irreversible)2013NSCLC with EGFR mutationsPC-9 (EGFR exon 19 del): ~0.5-1 nM[7]
Diverse Biological Activities

Beyond oncology, the quinazoline scaffold has been explored for a wide array of other therapeutic applications, including:

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.

  • Anti-inflammatory Drugs: Certain quinazolines exhibit potent anti-inflammatory properties.[2]

  • Antiviral Compounds: Research has indicated the potential of quinazoline derivatives in combating viral infections.

  • Anticonvulsants: The scaffold has been investigated for its potential in treating seizure disorders.[3]

Synthetic Strategies: Building the Quinazoline Core

The construction of the quinazoline ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Niementowski Quinazoline Synthesis

A classic and widely used method is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide at high temperatures.[9][10] This reaction is versatile, allowing for the introduction of substituents on both the benzene and pyrimidine rings.


}

Figure 2: Simplified workflow of the Niementowski quinazoline synthesis.

Experimental Protocol: Niementowski Synthesis of Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid (0.1 mol)

  • Formamide (0.4 mol)

  • Glycerin bath

  • Two-neck flask with a reflux condenser

  • Crushed ice

  • Activated carbon

  • Filtration apparatus

Procedure:

  • Combine 13.7 g (0.1 mol) of anthranilic acid and 16 mL (0.4 mol) of formamide in a two-neck flask equipped with a reflux condenser.[10]

  • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[10]

  • After allowing the mixture to cool to room temperature, pour it into a beaker containing crushed ice.[10]

  • Let the mixture stand for 6-8 hours at room temperature to allow for complete precipitation.[10]

  • Filter the resulting crystals, and then recrystallize them from water in the presence of activated carbon to purify the product.[10]

  • Dry the purified crystals to obtain quinazolin-4-one.

Modern Synthetic Approaches

While the Niementowski synthesis remains relevant, modern organic chemistry has introduced more efficient and versatile methods. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the synthesis of complex, highly substituted quinazoline derivatives.

  • Multi-Component Reactions (MCRs): These reactions allow for the construction of the quinazoline core in a single step from three or more starting materials, offering high atom economy and efficiency.

Mechanism of Action: Inhibition of EGFR/HER2 Signaling

The anticancer efficacy of many quinazoline-based drugs stems from their ability to inhibit the tyrosine kinase activity of EGFR and HER2. These receptors are key players in signaling pathways that drive tumor growth and survival.

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[5] Quinazoline inhibitors act as ATP mimetics, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation, thereby blocking the entire downstream signaling cascade.


}

Figure 3: Simplified EGFR/HER2 signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.

Materials:

  • Recombinant EGFR enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[11]

  • Substrate (e.g., Poly(Glu, Tyr))

  • ATP

  • Quinazoline inhibitor (test compound)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline inhibitor in DMSO. Dilute the EGFR enzyme, substrate, and ATP in the kinase assay buffer to the desired working concentrations.[11]

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor dilutions or a DMSO control.[11]

  • Kinase Reaction: Add 2 µL of the diluted EGFR enzyme and 2 µL of the substrate/ATP mixture to each well. Incubate the plate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anticancer activity, particularly EGFR inhibition, several key SAR principles have been established:

  • Position 4: Substitution with an anilino group is crucial for high-affinity binding to the ATP pocket of EGFR. Electron-withdrawing groups on this aniline ring generally enhance activity.

  • Positions 6 and 7: Introduction of small, flexible alkoxy groups, such as methoxy or ethoxy, often improves potency and selectivity.

  • Position 2: Modifications at this position can influence the overall conformation and properties of the molecule, with various heterocyclic and substituted alkyl groups being explored.

  • Irreversible Inhibition: The incorporation of a Michael acceptor, such as an acrylamide group, at position 6 or 7 can lead to the formation of a covalent bond with a cysteine residue in the ATP-binding site of EGFR, resulting in irreversible inhibition (as seen with afatinib).

Challenges and Future Perspectives

Despite the remarkable success of quinazoline-based drugs, challenges remain, primarily the development of drug resistance.[12] In the context of EGFR inhibitors, common resistance mechanisms include:

  • Secondary Mutations: The "gatekeeper" T790M mutation in EGFR reduces the binding affinity of first-generation inhibitors.[6]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked EGFR pathway.[12]

The future of quinazoline-based drug discovery is focused on overcoming these challenges and expanding the therapeutic utility of this versatile scaffold. Key areas of research include:

  • Next-Generation Inhibitors: Designing novel quinazoline derivatives that are effective against mutated forms of target proteins.[13]

  • Dual- and Multi-Target Inhibitors: Developing single molecules that can inhibit multiple targets simultaneously, potentially offering a more robust therapeutic effect and overcoming resistance.

  • Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with novel mechanisms of action.[14][15]

  • Exploring New Therapeutic Areas: Systematically investigating the potential of quinazoline derivatives in treating a wider range of diseases, including neurodegenerative disorders and infectious diseases.[3]

Conclusion

The quinazoline scaffold has unequivocally earned its status as a privileged core in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives have led to significant clinical breakthroughs, particularly in targeted cancer therapy. A deep understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for drug development professionals. As research continues to address the challenges of drug resistance and explore new therapeutic applications, the quinazoline scaffold is poised to remain a vital and fruitful area of investigation for years to come.

References

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A Comprehensive Safety and Hazard Guide for 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Monograph for Chemical Researchers and Drug Development Professionals

Introduction

4-Chloro-7-methylquinazoline (CAS No. 90272-83-6) is a heterocyclic aromatic compound belonging to the quinazoline family.[1][2] As a substituted chloroquinazoline, it serves as a critical and versatile intermediate in synthetic organic chemistry.[3] Its structural motif is a key building block in the development of various biologically active compounds, particularly in the design of kinase inhibitors for pharmaceutical applications such as cancer therapy.[4][5] The reactivity of the chlorine atom at the 4-position makes it a valuable precursor for nucleophilic substitution reactions, enabling the synthesis of diverse quinazoline derivatives.[4][6]

However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, grounded in authoritative data to ensure the highest standards of laboratory safety.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.[7] this compound is classified as hazardous, and it is imperative that all personnel handling this compound are familiar with its specific risk profile.

The primary hazards are acute toxicity if ingested, and severe irritation to the skin, eyes, and respiratory system.[2]

GHS Classification Summary

The GHS classification for this compound, as aggregated from supplier safety data sheets, is summarized in the table below.[2]

Classification Category Hazard Statement Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335
GHS Label Elements
  • Pictogram: GHS07 (Exclamation Mark)[1][2]

  • Signal Word: Warning [1][2]

  • Precautionary Statements (Selected): P261, P280, P301+P310, P305+P351+P338[8]

GHS_Hazards cluster_main This compound cluster_hazards GHS Hazard Classes Compound This compound CAS: 90272-83-6 C₉H₇ClN₂ H302 Acute Toxicity (Oral) Cat. 4 | H302 Compound->H302 Harmful if Swallowed H315 Skin Irritation Cat. 2 | H315 Compound->H315 Causes Skin Irritation H319 Eye Irritation Cat. 2A | H319 Compound->H319 Causes Serious Eye Irritation H335 STOT SE (Respiratory) Cat. 3 | H335 Compound->H335 May Cause Respiratory Irritation

Caption: GHS Hazard Profile for this compound.

Section 2: Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[9] The available data, derived from GHS classifications, points to specific acute hazards. The absence of comprehensive data for chronic effects, such as carcinogenicity or mutagenicity, underscores the necessity of minimizing exposure through rigorous safety protocols.[8]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[2] Ingestion may lead to systemic effects, and immediate medical attention is required.

  • Skin Irritation: Direct contact causes skin irritation (H315), characterized by redness, itching, or inflammation.[2] Prolonged contact should be avoided.

  • Eye Irritation: Causes serious eye irritation (H319).[2] Contact can result in significant pain, redness, and potential damage to the cornea. Proper eye protection is mandatory.

  • Respiratory Irritation: As a dust or aerosol, it may cause respiratory tract irritation (H335), leading to coughing and shortness of breath.[2][8] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.

Section 3: Safe Handling and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and standard operating procedures, is essential.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[10] This is critical to prevent the inhalation of dust and to contain any potential spills. The work area should also be equipped with easily accessible safety showers and eyewash stations.[9]

Protocol for Weighing and Preparing Solutions

This protocol outlines a self-validating system for safely handling the solid compound and preparing solutions. The causality behind each step is explained to reinforce best practices.

  • Hazard Assessment: Before beginning, review the Safety Data Sheet (SDS). This ensures you are refreshed on the specific hazards and emergency procedures.

  • Don Personal Protective Equipment (PPE): Wear all required PPE as detailed in Section 4. This is your last line of defense against exposure.

  • Prepare the Work Area: Conduct all manipulations within a chemical fume hood. This contains dust and vapors at the source. Place a disposable absorbent liner on the work surface to simplify cleanup.

  • Weigh the Compound: Use an anti-static weighing dish. Tare the balance with the dish. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust clouds by handling the material gently.

  • Prepare the Solution: Add the weighed solid to the reaction vessel or volumetric flask inside the fume hood. Slowly add the solvent, rinsing the weighing dish to ensure a complete quantitative transfer.

  • Labeling: Immediately label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms. Proper labeling prevents accidental misuse.

  • Cleanup: Carefully wipe down the spatula and work surface with a damp cloth. Dispose of the weighing dish and any contaminated materials (e.g., liners, wipes) in a designated hazardous waste container.

  • Doff PPE and Personal Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after handling is complete.[8]

Safe_Handling_Workflow Start Start: Prepare to Handle Compound Assess 1. Assess Hazards (Review SDS) Start->Assess Don_PPE 2. Don Appropriate PPE Assess->Don_PPE Fume_Hood 3. Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh 4. Weigh Compound Carefully Fume_Hood->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Label 6. Label Container Dissolve->Label Clean_Up 7. Clean & Dispose Waste Label->Clean_Up Doff_PPE 8. Doff PPE Correctly Clean_Up->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash End End: Procedure Complete Wash->End Spill_Response_Workflow Spill Spill Occurs Assess Assess Risk (Size, Location) Spill->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Don_PPE Don Enhanced PPE (incl. Respirator) Evacuate->Don_PPE Contain Contain Spill & Prevent Spread Don_PPE->Contain Clean_Up Clean Up Spill (No Dust Generation) Contain->Clean_Up Dispose Package Waste for Disposal Clean_Up->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: General workflow for responding to a spill of this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8]* Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [8][9]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [9]

Section 7: Disposal Considerations

Waste material must be treated as hazardous. All waste disposal must be conducted in accordance with local, regional, and national regulations.

  • Product: Offer surplus and non-recyclable material to a licensed disposal company. [8]* Contaminated Packaging: Dispose of as unused product. [8]Do not reuse empty containers.

Section 8: Transport Information

While specific transport information for this compound is not always provided, the closely related parent compound, 4-Chloroquinazoline, is regulated for transport. It is prudent to handle and ship this compound according to these guidelines, pending verification with specific regulations.

  • UN Number: UN2811 [9]* Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (4-Chloroquinazoline) [9]* Transport Hazard Class: 6.1 (Toxic) [9]* Packing Group: III [9]

Conclusion

This compound is an invaluable reagent in medicinal chemistry, but its utility is matched by its potential hazards. It is acutely toxic if swallowed and is a significant irritant to the skin, eyes, and respiratory system. A comprehensive understanding of these risks, coupled with the diligent application of engineering controls, proper personal protective equipment, and established safe handling protocols, is paramount for any researcher working with this compound. By treating this compound with the respect its hazardous properties demand, its potential in scientific discovery can be realized safely.

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  • BIOSYNCE. This compound CAS 90272-83-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGnvxJr4dkNhM32-ghDaoOTJB8g3esLXq71vzS1M20n77aWt0OqP_bHHVzyKeOZcjeuLLwch5xFa3Iihuuxxq5Pn29n2DNUxeBA_rLpIWpfejME02EMXFiswAqlgYek8Fnc2jqPSe0img1EEFjVh04did6vnodKW8Eptxmgq-zEWoi9jbPstdqMrphxVqWkO3o5OBod9zMbCF-Ze2m0IV47fl2oOk=]
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJiZBXcozGFeLZ7zNsmoc7B_VB6poNDu62JCr4pJ6JqO9JvxQ3qG7ln55A1xUBIDgN2iN1IBsl_WXni0NpNCXTBDVOdfmR_aUejDB3b-pBym9R94ufHTlGn6SiuUPtE1eeWW99-Oval6qQY6-ZBqtPdyMMArTPaEk_qLaluXeot_Eq7BgUtZZUDYHWpnd1Rub8I7EMHj6F_iO-zpvbCw==]
  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6314093/]
  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [URL: https://www.researchgate.
  • Safe Work Australia. GHS Hazardous Chemical Information List. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpxzsyhEe3SaGoH-B_Z9lmwjx0RcC5wSZi-_gZyBtpiMVjXSRCPESINaLF66MhSkZUGd7m0Zel2TyzK7BJu35GdoH17-7I9ivBHK2f8u0pfRQhViERxZbCT_Hg-IiV720w-J7iBUAL0_K_Tp629QBJGglKOWOhiSFESmi]
  • MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5ngnZjONwLOHvnQPs3ZjbUA9oG_ch6SPPY3PrtX2oOosHxOS4_lvbxpc1MTBhMUFqAgNsJdneNkJWsLy47CUJyzKOR02FhliECrNbVMKp9_oXyy4AEFP5w1mNJq-sx450M2q6p7UgzTbrHj72Up-CDzqlsIHbalfAmwSL1G0KHGFVkiJDWyXiicfzZOK8VfQjy7IR5AoVCJYr-wt8C56BMA=]

Sources

Methodological & Application

Synthesis of 4-Chloro-7-methylquinazoline: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1] Its rigid, heterocyclic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Among its derivatives, 4-chloro-7-methylquinazoline stands out as a critical intermediate, particularly in the synthesis of targeted cancer therapies.

The chloro-substituent at the 4-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing pharmacophores, a common strategy in the development of kinase inhibitors.[2][3] Many such inhibitors, including gefitinib and erlotinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The methyl group at the 7-position provides an additional point for molecular recognition or for modifying the physicochemical properties of the final compound, such as solubility and metabolic stability.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The procedure is designed for reliability and scalability, with a focus on explaining the chemical principles behind each step to ensure robust execution by researchers in drug discovery and development.

Overall Synthesis Workflow

The synthesis is a two-part process beginning with the construction of the quinazolinone core, followed by a deoxychlorination reaction to yield the target compound.

G cluster_0 PART 1: Quinazolinone Formation cluster_1 PART 2: Chlorination A 2-Amino-4-methylbenzoic Acid C 7-Methylquinazolin-4(3H)-one A:e->C:w Niementowski Reaction B Formamide B:e->C:w D Phosphorus Oxychloride (POCl3) E This compound D:e->E:w C_alias 7-Methylquinazolin-4(3H)-one C_alias:e->E:w Deoxychlorination

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of 7-Methylquinazolin-4(3H)-one

This initial step constructs the core heterocyclic system via the Niementowski quinazoline synthesis, a classic and reliable method involving the condensation of an anthranilic acid with an amide.[4][5]

Reaction Scheme

Caption: Niementowski condensation reaction.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
2-Amino-4-methylbenzoic acid151.1610.0 g66.1Starting Material
Formamide45.0450 mL-Reagent & Solvent
Deionized Water18.02200 mL-Washing
Ethanol46.0750 mL-Recrystallization
Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol).

  • Reagent Addition: Add formamide (50 mL) to the flask.

  • Heating: Heat the reaction mixture with stirring in a heating mantle or oil bath to 160-170 °C. The solid will dissolve, and the reaction will commence, often with the evolution of ammonia and water vapor.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to approximately 80-90 °C. Carefully and slowly pour the warm reaction mixture into 200 mL of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual formamide.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 7-methylquinazolin-4(3H)-one as a white to off-white crystalline solid. Dry the product in a vacuum oven at 60 °C.

Causality and Expert Insights
  • Choice of Reagent: Formamide serves a dual role as both the reactant that provides the C2 carbon and N3 nitrogen of the quinazoline ring and as a high-boiling solvent suitable for the high temperatures required for the condensation.

  • Temperature Control: The high reaction temperature (>150 °C) is critical for driving the intramolecular cyclization and dehydration steps that lead to the formation of the stable quinazolinone ring.[6]

  • Work-up Strategy: Pouring the reaction mixture into water precipitates the organic product while dissolving the highly polar formamide solvent, providing an effective and simple initial purification. Washing with cold water is essential to remove any trapped formamide, which can interfere with the subsequent chlorination step.

  • Purification: Recrystallization from ethanol is an effective method for obtaining high-purity 7-methylquinazolin-4(3H)-one, which is crucial for the success of the subsequent chlorination reaction.

Part 2: Synthesis of this compound

This step converts the C4-keto group of the quinazolinone into a reactive chloro group using phosphorus oxychloride (POCl₃). This transformation aromatizes the pyrimidine ring and installs the key functionality for subsequent SNAr reactions.

Reaction Scheme

Caption: Deoxychlorination with POCl₃.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
7-Methylquinazolin-4(3H)-one160.178.0 g49.9Starting Material
Phosphorus oxychloride (POCl₃)153.3340 mL-Reagent & Solvent
Dichloromethane (DCM)84.93200 mL-Extraction Solvent
Saturated NaHCO₃ solution-~150 mL-Neutralization
Brine-50 mL-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying Agent
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add 7-methylquinazolin-4(3H)-one (8.0 g, 49.9 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (40 mL) to the flask. The quinazolinone will be suspended in the liquid.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle or oil bath. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material and the formation of a less polar product spot.

  • Removal of Excess Reagent: After completion, cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Work-up: (Caution: Exothermic and gas evolution) . Place the flask containing the viscous residue in an ice bath. Very slowly and carefully, add crushed ice to the residue with stirring. Then, slowly pour the mixture into a beaker containing approximately 200 g of crushed ice.

  • Neutralization: Stir the aqueous suspension and slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.

Causality and Expert Insights
  • Mechanism of Chlorination: The reaction of the quinazolinone with POCl₃ is not a simple displacement. It proceeds through a two-stage mechanism.[7][8]

    • Phosphorylation: The oxygen of the amide tautomer (4-hydroxyquinazoline) acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a much better leaving group than a hydroxide ion.

    • Chloride Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product and dichlorophosphate as a byproduct.[7][8]

  • Reagent as Solvent: Using a large excess of POCl₃ serves both as the chlorinating agent and as the reaction solvent, ensuring the reactants are solubilized at the reaction temperature.

  • Anhydrous Conditions: The reaction must be conducted under anhydrous conditions. The calcium chloride guard tube prevents atmospheric moisture from entering, as water would rapidly hydrolyze POCl₃ to phosphoric acid and HCl, quenching the reagent and generating unwanted byproducts.

  • Quenching Procedure: The careful, slow addition of the reaction mixture to ice is a critical safety and procedural step. The reaction of residual POCl₃ with water is highly exothermic and liberates HCl gas. A slow, controlled quench dissipates the heat and safely neutralizes the reactive species.

  • Neutralization: Basification with sodium bicarbonate is necessary to neutralize the acidic byproducts (HCl and dichlorophosphoric acid) and deprotonate any protonated product, ensuring it is in its free base form for efficient extraction into the organic solvent.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]
  • ResearchGate. (2024). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
  • Li, W., et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 25(21), 5173. [Link]
  • Wikipedia. (2023). Niementowski quinazoline synthesis. [Link]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2979. [Link]
  • chemeurope.com. (2024). Niementowski quinazoline synthesis. [Link]
  • Wikipedia. (2023). Niementowski quinoline synthesis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2013).
  • Gholamzadeh, P., & Ziarati, A. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 9(1), 1-8. [Link]
  • Semantic Scholar. (2011).
  • ResearchGate. (2016). Figure 2. Synthesis of quinazolin-4(3H)
  • ResearchGate. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Link]
  • Google Patents. (1981).
  • ResearchGate. (2020). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. [Link]
  • Kumar, V., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(21), 12748–12773. [Link]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
  • Google Patents. (2014).
  • Al-Obaid, A. M., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(12), 2243. [Link]
  • Kumar, V., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]
  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6527. [Link]

Sources

N-arylation of 4-Chloro-7-methylquinazoline with substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Microwave-Assisted N-Arylation of 4-Chloro-7-methylquinazoline with Substituted Anilines for the Synthesis of Biologically Active Scaffolds

Abstract This guide provides a comprehensive overview and a detailed experimental protocol for the N-arylation of this compound with various substituted anilines. The 4-anilinoquinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors used in oncology.[1] This document outlines an efficient, rapid, and high-yielding microwave-assisted synthesis protocol, explains the underlying chemical principles, offers troubleshooting advice, and summarizes the reaction's scope with diverse aniline substrates. The methodologies described are designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 4-Anilinoquinazolines

The quinazoline ring system is a cornerstone of many biologically active compounds.[1] Specifically, the 4-anilinoquinazoline moiety has been extensively explored as a pharmacophore for inhibiting various receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation and survival signals.[1] Overexpression or mutation of RTKs like the epidermal growth factor receptor (EGFR) is a hallmark of many cancers.[2] Consequently, molecules that can block the ATP-binding site of these kinases are potent therapeutic agents.

Prominent examples of FDA-approved drugs built on this scaffold include:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors.[1]

  • Lapatinib (Tykerb®) : A dual inhibitor targeting both EGFR and HER2 receptors.[1][2][3]

The synthesis of libraries of these compounds is essential for structure-activity relationship (SAR) studies to discover new agents with improved potency, selectivity, and pharmacokinetic profiles.[2][4] The reaction between a 4-chloroquinazoline and an aniline is the most direct and widely employed method for constructing this critical C-N bond.[1][5]

Reaction Principle and Mechanism

The core reaction is a nucleophilic aromatic substitution (SNAr). The this compound is the electrophilic partner. The electron-withdrawing nitrogen atoms within the pyrimidine ring strongly activate the C4-position, making it susceptible to nucleophilic attack by the lone pair of the aniline nitrogen. The reaction proceeds via a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

Caption: General scheme for the N-arylation of this compound.

While electron-rich anilines react readily under mild thermal conditions, electron-poor or sterically hindered anilines often require more forcing conditions, leading to long reaction times and low yields.[1][5] Microwave irradiation has emerged as a superior technique, dramatically accelerating the reaction by efficiently heating the polar solvent and reactants, often allowing for completion in minutes instead of hours.[1][5] This rapid heating also minimizes the formation of degradation byproducts.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general and robust method for the N-arylation of this compound using a representative substituted aniline under microwave irradiation. It is based on efficient procedures reported in the literature.[1][5]

Materials and Reagents
  • This compound (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent: Isopropanol (iPrOH) or a 1:1 mixture of Tetrahydrofuran (THF) and Water

  • Deionized Water

  • Diethyl ether or Hexanes (for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography, if required)

  • Reagents for TLC: Ethyl Acetate (EtOAc), Hexanes

Instrumentation
  • Microwave Synthesizer (e.g., Biotage Initiator, CEM Discover)

  • Magnetic Stirrer and Stir Bars

  • Analytical Balance

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV Lamp (254 nm)

  • NMR Spectrometer (¹H, ¹³C)

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure

Caption: Standard workflow for microwave-assisted N-arylation.

  • Reaction Setup: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.56 mmol, 1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of a 1:1 mixture of THF/H₂O). A base is typically not required for this specific substrate, which simplifies the procedure.[5]

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a set temperature of 120-140 °C for 10-20 minutes.

    • Causality Note: The THF/water solvent system is effective because it is polar enough for efficient microwave heating, and the water can help in the subsequent precipitation of the typically water-insoluble product.[5] Isopropanol is another common choice that often facilitates direct precipitation upon cooling.[2]

  • Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the plate under a UV lamp to check for the consumption of the starting this compound. If the reaction is incomplete, it can be subjected to further irradiation.

  • Product Isolation: Once the reaction is complete, cool the vial to room temperature. If the product has not already precipitated, pour the reaction mixture into a beaker containing cold water (approx. 20 mL).

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and then with a non-polar solvent like diethyl ether or hexanes to remove any residual non-polar impurities.

  • Drying and Purification: Dry the product under vacuum. For most anilines, this procedure yields a product of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Characterization of Products

The identity and purity of the synthesized N-aryl-7-methylquinazolin-4-amine should be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the aniline N-H protons (if not D₂O-exchanged) and the appearance of a characteristic singlet for the quinazoline C2-H (typically δ 8.5-8.7 ppm) and signals corresponding to both aromatic rings.

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals corresponding to the product structure.

  • HRMS (ESI): Determine the exact mass of the protonated molecular ion [M+H]⁺ to confirm the elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Highly electron-deficient or sterically hindered aniline. 2. Insufficient reaction temperature or time.1. Increase the microwave temperature to 140-150 °C and/or extend the reaction time. 2. Increase the equivalents of aniline to 1.5-2.0 eq. 3. For extremely unreactive anilines, consider a switch to a palladium-catalyzed Buchwald-Hartwig amination protocol.[6][7]
Formation of Impurities 1. Reaction temperature is too high or time is too long, causing degradation. 2. Impure starting materials.1. Reduce the reaction temperature or time. Monitor the reaction closely by TLC/LC-MS to stop it upon completion. 2. Ensure the purity of the this compound and aniline before starting.
Difficult Product Isolation The product is soluble in the reaction/work-up mixture.1. If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent like Ethyl Acetate or Dichloromethane. 2. Dry the combined organic layers with Na₂SO₄, concentrate, and purify by column chromatography.

Scope of the Reaction: Data Summary

The microwave-assisted N-arylation is compatible with a wide range of substituted anilines. The following table summarizes representative results from the literature, demonstrating the versatility of the method.[1][5]

EntryAniline Substituent (R)ConditionsYield (%)Reference
14-MethoxyMW, 120 °C, 10 min, THF/H₂O90[5]
23-MethoxyMW, 120 °C, 10 min, THF/H₂O85[5]
32-MethoxyMW, 120 °C, 20 min, THF/H₂O87[5]
43-MethylMW, 120 °C, 10 min, THF/H₂O84[5]
54-FluoroMW, 140 °C, 15 min, iPrOH~80-90[2] (Analogous)
63-ChloroMW, 140 °C, 15 min, iPrOH~75-85[2] (Analogous)
73-TrifluoromethylMW, 140 °C, 20 min, iPrOH~70-80[8] (Analogous)

Note: Yields are for analogous 4-anilinoquinazoline systems and demonstrate general trends.

As shown, both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., halo, CF₃) substituents are well-tolerated, providing the desired products in good to excellent yields with short reaction times.[1][5] Steric hindrance from ortho-substituents may require slightly longer reaction times but still provides high yields.[5]

Conclusion

The direct N-arylation of this compound with substituted anilines is a powerful and efficient method for accessing the medicinally important 4-anilinoquinazoline scaffold. The use of microwave irradiation significantly accelerates the reaction, broadens the substrate scope to include less reactive anilines, and often simplifies product isolation, making it an ideal technique for the rapid generation of compound libraries for drug discovery research.

References

  • Gummadi, V. R., et al. (2012).
  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
  • Bhat, G., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]
  • Wikipedia. (n.d.).
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Strategic Synthesis of 4-Amino-7-methylquinazolines: Reaction Conditions and Protocols for Coupling with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Specifically, the 4-aminoquinazoline framework is the central feature in numerous clinically approved drugs, most notably a class of potent tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[1] The 7-methyl substitution on this scaffold provides a key structural element for modulating potency and pharmacokinetic properties.

The most direct and widely employed method for synthesizing these crucial 4-aminoquinazoline derivatives is through the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloro-7-methylquinazoline precursor with a primary amine.[1][2] This application note provides a comprehensive guide to understanding and executing this reaction, detailing the underlying mechanism, critical parameters for optimization, and step-by-step protocols for researchers in drug development and synthetic chemistry.

The SNAr Mechanism: A Stepwise Approach to C-N Bond Formation

The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[3][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the quinazoline ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[4][5] This step is typically the rate-determining step of the reaction.[3]

  • Formation of the Meisenheimer Complex: The attack results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is resonance-stabilized, with the negative charge delocalized across the heterocyclic ring system.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group. A base present in the reaction medium then abstracts a proton from the newly attached nitrogen, yielding the final, neutral 4-amino-7-methylquinazoline product and a salt byproduct (e.g., HCl).

SNAr_Mechanism cluster_intermediate Rate-Determining Step cluster_products Products Reactant_Q This compound Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactant_Q->Intermediate + R-NH2 Reactant_Amine Primary Amine (R-NH2) Product 4-(Alkyl/Aryl)amino- 7-methylquinazoline Intermediate->Product - Cl- Byproduct HCl Product->Byproduct - H+

Figure 1. The SNAr mechanism for the amination of 4-chloroquinazolines.
Optimizing the Reaction: A Guide to Critical Parameters

The success of the SNAr reaction hinges on the careful selection of several key parameters. The interplay between the nucleophile's reactivity, solvent, base, and temperature dictates the reaction's efficiency, yield, and purity.

The structure and electronic properties of the primary amine are the most significant factors influencing reaction conditions.

  • Aliphatic Amines: These amines (e.g., butylamine, benzylamine) are strong bases and potent nucleophiles due to the electron-donating nature of alkyl groups. They typically react readily with this compound under mild conditions, often at room temperature or with gentle heating.[1][2]

  • Aromatic Amines (Anilines): Anilines are significantly weaker nucleophiles because the nitrogen's lone pair is delocalized into the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase nucleophilicity, while electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease it, necessitating more forcing conditions.[1][2] Reactions with electron-poor anilines often require higher temperatures, longer reaction times, or microwave irradiation to achieve good conversion.[1][2]

The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

  • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[6] They effectively solvate the reactants without interfering with the nucleophile.

  • Polar Protic Solvents: Alcohols such as ethanol, n-butanol, or isopropanol are excellent choices, particularly for reactions with anilines at reflux temperatures.[6][7] They can participate in hydrogen bonding, which can help stabilize the Meisenheimer intermediate.

  • Solvent Mixtures: A mixture of THF and water (e.g., 1:1) has proven effective, especially in microwave-mediated, base-free amination strategies.[1][2]

A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used.[4][6] They are soluble in organic solvents and are generally non-nucleophilic.

  • Inorganic Bases: Weaker inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be effective.[4]

  • Excess Amine: In many cases, using an excess of the primary amine reactant (2-5 equivalents) can serve as both the nucleophile and the base, simplifying the reaction setup.[4][8]

  • Conventional Heating: Reaction temperatures can range from room temperature for highly reactive aliphatic amines to reflux for less reactive anilines.[6][9] Reactions are typically monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Microwave Irradiation: This technology is a powerful tool for accelerating these reactions, often reducing times from hours to minutes.[1][2] It is particularly advantageous for reactions involving electron-poor anilines or sterically hindered substrates, frequently leading to higher yields and cleaner reaction profiles.[1][2][10]

ParameterCondition for Aliphatic AminesCondition for Aromatic Amines (Anilines)Rationale & Causality
Temperature Room Temperature to 60 °C80 °C to Reflux (or Microwave)Aliphatic amines are stronger nucleophiles and require less thermal energy. Anilines require more energy to overcome their lower nucleophilicity.[1]
Solvent THF, Ethanol, Isopropanoln-Butanol, Dioxane, DMF, THF/H₂OHigher boiling point solvents are needed for the higher temperatures required for anilines.[6]
Base Excess amine, Et₃N, DIPEAEt₃N, DIPEA, NaOAc, K₂CO₃A base is needed to neutralize HCl. For less reactive anilines, a dedicated base is often preferred over using the aniline in excess.[4][6]
Reaction Time 1 - 6 hours6 - 24 hours (Conventional) or 10 - 60 min (Microwave)Slower reaction kinetics for anilines necessitate longer times. Microwave energy dramatically accelerates the rate-determining nucleophilic attack.[1][2]

Protocols for Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative N-alkyl and N-aryl 4-amino-7-methylquinazoline derivatives.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: 4-Cl-7-Me-quinazoline, Amine, Base, Solvent B Heat to Target Temp (Reflux or Microwave) A->B C Monitor Progress by TLC B->C C->B Incomplete D Cool & Remove Solvent (in vacuo) C->D Complete E Aqueous Work-up (e.g., Extraction) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS, m.p.) G->H

Figure 2. General experimental workflow for the synthesis of 4-aminoquinazolines.
Protocol 1: Synthesis of N-benzyl-7-methylquinazolin-4-amine

This protocol details the reaction with a reactive aliphatic-type amine.

Materials and Equipment:

  • This compound

  • Benzylamine (≥99%)

  • Isopropanol (anhydrous)

  • Triethylamine (Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), isopropanol (to make a 0.2 M solution), and benzylamine (1.2 eq).

  • Add triethylamine (1.5 eq) to the mixture to act as an acid scavenger.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-7-methylquinazolin-4-amine.

Protocol 2: Microwave-Assisted Synthesis of N-(3-chlorophenyl)-7-methylquinazolin-4-amine

This protocol is optimized for a less reactive, electron-deficient aniline using microwave irradiation.[1][2][11]

Materials and Equipment:

  • This compound

  • 3-chloroaniline (≥99%)

  • n-Butanol

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

  • Standard laboratory glassware for work-up

  • Crystallization dishes

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine this compound (1.0 eq), 3-chloroaniline (1.1 eq), and n-butanol (4 mL). No additional base is required as the reaction is thermally driven.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 30 minutes with stirring.

  • Work-up: After the reaction, cool the vial to room temperature. The product often precipitates from the solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted aniline and other impurities.

  • Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to yield the pure N-(3-chlorophenyl)-7-methylquinazolin-4-amine.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive amine. 2. Reaction temperature too low. 3. Inactive starting material.1. Switch to microwave heating to increase reaction rate.[6] 2. Increase temperature, switch to a higher boiling point solvent (e.g., isopropanol to n-butanol). 3. Verify the purity of the this compound.
Incomplete Reaction 1. Insufficient reaction time. 2. Poorly soluble reactants. 3. Insufficient base to neutralize HCl.1. Extend the reaction time and continue monitoring by TLC. 2. Switch to a better solvent (e.g., DMF, Dioxane). 3. Add an additional equivalent of base (e.g., DIPEA, Et₃N).[6]
Multiple Spots on TLC (Side Products) 1. Reaction temperature too high, causing degradation. 2. Dimerization or other side reactions.[6]1. Lower the reaction temperature and increase the reaction time. 2. Ensure an inert atmosphere (N₂) if reactants are sensitive. Carefully purify the product via column chromatography.

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a robust and versatile method for accessing a medicinally important class of compounds. A successful synthesis is achieved through a rational selection of reaction parameters tailored to the nucleophilicity of the amine. For reactive aliphatic amines, mild thermal conditions are sufficient. For less reactive anilines, higher temperatures or the strategic use of microwave irradiation provides an efficient path to the desired products. By understanding the underlying mechanism and the influence of each reaction component, researchers can effectively optimize these conditions to synthesize a diverse library of 4-amino-7-methylquinazolines for applications in drug discovery and development.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • Medeiros, M. K. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1335–1345.
  • Chen, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 28(23), 7869.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Medeiros, M. K. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Al-Zoubi, R. M., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Ghattas, A. B., et al. (2008). An Efficient Direct Amination of Cyclic Amides and Cyclic Ureas. ResearchGate.
  • Song, H., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-17.
  • Melato, L., et al. (2007). Synthesis and biological evaluation of 4-aminoquinoline derivatives as potential antimalarial agents. Frontiers in Chemistry.
  • Liu, G., et al. (2006). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate.
  • Azmian Moghadam, F., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218.
  • Unknown Author. (2016). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research, 40(9), 573-575.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.

Sources

Application Notes and Protocols for 4-Chloro-7-methylquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloro-7-methylquinazoline

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets.[2] Among these, the 4-anilinoquinazoline substitution pattern has proven particularly fruitful, leading to a class of potent tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers.[2]

This compound emerges as a key heterocyclic building block in this context. The chlorine atom at the C4 position acts as a reactive handle, susceptible to nucleophilic aromatic substitution, most notably with anilines and other amines. This reaction, often facilitated by palladium catalysis in what is known as the Buchwald-Hartwig amination, is a cornerstone for creating libraries of 4-anilinoquinazoline derivatives.[3][4][5] The methyl group at the C7 position provides a subtle yet significant modification to the quinazoline core, influencing the molecule's steric and electronic properties, which can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic profiles of the final drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will detail its synthesis, key reactions, and present step-by-step protocols for its application in the development of potential therapeutic agents, with a focus on kinase inhibitors.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is paramount. Below are the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 90272-83-6N/A
Molecular Formula C₉H₇ClN₂N/A
Molecular Weight 178.62 g/mol N/A
Appearance Off-white to light yellow crystalline solidN/A
Boiling Point 298.2 ± 20.0 °C at 760 mmHgN/A
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.N/A
Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from the commercially available 2-amino-4-methylbenzoic acid. The first step involves the formation of the quinazolinone ring, followed by chlorination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-methylbenzoic Acid C Heat (160-180°C) A->C B Formamide B->C D 7-Methylquinazolin-4(3H)-one C->D E 7-Methylquinazolin-4(3H)-one G Reflux E->G F Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) F->G H This compound G->H Buchwald_Hartwig_Workflow A This compound F Heat (80-120°C) A->F B Aniline Derivative B->F C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, BINAP) C->F D Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) D->F E Solvent (e.g., Toluene, Dioxane) E->F G 4-Anilino-7-methylquinazoline Derivative F->G Suzuki_Coupling_Workflow A This compound F Heat (80-110°C) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent System (e.g., Dioxane/Water, Toluene/Water) E->F G 4-Aryl/Heteroaryl-7-methylquinazoline Derivative F->G EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR KinaseDomain Kinase Domain EGFR->KinaseDomain ATP ATP Anilinoquinazoline 4-Anilino-7-methylquinazoline Derivative Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Proliferation Cell Proliferation & Survival

Sources

Experimental procedure for Suzuki coupling with 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Chloroquinazolines

Introduction: The Strategic Importance of 4-Arylquinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease. The introduction of aryl groups at the C4 position, in particular, has proven to be a highly effective strategy for modulating biological activity and optimizing pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging this critical C-C bond, valued for its exceptional functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[1][2][3]

This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, providing a robust framework for the successful synthesis of 4-arylquinazolines via the Suzuki coupling of 4-chloroquinazolines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the 4-chloroquinazoline, inserting into the carbon-chlorine bond. This is often the rate-limiting step for less reactive aryl chlorides and forms a Pd(II) intermediate.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two organic fragments (the quinazoline and the aryl group) are expelled from the palladium center, forming the final C-C bond of the 4-arylquinazoline product and regenerating the active Pd(0) catalyst.[4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂-Cl (Quinazoline Complex) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation  Ar'B(OH)₂  Base PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (4-Arylquinazoline) RedElim->Product Reagents 4-Chloroquinazoline (Ar-Cl) Arylboronic Acid (Ar'-B(OH)₂) Base Reagents->OxAdd Reagents->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of coupling a 4-chloroquinazoline, a moderately electron-deficient heteroaryl chloride, hinges on the careful selection of several key components.

  • Palladium Catalyst & Ligand Selection: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the relatively low reactivity of the C-Cl bond often necessitates more sophisticated systems.[3] Modern catalyst systems pair a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][6][7] These ligands promote the challenging oxidative addition step and stabilize the catalytic species.[2] For many heteroaryl chlorides, PdCl₂(dppf) is also a robust and reliable choice.[8]

  • The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid to form a boronate anion, which is sufficiently nucleophilic to undergo transmetalation.[1][6] Commonly used bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] The choice can be critical; stronger bases may accelerate the reaction but can also promote side reactions like catalyst decomposition or hydrolysis of the starting material. K₃PO₄ is often a good choice for challenging couplings.[7][9]

  • Solvent Systems: A variety of organic solvents are suitable, including 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1][5] The reaction often benefits from the addition of a small amount of water.[1] This aqueous co-solvent helps to dissolve the inorganic base and can accelerate the transmetalation step. For substrates with poor solubility, DMF or a dioxane/water mixture is often a good starting point.[10][11]

Detailed Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of a generic 4-chloroquinazoline with an arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Equipment:

  • 4-Chloroquinazoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinazoline product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 4-chloroquinazolines, drawn from established literature.

4-Chloroquinazoline DerivativeArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroquinazolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O9018~85%[12] (analogy)
2-Aryl-4-chloroquinazoline4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2M aq.)DMF80-9048Moderate[12]
4-Chloroquinazoline4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃ (2)DMF/EtOH1002Good[13] (analogy)
4-Chloro-6-bromoquinazolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (3)Toluene/H₂O11512High[8] (analogy)
4-Chloro-8-tosyloxyquinolinePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane1002491%[14] (analogy)

Note: Yields and conditions are highly substrate-dependent. This table is for illustrative purposes.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

Troubleshooting P1 Low or No Yield C1a Inactive Catalyst P1->C1a C1b Poor Solubility P1->C1b C1c Inefficient Oxidative Addition P1->C1c P2 Dehalogenation (Ar-H byproduct) C2a Pd-H Formation P2->C2a P3 Hydrolysis (Quinazolin-4-one) C3a High Temp/Strong Base with Water P3->C3a S1a Use fresh catalyst Ensure inert atmosphere C1a->S1a S1b Switch to DMF or increase co-solvent C1b->S1b S1c Use bulky, electron-rich ligand (e.g., XPhos) C1c->S1c S2a Use weaker base (K₂CO₃) Use aprotic solvent (e.g., Toluene) C2a->S2a S3a Lower temperature Use anhydrous conditions if possible C3a->S3a

Sources

Synthesis and Evaluation of Kinase Inhibitor Libraries from 4-Chloro-7-methylquinazoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibitor Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to form the basis of numerous potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 4-anilinoquinazoline framework, in particular, has proven to be a highly successful motif for targeting the ATP-binding site of various kinases, leading to the development of several FDA-approved drugs such as Gefitinib and Erlotinib for the treatment of non-small cell lung cancer.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse library of potential kinase inhibitors starting from the readily accessible building block, 4-Chloro-7-methylquinazoline. We will explore key synthetic strategies to introduce molecular diversity, followed by robust protocols for the biological evaluation of the synthesized compounds, including in vitro kinase inhibition and cell-based viability assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish or expand their capabilities in kinase inhibitor discovery.

Strategic Synthesis of a 4-Anilino-7-methylquinazoline Library

The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group, making it amenable to nucleophilic aromatic substitution. This reactivity is the cornerstone of building a diverse library of kinase inhibitors. The primary strategy involves the palladium-catalyzed amination (Buchwald-Hartwig reaction) with a variety of substituted anilines and other amines.[4][5] Further diversification can be achieved through cross-coupling reactions, such as the Suzuki coupling, at other positions of the quinazoline core if appropriately functionalized.[6][7][8]

Core Synthetic Workflow

The overall workflow for the synthesis and initial evaluation of a kinase inhibitor library is depicted below. This process begins with the diversification of the core scaffold, followed by purification and characterization, and culminates in biological screening to identify promising lead compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound reaction Parallel Synthesis (e.g., Buchwald-Hartwig Amination) start->reaction amines Diverse Aniline/Amine Library amines->reaction crude Crude Product Library reaction->crude purification Parallel Purification (e.g., Column Chromatography) crude->purification pure Pure Compound Library purification->pure characterization QC: LC-MS, NMR pure->characterization biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) characterization->biochem_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) characterization->cell_assay hit_id Hit Identification biochem_assay->hit_id cell_assay->hit_id sar SAR Analysis hit_id->sar

Caption: Workflow for Kinase Inhibitor Library Synthesis and Screening.

Part 1: Synthesis Protocols

Protocol 1.1: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a variety of anilines to generate a library of 4-anilino-7-methylquinazoline derivatives.[4][9] Microwave irradiation can be employed to accelerate the reaction.[4]

Materials:

  • This compound

  • Substituted anilines (a diverse set is recommended for library synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu)[5]

  • Anhydrous 1,4-dioxane or toluene

  • Microwave synthesis vials (if applicable)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a microwave vial (or a dry round-bottom flask under an inert atmosphere of argon or nitrogen), add this compound (1.0 eq), the desired substituted aniline (1.1-1.5 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the vial to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 30-60 minutes. Alternatively, if using a round-bottom flask, heat the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS until completion.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-7-methylquinazoline derivative.[10]

Note on Library Synthesis: For the synthesis of a library, this reaction can be performed in parallel using a multi-well reaction block or an automated synthesis platform.

Protocol 1.2: General Procedure for the Suzuki-Miyaura Cross-Coupling

While the primary diversification in this guide focuses on the C4 position, the quinazoline scaffold can be further functionalized. For instance, if starting with a halo-substituted 7-methylquinazoline (e.g., a bromo or iodo group at another position), Suzuki-Miyaura coupling can introduce aryl or heteroaryl moieties. The following is a general protocol.[6][8]

Materials:

  • Halogenated 7-methylquinazoline derivative

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate/phosphine ligand combination

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane/water (e.g., 4:1 v/v) or toluene/ethanol/water mixture

Procedure:

  • In a round-bottom flask, dissolve the halogenated quinazoline (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent mixture.

  • Add the palladium catalyst (0.05 eq) and the base (2.0 eq).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 2: Biological Evaluation Protocols

Once the library of quinazoline derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity. This typically involves an in vitro kinase assay to determine direct inhibition of the target kinase, followed by a cell-based assay to assess the compound's effect on cell viability and proliferation.[11][12]

Targeted Kinase Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based inhibitors.[1][3] The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell proliferation and survival. Inhibitors block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP ATP PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Inhibitor 4-Anilino-7-methylquinazoline Inhibitor Inhibitor->EGFR Inhibits ADP ADP ATP->ADP Kinase Activity Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] The amount of ADP is directly proportional to the kinase activity. This protocol is adapted for screening a library of compounds against a target kinase (e.g., EGFR).

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized quinazoline library compounds (dissolved in 100% DMSO)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in kinase assay buffer. Typically, an 11-point dose-response curve is generated. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17] This protocol is used to evaluate the effect of the synthesized quinazoline derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinazoline library compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a 5% CO₂ humidified incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the library compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The data generated from the synthesis and biological evaluation of the quinazoline library should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Data for a Synthesized 4-Anilino-7-methylquinazoline Library

Compound IDR-Group on AnilineYield (%)EGFR IC₅₀ (nM)A549 GI₅₀ (µM)
QM-001 3-chloro-4-fluoro85150.5
QM-002 4-methoxy782508.2
QM-003 3-ethynyl72100.3
QM-004 4-(dimethylamino)81>1000>20
Reference Gefitinib-200.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The synthesis of a focused library of 4-anilino-7-methylquinazoline derivatives is a powerful strategy for the discovery of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the chemical synthesis and biological evaluation of such a library. By systematically exploring the chemical space around the quinazoline scaffold and employing reliable in vitro and cell-based assays, researchers can efficiently identify and advance promising lead compounds in the quest for new therapeutics.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]
  • El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3017. [Link]
  • de Oliveira, V. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2382–2394. [Link]
  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 26(16), 4983. [Link]
  • Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
  • ResearchHub. (2024).
  • Singh, S., & Kumar, A. (2019). Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay. MethodsX, 6, 137–142. [Link]
  • Li, Y., et al. (2016).
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1–13. [Link]
  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931–1941. [Link]
  • ResearchGate. (n.d.). Workflow for diversity‐oriented target‐focused synthesis (DOTS). [Link]
  • El-Sayed, R. A., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Journal of Applied Pharmaceutical Science, 11(08), 089-100. [Link]
  • Smaali, A., et al. (2009). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 14(3), 1334–1345. [Link]
  • ResearchGate. (n.d.). Protein kinase inhibitory activity of quinazolines for cancer therapy. [Link]
  • El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3017. [Link]
  • ResearchGate. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]
  • Al-Salahi, R., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 17(8), 9485–9496. [Link]
  • Thomas, S. A., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(10), 2234–2237. [Link]
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
  • Wiley Analytical Science. (2019).
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]
  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6667. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Zheldakova, R., et al. (2019). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 24(18), 3362. [Link]
  • Alafeefy, A. H. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chemical Society of Pakistan, 35(3), 899-913. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6667. [Link]
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: 4-Chloro-7-methylquinazoline as a Versatile Building Block for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs that target critical signaling pathways.[1][2][3] This guide provides an in-depth exploration of 4-chloro-7-methylquinazoline, a key intermediate whose strategic substitution enables the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its use, provide detailed, field-proven synthetic protocols for its preparation and derivatization, and illustrate its application in targeting oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel cancer therapeutics.

The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy

The dysregulation of protein kinase signaling is a hallmark of many cancers.[5] Kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR, are crucial nodes in pathways that control cell proliferation, survival, and angiogenesis. Consequently, small-molecule kinase inhibitors have become a highly successful class of targeted therapies.

The 4-anilinoquinazoline framework has emerged as a premier pharmacophore for ATP-competitive kinase inhibition.[6][7] This scaffold effectively mimics the adenine moiety of ATP, allowing it to bind to the kinase's ATP-binding pocket. This has led to the development of several blockbuster drugs, including:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors for non-small cell lung cancer (NSCLC).[1][8]

  • Lapatinib (Tykerb®) : A dual EGFR/HER2 inhibitor used in breast cancer treatment.[1]

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET for the treatment of thyroid cancer.[4]

The clinical success of these agents validates the quinazoline core as a foundational element for anticancer drug design.

This compound: A Strategically Designed Intermediate

The utility of this compound (CAS 90272-83-6) stems from the specific roles of its substituents, which provide both a reactive handle for diversification and a means to modulate physicochemical properties.[9][10][11]

  • The 4-Chloro Group: This is the primary site of reactivity. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles, most commonly substituted anilines.[12] This reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore. The high electrophilicity of C4 in the quinazoline ring system facilitates this key bond-forming reaction under relatively mild conditions.[13]

  • The 7-Methyl Group: While substitutions at the 6- and 7-positions are often used to incorporate solubilizing groups, the 7-methyl group offers distinct advantages. It can subtly modulate the electronic properties of the quinazoline ring and, more importantly, it can engage in favorable hydrophobic interactions within the target kinase's binding site. Its presence can also influence the molecule's metabolic stability and overall pharmacokinetic profile.

This combination makes this compound a highly valuable and versatile starting point for building libraries of potential kinase inhibitors.

Logical Workflow for Drug Discovery

The following diagram illustrates the typical workflow, from the core building block to a final biologically active agent.

G cluster_0 Core Synthesis cluster_1 Derivatization & Diversification cluster_2 Final Candidate start 2-Amino-4-methylbenzoic Acid + Formamide step1 Cyclization start->step1 step2 7-Methylquinazolin-4(3H)-one step1->step2 step3 Chlorination (SOCl2) step2->step3 product This compound step3->product snar SNAr Reaction (e.g., with 3-ethynylaniline) product->snar Primary Route suzuki Suzuki Coupling (e.g., with Arylboronic Acid) product->suzuki Advanced Route sonogashira Sonogashira Coupling (e.g., with Terminal Alkyne) product->sonogashira Advanced Route candidate Potent Kinase Inhibitor (e.g., Erlotinib Analogue) snar->candidate suzuki->candidate G cluster_0 EGFR ATP-Binding Pocket cluster_1 hinge Hinge Region met793 Met793 thr790 Thr790 (Gatekeeper) hydrophobic_pocket Hydrophobic Pocket solvent_channel Solvent Channel quinazoline Quinazoline Core quinazoline->met793 H-Bond (N1) aniline Aniline Moiety aniline->thr790 H-Bond (N-H) c7_methyl 7-Methyl Group c7_methyl->hydrophobic_pocket Hydrophobic Interaction c6_sidechain 6-Solubilizing Group c6_sidechain->solvent_channel Solvent Interaction G rtk EGFR / VEGFR ras RAS rtk->ras pi3k PI3K rtk->pi3k inhibitor Quinazoline Inhibitor inhibitor->rtk BLOCKS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt AKT pi3k->akt mtor mTOR akt->mtor mtor->nucleus output output nucleus->output

Sources

Topic: A Robust, Stability-Indicating HPLC Method for the Purity Determination of 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-Chloro-7-methylquinazoline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide follows a logical, science-driven workflow, from initial method development based on the analyte's physicochemical properties to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We detail the rationale behind chromatographic parameter selection, the optimization process, and a complete, step-by-step protocol for implementation in a quality control or research environment.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound that serves as a key building block in medicinal chemistry.[3][4] Its quinazoline core is a privileged scaffold found in numerous approved drugs, including kinase inhibitors used in oncology. The purity of such an intermediate directly impacts the impurity profile of the final drug substance, potentially affecting its efficacy and safety. Therefore, a reliable and robust analytical method is essential to quantify this compound and separate it from potential process-related impurities and degradation products.

This application note addresses this need by presenting a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, a critical requirement stipulated by regulatory bodies.[5][6]

Analyte Characterization and Initial Method Design

A successful method development strategy begins with understanding the analyte.

  • Structure: this compound

  • Molecular Formula: C₉H₇ClN₂[7]

  • Molecular Weight: 178.62 g/mol [7][8]

  • Physicochemical Properties: The calculated LogP (partition coefficient) is approximately 2.59, indicating moderate hydrophobicity.[8] The presence of the quinazoline ring system, an aromatic heterocycle, imparts strong UV absorbance.[9]

Based on these properties, a reverse-phase HPLC method is the logical choice.[10] The hydrophobic nature of the molecule suggests it will be well-retained on a non-polar stationary phase, such as C18.

Rationale for Initial Parameter Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the workhorse for separating non-polar to moderately polar small molecules. Its hydrophobic nature will provide adequate retention for this compound. An end-capped column is chosen to minimize peak tailing caused by interactions between the basic nitrogen atoms in the quinazoline ring and residual acidic silanols on the silica support.[11]

  • Mobile Phase: A combination of water (or an aqueous buffer) and an organic solvent is standard for RP-HPLC.[12][13]

    • Organic Solvent (Solvent B): Acetonitrile is chosen over methanol due to its lower UV cutoff (allowing for detection at lower wavelengths) and lower viscosity, which results in lower backpressure.[14]

    • Aqueous Phase (Solvent A): To ensure good peak shape for the basic quinazoline analyte, a slightly acidic mobile phase is preferred. A buffer of 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid is selected. This pH ensures that the nitrogen atoms on the quinazoline ring are protonated, leading to consistent interactions with the stationary phase and sharper peaks.[15]

  • Detection: The aromatic quinazoline structure is expected to have a strong chromophore. Based on literature for similar derivatives, UV detection between 240-300 nm is appropriate.[16] A preliminary scan of the analyte standard should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this method, a wavelength of 254 nm is selected as a robust starting point.

Method Development and Optimization Workflow

The initial conditions are systematically optimized to achieve the desired chromatographic performance: good resolution between the main peak and any impurities, symmetric peak shape, and a reasonable run time.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Refinement cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization A Analyte Characterization (C9H7ClN2, LogP ~2.59) B Initial Parameter Selection A->B C Column Selection (C18, 4.6x150mm, 5µm) B->C D Mobile Phase Screening (ACN/H2O vs MeOH/H2O) B->D E Detector Wavelength (UV Scan -> 254 nm) B->E F Systematic Optimization C->F D->F E->F G Gradient Slope Adjustment (Optimize Resolution) F->G H Flow Rate & Temp Tuning (Improve Efficiency) G->H I Method Validation (ICH Q2) (Specificity, Linearity, etc.) H->I J Finalized & Robust Method I->J

Caption: Workflow for HPLC Method Development and Optimization.

Gradient Optimization

A gradient elution is developed to ensure that any potential impurities, which may have different polarities, are eluted and separated effectively. An initial scouting gradient from 30% to 90% Acetonitrile over 20 minutes is performed. Based on the retention time of the main peak, the gradient is adjusted to provide higher resolution around the main peak and ensure elution of late-running impurities, ultimately shortening the run time.

Stability-Indicating Method Validation (ICH Q2(R1))

The optimized method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][17]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. To prove this, forced degradation studies are conducted as per ICH guideline Q1A(R2).[18][19] this compound is subjected to stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: 1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C (solid state) for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 24 hours.[6]

The stressed samples are then analyzed. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2.0) and the peak purity analysis (using a photodiode array detector) shows no co-elution. A target degradation of 5-20% is ideal for these studies.[18][20]

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze five concentration levels of the reference standard (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision (Repeatability) Perform six replicate injections of a single standard preparation (100% level).Relative Standard Deviation (RSD) ≤ 1.0%
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of 10:1. The LOQ must be precise and accurate.

Robustness

Robustness is evaluated by making small, deliberate variations in method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (e.g., 25°C and 35°C)

  • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all conditions.

Final Optimized and Validated HPLC Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (AR grade), Phosphoric Acid (AR grade), Water (Milli-Q or equivalent).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
18.0
20.0
20.1
25.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 1.0%
Calculation of Purity

The purity of the sample is calculated based on the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust, specific, and reliable RP-HPLC method for the purity determination of this compound. The detailed protocol, from initial parameter selection to full ICH-compliant validation, provides researchers and quality control analysts with a ready-to-implement procedure. This method is stability-indicating and suitable for routine analysis, ensuring the quality of this critical pharmaceutical intermediate.

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  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. [Link]
  • Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Most Common Solvents Used in HPLC Mobile Phase. Phenomenex. [Link]
  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
  • Mobile Phase Selectivity. Phenomenex. [Link]
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PMC. [Link]
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Application Note: 1H and 13C NMR Characterization of 4-Chloro-7-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the structural characterization of 4-chloro-7-methylquinazoline derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinazoline scaffolds are pivotal in medicinal chemistry and drug development, frequently appearing in a variety of therapeutic agents.[1][2][3][4] Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs. This document outlines best practices for sample preparation, predicts and explains the nuanced NMR spectral features of the title compound, and offers insights into the interpretation of the data. The methodologies and analyses presented herein are designed for researchers, scientists, and professionals in drug development to ensure high-quality, reproducible results.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The substituent pattern on the quinazoline core dictates the molecule's interaction with biological targets. Specifically, the this compound moiety serves as a crucial synthetic intermediate for creating diverse libraries of bioactive molecules.[6] The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups, while the methyl group at the 7-position can influence solubility, metabolic stability, and target binding.

Given its role as a key building block, a thorough and precise characterization of this compound is essential. NMR spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure in solution.[7] This guide will walk through the necessary steps and interpretive logic to achieve this.

Experimental Protocols

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)[9][10][11][12]

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)[9]

  • Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Kimwipes or filter plugs (e.g., glass wool)[8][13]

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[7][14] The following protocol ensures a homogenous sample free from particulate matter and paramagnetic impurities.

  • Glassware Preparation: Ensure the NMR tube and any vials used are clean and dry. Tubes can be cleaned with a suitable solvent (e.g., acetone) and dried in an oven. Avoid high temperatures for extended periods to prevent tube distortion.[8]

  • Sample Weighing: Accurately weigh the required amount of the this compound derivative.

    • For ¹H NMR : 1-5 mg is typically sufficient.[7]

    • For ¹³C NMR : 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7][15]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic molecules.[9][12] For less soluble or more polar compounds, DMSO-d₆ can be used.[10][12] The choice of solvent will affect the chemical shifts of the analyte.[9]

  • Dissolution:

    • Place the weighed sample into a small, clean vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS (0 ppm reference).[7][15]

    • Gently swirl or vortex the vial until the sample is fully dissolved.

  • Filtration and Transfer: To remove any insoluble impurities that can degrade spectral quality, filter the solution into the NMR tube.

    • Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.[8][13]

    • Use the filter pipette to transfer the sample solution from the vial into the NMR tube.[8][13] This prevents solid particles from entering the tube, which can interfere with the magnetic field homogeneity and lead to poor shimming and broad peaks.[8][15]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Use a non-glass secondary container for transport to the NMR facility.[8]

NMR Data Acquisition and Processing

The following diagram outlines the general workflow for acquiring and processing NMR data for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (1-5 mg for ¹H, 5-30 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID Data (¹H, ¹³C, etc.) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking & Assignment integrate->peak_pick structure Structure Confirmation peak_pick->structure

Caption: Experimental workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for this compound are not widely published, a reliable prediction can be made based on the known effects of substituents on the quinazoline ring system and data from analogous compounds.[16][17][18]

The numbering of the this compound skeleton is as follows:

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, H-6, and H-8. The methyl group will appear as a singlet in the aliphatic region.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8 - 9.0Singlet (s)-This proton is adjacent to two nitrogen atoms, which strongly deshield it, causing it to resonate far downfield.[19][20]
H-5~8.1 - 8.3Doublet (d)J = ~8.5 - 9.0 HzThis proton is ortho to the electron-withdrawing pyrimidine ring and experiences deshielding. It is coupled to H-6.
H-8~7.8 - 8.0Singlet (s) or narrow doubletJ < 1 HzThis proton is ortho to the methyl group and meta to H-6. The coupling to H-6 (⁴J) would be small. It might appear as a slightly broadened singlet.
H-6~7.5 - 7.7Doublet of doublets (dd) or Doublet (d)J = ~8.5 - 9.0 Hz, ~1.5 - 2.0 HzThis proton is coupled to H-5 (³J) and may show a smaller meta-coupling to H-8 (⁴J).[21] The electron-donating methyl group at C-7 shields this proton relative to H-5.
CH₃~2.5 - 2.6Singlet (s)-The methyl group protons are not coupled to any other protons and will appear as a sharp singlet. Its position is typical for an aromatic methyl group.[22]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~154 - 156This carbon is situated between two electronegative nitrogen atoms, causing a significant downfield shift.[20]
C-4~160 - 162The carbon atom bonded to the electronegative chlorine atom and a nitrogen atom is highly deshielded.
C-8a~151 - 153A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom.
C-7~142 - 144This carbon is substituted with a methyl group and is part of the aromatic system. Its chemical shift is increased by the substituent.
C-5~129 - 131Aromatic CH carbon, its shift is influenced by the annulated pyrimidine ring.
C-4a~128 - 130Quaternary carbon at the ring junction.
C-6~127 - 129Aromatic CH carbon, shielded relative to C-5 due to the ortho-methyl group.
C-8~120 - 122Aromatic CH carbon, shielded by the para-methyl group.
CH₃~21 - 22The methyl carbon signal appears in the typical aliphatic region for an aryl methyl group.[22]

Structure-Spectra Correlation

The relationship between the molecular structure and the NMR data is critical for unambiguous assignment. Advanced NMR experiments can further solidify these assignments.

G cluster_structure Molecular Structure cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_advanced Advanced 2D NMR (Optional) mol This compound h_shifts Chemical Shifts (δ) - H2 (downfield) - Aromatic protons - CH₃ (upfield) mol->h_shifts influences h_coupling Coupling Constants (J) - Ortho (³J): H5-H6 - Meta (⁴J): H6-H8 mol->h_coupling determines c_shifts Chemical Shifts (δ) - C2, C4 (deshielded) - Quaternary carbons - Aromatic CH - CH₃ (aliphatic) mol->c_shifts influences cosy COSY (¹H-¹H Correlation) h_shifts->cosy hsqc HSQC (¹H-¹³C Correlation) h_shifts->hsqc hmbc HMBC (Long-Range ¹H-¹³C) h_shifts->hmbc h_coupling->cosy c_shifts->hsqc c_shifts->hmbc

Caption: Relationship between structure, NMR data, and advanced analysis.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with the carbon to which it is attached (e.g., H-5 with C-5, H-6 with C-6, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, confirming the overall connectivity. For example, the methyl protons (CH₃) would show a correlation to C-7, C-6, and C-8. The H-5 proton would show correlations to C-4, C-7, and C-8a.

Conclusion

The structural integrity of key intermediates like this compound is fundamental to the success of drug discovery campaigns. This application note provides a robust framework for its characterization by ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and leveraging the predictive analysis of the spectral features, researchers can confidently verify the structure of their synthesized materials, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton Resonance Spectra of Heterocycles. Part II. Quinazoline and Monosubstituted Quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines.
  • Journal of the Chemical Society B: Physical Organic. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines.
  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Supporting Information. (n.d.). 12 - Supporting Information.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • PMC - PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities.
  • MySkinRecipes. (n.d.). This compound.

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Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the robust characterization of quinazoline intermediates. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] The structural integrity and purity of synthetic intermediates are paramount to the success of drug discovery and development programs. This document outlines a multi-modal analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation strategies are presented to ensure scientific integrity and trustworthiness in the characterization process.

Introduction: The Critical Role of Intermediate Characterization

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] The synthesis of complex quinazoline derivatives involves multi-step reaction sequences, generating a series of intermediates. The purity, identity, and structural conformation of these intermediates directly impact the yield, impurity profile, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API).

A comprehensive analytical characterization of these intermediates is not merely a quality control checkpoint but a critical component of process understanding and optimization. It enables chemists to:

  • Confirm Structural Identity: Unambiguously verify that the desired chemical transformation has occurred.

  • Assess Purity: Quantify the presence of starting materials, by-products, and other impurities.

  • Elucidate Stereochemistry: Determine the three-dimensional arrangement of atoms, which is crucial for biological activity.

  • Guide Process Development: Identify and troubleshoot problematic reaction steps, leading to improved yield and purity.

This guide advocates for an integrated analytical strategy, where each technique provides complementary information, culminating in a holistic understanding of the quinazoline intermediate.

The Analytical Workflow: A Synergistic Approach

A robust characterization strategy for quinazoline intermediates relies on the convergence of multiple analytical techniques. The choice and sequence of these techniques are dictated by the specific information required at each stage of the synthesis.

Analytical_Workflow TLC TLC / UPLC LCMS LC-MS TLC->LCMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) LCMS->NMR Proceed with Pure Sample HRMS High-Resolution MS NMR->HRMS Confirm Connectivity & Formula XRay Single-Crystal X-ray Crystallography NMR->XRay For Unambiguous Confirmation FTIR FTIR Spectroscopy HRMS->FTIR Functional Group Analysis HPLC HPLC / UPLC (Purity, Assay) FTIR->HPLC Confirm Structure Before Quantification qNMR qNMR (Quantitative NMR) HPLC->qNMR

Caption: Integrated analytical workflow for quinazoline intermediate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the unambiguous structural confirmation of organic molecules, including quinazoline intermediates.[4] It provides detailed information about the atomic connectivity and the chemical environment of nuclei.

Causality of Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. It is the first and quickest NMR experiment to confirm the presence of key structural motifs.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their types (e.g., C, CH, CH₂, CH₃). It complements ¹H NMR in building the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments, especially for complex molecules.[4]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and assigning quaternary carbons.[4]

Protocol: NMR Analysis of a Quinazoline Intermediate
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the intermediate for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[4]

    • Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in which the compound is soluble. DMSO-d₆ is often a good choice for polar compounds.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.[4]

    • For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.[4]

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters based on the specific instrument and sample.

Data Interpretation: Characteristic Signals

The chemical shifts of protons and carbons in the quinazoline ring system are influenced by the electronic effects of substituents.

Proton/Carbon Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃ Notes
H-29.4 - 9.5160 - 162Highly deshielded proton due to the two adjacent nitrogen atoms.
H-48.0 - 8.1160 - 161Deshielded proton in the pyrimidine ring.
H-58.0 - 8.2127 - 128Aromatic proton on the benzene ring.
H-67.5 - 7.6127 - 128Aromatic proton on the benzene ring.
H-77.8 - 7.9134 - 135Aromatic proton on the benzene ring.
H-87.8 - 7.9123 - 124Aromatic proton on the benzene ring.

Note: These are approximate values and can vary significantly based on substitution patterns and the solvent used. Data derived from similar structures.[6]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a quinazoline intermediate and providing structural information through fragmentation analysis.

Causality of Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the chemical formula.[7]

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation to generate a product ion spectrum. This provides valuable information about the molecule's structure and connectivity.[8]

Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Dissolve a small amount of the intermediate (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

    • The final concentration for infusion is usually in the low µg/mL to ng/mL range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

    • Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform MS/MS analysis by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation: Common Fragmentation Patterns

The fragmentation of the quinazoline core often involves the consecutive loss of two molecules of HCN.[9] The fragmentation pathways are highly dependent on the nature and position of substituents.[8]

Precursor Ion Common Neutral Loss Fragment Ion Structural Implication
[M+H]⁺HCN[M+H-27]⁺Characteristic of the quinazoline ring.
[M+H-27]⁺HCN[M+H-54]⁺Further fragmentation of the core structure.
[M+H]⁺R• (substituent)[M+H-R]⁺Loss of a substituent group.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary technique for determining the purity of quinazoline intermediates and for quantitative analysis.[10]

Causality of Experimental Choices
  • Reversed-Phase HPLC (RP-HPLC): The most common mode for analyzing moderately polar compounds like quinazolines. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[10]

  • UV Detection: Quinazolines possess a chromophore and absorb UV light, making UV detection a suitable and robust method. A Diode Array Detector (DAD) can provide spectral information for peak identification and purity assessment.[10]

  • Gradient Elution: Often necessary to resolve impurities with a wide range of polarities from the main component in a reasonable time.[10]

Protocol: RP-HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • C18 column (e.g., 5 µm, 4.6 x 250 mm for standard analysis, or a sub-2 µm particle size column for high-resolution UHPLC).[10]

  • Mobile Phase Preparation:

    • A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).[10]

    • Filter and degas the mobile phase before use.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase or a mixture of mobile phase components) to a final concentration of approximately 0.5-1 mg/mL.[10]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run the appropriate gradient program.

    • Record the chromatogram for a sufficient time to elute all components.

    • Purity is typically calculated based on the area percentage of the main peak.[10]

Method Validation and Troubleshooting

Analytical method validation is a documented process to demonstrate that an analytical method is suitable for its intended purpose.[11][12] Key validation parameters according to ICH Q2(R1) guidelines include accuracy, precision, specificity, linearity, and range.[12]

Common HPLC Issues and Solutions for Quinazoline Analysis:

Problem Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between basic quinazoline nitrogens and acidic silanol groups on the column.[13]Lower the mobile phase pH (2.5-3.5) to protonate the analyte and silanols. Use an end-capped column or a column designed for basic compounds.[13]
Retention Time Drift Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.[13][14]Increase equilibration time, use a column oven for temperature control, and prepare fresh mobile phase daily.[13][14]
Poor Resolution Suboptimal mobile phase composition.Adjust the organic solvent ratio or the pH of the aqueous phase to improve selectivity.[13]

Complementary Techniques for Comprehensive Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For quinazoline intermediates, it can confirm the presence of key bonds such as C=N, C=O (in quinazolinones), N-H, and aromatic C-H.[15]

Typical IR Absorption Bands for Quinazolines:

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch1635 - 1610
Aromatic C=C stretch1580 - 1475
C-H in-plane deformation1290 - 1010
C-H out-of-plane deformation1000 - 700

Data derived from published spectra of quinazoline derivatives.[15]

Single-Crystal X-ray Crystallography

When a suitable single crystal of the intermediate can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including stereochemistry and solid-state conformation.[16][17] This technique is the ultimate arbiter in cases of structural ambiguity.

Protocol Overview:

  • Crystal Growth: Grow single crystals of the intermediate by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.[18]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using specialized software.[18]

Conclusion

The robust characterization of quinazoline intermediates is a non-negotiable aspect of pharmaceutical research and development. A multi-modal analytical strategy, as outlined in this application note, provides a self-validating system for ensuring the identity, purity, and structural integrity of these critical molecules. By integrating the strengths of NMR, MS, HPLC, FTIR, and X-ray crystallography, and by understanding the causality behind the choice of each technique, scientists can proceed with confidence in their synthetic endeavors, ultimately accelerating the drug discovery pipeline. The validation of these analytical methods is crucial for ensuring data reliability and regulatory compliance.[19][20]

References

  • Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2.
  • University of Southampton. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • PMC - PubMed Central. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Journal of Pharmaceutical Analysis. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (n.d.). FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ACS Publications. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • Wikipedia. (n.d.). Quinazoline.
  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • ResearchGate. (n.d.). Some core structures of quinazoline.
  • AIP Conference Proceedings. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines.
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). FTIR Spectrum for compound (11).
  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
  • PMC - NIH. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common challenges encountered during this multi-step synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds through the formation of 7-methyl-3,4-dihydroquinazolin-4-one followed by a chlorination step.

Issue 1: Low Yield of 7-methyl-3,4-dihydroquinazolin-4-one (Intermediate)

A low yield in the initial cyclization step is a frequent hurdle. This is often related to incomplete reaction, side product formation, or suboptimal reaction conditions.

Question: My yield of 7-methyl-3,4-dihydroquinazolin-4-one is consistently below 50%. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a low yield of the quinazolinone intermediate. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The cyclization of the starting materials (e.g., 2-amino-4-methylbenzoic acid derivatives with a formyl source) may not be going to completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The choice of solvent and catalyst, if any, is also critical for reaction efficiency.[1]

    • Solution:

      • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For instance, some quinazoline syntheses require high temperatures to proceed efficiently.[1]

      • Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway.[1] If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO, which can favor the desired C(sp²)-N bond formation.[1]

      • Catalyst Optimization: If your synthesis utilizes a catalyst (e.g., a Lewis acid), ensure it is active and used in the optimal concentration. For some quinazoline syntheses, catalysts like BF₃-Et₂O have been shown to be effective.[2]

  • Side Product Formation: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired quinazolinone.

    • Causality: The reaction conditions may favor an alternative cyclization pathway. For example, in some related syntheses, non-polar solvents can promote the formation of benzimidazole byproducts.[1]

    • Solution:

      • Solvent Selection: As mentioned, switching to a more polar solvent can help direct the reaction towards the desired quinazoline product.[1]

      • Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to a variety of side reactions.

  • Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Causality: The chosen solvent may not be appropriate for the solubility profile of your reactants at the reaction temperature.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests with different solvents to find one that effectively dissolves all reactants at the desired reaction temperature.

      • Temperature Adjustment: Ensure the reaction temperature is sufficient to maintain the solubility of all components throughout the reaction.

Issue 2: Inefficient Chlorination of 7-methyl-3,4-dihydroquinazolin-4-one

The conversion of the hydroxyl group at the 4-position to a chloro group is a critical step. Low yields or the presence of starting material in the final product indicate an incomplete or inefficient chlorination reaction.

Question: I am having trouble converting 7-methyl-3,4-dihydroquinazolin-4-one to this compound. My reaction is either incomplete or results in a low yield. What can I do?

Answer:

The chlorination of a 4-hydroxyquinazoline derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] Here are the key factors to consider for optimizing this step:

  • Choice and Amount of Chlorinating Agent:

    • Causality: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. The reactivity of the chosen agent also plays a role.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. For example, using 3.0 equivalents of POCl₃ has been shown to result in a clean conversion in similar syntheses.[3]

      • Reagent Quality: Use freshly distilled or high-purity chlorinating agents. These reagents are often sensitive to moisture and can degrade over time, reducing their effectiveness.[5]

  • Reaction Temperature and Time:

    • Causality: This reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating or a short reaction time will result in incomplete conversion.

    • Solution:

      • Temperature Control: Heat the reaction mixture to reflux. Typical temperatures range from 90-120°C.[5] For instance, heating to 100°C for 6 hours has been reported for a similar substrate.[5]

      • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Anhydrous Conditions:

    • Causality: Chlorinating agents like POCl₃ and SOCl₂ react vigorously with water. The presence of moisture will consume the reagent and reduce the efficiency of the desired reaction.

    • Solution:

      • Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. If a solvent is used (e.g., toluene), it should be anhydrous.[3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

  • Work-up Procedure:

    • Causality: Improper work-up can lead to product loss or degradation. The excess chlorinating agent must be removed carefully.

    • Solution:

      • Quenching: After the reaction is complete, cool the mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-cold water or a saturated aqueous sodium bicarbonate solution.[4]

      • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography or recrystallization.

Data Summary: Optimizing Chlorination Conditions
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Chlorinating Agent 1.5 eq. POCl₃3.0 eq. POCl₃Complete conversion of starting material[3]
Temperature 80°C100-110°C (Reflux)Faster reaction rate and completion[3][5]
Reaction Time 2 hours5-9 hours (or until completion by TLC)Avoids incomplete reaction[3]
Atmosphere AirInert (N₂ or Ar)Prevents degradation of chlorinating agent[5]
Experimental Workflow: Chlorination of 7-methyl-3,4-dihydroquinazolin-4-one

ChlorinationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware reagents Add 7-methyl-3,4-dihydroquinazolin-4-one and anhydrous toluene start->reagents add_poc add_poc reagents->add_poc PCl3 Add POCl₃ (3.0 eq.) under N₂ atmosphere reflux Heat to Reflux (100-110°C) for 5-9h PCl3->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with ice-water cool->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by Column Chromatography extract->purify end End: this compound purify->end

Caption: A typical workflow for the chlorination step.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method involves a two-step process. The first step is the cyclization of a suitable 2-amino-4-methylbenzoic acid derivative with a source of a single carbon, such as formamide or triethyl orthoformate, to form 7-methyl-3,4-dihydroquinazolin-4-one.[2][6] The second step is the chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound.[3][4]

Q2: Are there alternative methods for the chlorination step?

Yes, while POCl₃ and SOCl₂ are common, other chlorinating agents can be used. The choice of reagent may depend on the specific substrate and desired reaction conditions. It is important to consult the literature for methods that are compatible with the quinazoline core and any other functional groups present in the molecule.

Q3: How can I purify the final this compound product?

Purification is typically achieved through column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent is also a viable method for obtaining a highly pure product. The choice of purification method will depend on the nature and quantity of any impurities present.

Q4: What are the key safety precautions to take during this synthesis?

  • Chlorinating Agents: Reagents like POCl₃ and SOCl₂ are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating: Many steps in this synthesis require heating. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction is properly monitored to avoid overheating.

  • Inert Atmosphere: When working with moisture-sensitive reagents, it is crucial to maintain an inert atmosphere to ensure both safety and reaction efficiency.

Q5: Can microwave irradiation be used to improve the synthesis?

Microwave-assisted synthesis can be a powerful tool for accelerating quinazoline synthesis and improving yields.[7] The high temperatures and pressures achievable in a microwave reactor can significantly reduce reaction times for both the cyclization and subsequent substitution reactions.[7] However, optimization of the microwave conditions (temperature, time, and power) is necessary for each specific reaction.

Logical Relationship: Synthesis Pathway

SynthesisPathway A 2-Amino-4-methylbenzoic acid derivative + Formyl source B Cyclization A->B C 7-methyl-3,4-dihydroquinazolin-4-one B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E

Caption: The two-step synthesis of this compound.

III. References

  • BIOSYNCE. (n.d.). This compound CAS 90272-83-6. Retrieved from [Link]

  • Gao, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega.

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211.

  • Ahmad, A., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Avicenna Journal of Medical Biochemistry.

  • de Oliveira, R. K., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

  • Wang, Y., et al. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Chinese Patent No. CN102702115A.

  • Jiang, X. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline. Chinese Patent No. CN111440118A.

  • Stadler, A., et al. (2007). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. European Patent No. EP1807402A1.

  • Ismail, M. M. F., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.

  • Khan, I., & Ibrar, A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

Sources

Technical Support Center: Chlorination of 7-Methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorination of 7-methylquinazolin-4-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during this critical synthetic step. As your senior application scientist, my goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring a successful and efficient synthesis of 4-chloro-7-methylquinazoline, a vital intermediate in pharmaceutical development.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound

You've completed the reaction, but the isolated yield of your desired product is significantly lower than expected.

Potential Causes and Step-by-Step Solutions:

  • Incomplete Reaction: The conversion of the starting material may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the starting material spot/peak is a good indicator of completion.

      • Reaction Time and Temperature: The chlorination of quinazolinones can be a two-stage process.[2][3] An initial phosphorylation step may occur at a lower temperature, followed by the conversion to the chloroquinazoline at a higher temperature (typically 70-90°C).[2][3] Ensure the reaction is heated for a sufficient duration at the optimal temperature. Some procedures suggest refluxing for several hours.[4]

      • Reagent Stoichiometry: A minimum of one molar equivalent of the chlorinating agent (e.g., POCl₃) is necessary for efficient conversion.[2][3] Using a slight excess can often drive the reaction to completion.

  • Product Decomposition: The desired this compound can be unstable under certain conditions.

    • Solution:

      • Temperature Control: Avoid excessive heating, as it can lead to degradation. Maintain the recommended temperature range for the specific chlorinating agent used.

      • Work-up Procedure: Quench the reaction mixture by pouring it onto crushed ice or into a cold, basic solution. This neutralizes the excess acidic chlorinating agent and minimizes hydrolysis of the product back to the starting material.

  • Hydrolysis during Work-up: The chloroquinazoline product is susceptible to hydrolysis, especially in the presence of water and acid, which can revert it to the starting quinazolinone.

    • Solution:

      • Rapid Extraction: After quenching, promptly extract the product into an organic solvent.

      • Use of a Base: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a neutral or slightly basic pH before extraction.

Issue 2: Formation of a Stubborn Black Tar

Instead of a clean solid, your reaction flask contains a dark, viscous tar that is difficult to handle and purify.

Potential Causes and Step-by-Step Solutions:

  • Side Reactions and Polymerization: Overheating or the presence of impurities can lead to complex side reactions and the formation of polymeric materials.

    • Solution:

      • Strict Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a consistent and appropriate reaction temperature.

      • Purity of Starting Material: Ensure your 7-methylquinazolin-4-one is pure and free from contaminants that could catalyze side reactions. Recrystallization of the starting material may be necessary.

      • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

  • Decomposition of Reagents or Solvents: Some chlorinating agents and solvents can decompose at elevated temperatures, leading to the formation of colored impurities.

    • Solution:

      • Fresh Reagents: Use freshly distilled or recently purchased chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

      • Appropriate Solvent Choice: If a co-solvent is used, ensure it is stable under the reaction conditions. Avoid solvents that can react with the chlorinating agent, such as acetone with POCl₃.[5]

Issue 3: Presence of an Unexpected Peak in my NMR/LC-MS

Your analytical data shows a significant impurity alongside your desired product.

Potential Causes and Step-by-Step Solutions:

  • Over-chlorination: It's possible for chlorination to occur on the benzene ring or the methyl group, especially under harsh conditions.

    • Solution:

      • Milder Conditions: Employ less aggressive chlorinating agents or lower the reaction temperature.

      • Controlled Stoichiometry: Use a more precise amount of the chlorinating agent to avoid excess that could lead to further reactions.

  • Formation of Phosphorylated Intermediates: During chlorination with POCl₃, stable phosphorylated intermediates can form and may be observed if the reaction is not driven to completion.[2][3]

    • Solution:

      • Increased Reaction Time/Temperature: As mentioned for low yield, ensuring the reaction goes to the second stage of heating (70-90°C) is crucial for the conversion of these intermediates to the final product.[2][3]

  • Pseudodimer Formation: A reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule can lead to the formation of a pseudodimer.[2][3]

    • Solution:

      • Basic Conditions: The presence of a base (e.g., triethylamine, diisopropylethylamine) during the initial phase of the reaction (at temperatures below 25°C) can suppress the formation of these pseudodimers.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the conversion of 7-methylquinazolin-4-one to this compound?

Phosphorus oxychloride (POCl₃) is the most commonly used and generally effective chlorinating agent for this transformation.[2][3][4] Other reagents that can be used include:

  • Thionyl chloride (SOCl₂): Often used with a catalytic amount of dimethylformamide (DMF).[6] In some cases, using SOCl₂ as both the reagent and solvent has shown high yields.[7]

  • Phosphorus pentachloride (PCl₅): Sometimes used in combination with POCl₃.[4]

  • Oxalyl chloride with catalytic DMF. [6]

The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis. For many quinazolinones, POCl₃ remains the standard.

Q2: How can I minimize the formation of impurities?

  • Control Moisture: Ensure all glassware is thoroughly dried and that the starting quinazolinone has a low moisture content (<0.5%). Moisture can react with chlorinating agents like POCl₃, leading to the formation of phosphoric acid and reducing the efficiency of the reaction.[4]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. A systematic approach, such as running small-scale trial reactions, can help identify the optimal parameters for your specific setup.[8]

  • Purify Starting Materials: The purity of your 7-methylquinazolin-4-one is critical. Impurities can lead to a cascade of side reactions.

Q3: What are the optimal reaction conditions to avoid decomposition?

The key is to find a balance between a temperature high enough to drive the reaction to completion but not so high as to cause degradation. For POCl₃ chlorinations, a two-stage temperature profile is often effective:

  • Initial addition of POCl₃ (and a base, if used) at a lower temperature (e.g., 0-25°C).[2][3]

  • Subsequent heating to 70-90°C to facilitate the conversion of intermediates to the final product.[2][3]

Using a co-solvent like xylene can sometimes help moderate the reaction temperature.[4]

Q4: My product seems to be hydrolyzing back to the starting material during work-up. How can I prevent this?

This is a common issue due to the reactivity of the 4-chloro group. To minimize hydrolysis:

  • Work quickly and at low temperatures: Pour the reaction mixture onto ice and immediately proceed with extraction.

  • Maintain a neutral or slightly basic pH: After the initial quench, neutralize the aqueous layer with a base like sodium bicarbonate before and during extraction.

  • Use a suitable extraction solvent: Dichloromethane or ethyl acetate are commonly used.

  • Thoroughly dry the organic layer: Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water before solvent evaporation.

Visualizing the Process

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Decomposition Product Decomposition Low Yield->Product Decomposition Hydrolysis Hydrolysis Low Yield->Hydrolysis Tar Formation Tar Formation Side Reactions Side Reactions Tar Formation->Side Reactions Reagent Decomposition Reagent Decomposition Tar Formation->Reagent Decomposition Impurity Peak Impurity Peak Over-chlorination Over-chlorination Impurity Peak->Over-chlorination Intermediates Intermediates Impurity Peak->Intermediates Dimerization Dimerization Impurity Peak->Dimerization Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Control Stoichiometry Control Stoichiometry Incomplete Reaction->Control Stoichiometry Rapid/Cold Work-up Rapid/Cold Work-up Product Decomposition->Rapid/Cold Work-up Strict Temp Control Strict Temp Control Product Decomposition->Strict Temp Control Hydrolysis->Rapid/Cold Work-up Side Reactions->Strict Temp Control Pure/Fresh Reagents Pure/Fresh Reagents Side Reactions->Pure/Fresh Reagents Reagent Decomposition->Pure/Fresh Reagents Milder Conditions Milder Conditions Over-chlorination->Milder Conditions Intermediates->Optimize Time/Temp Use Base Use Base Dimerization->Use Base

Sources

Technical Support Center: Purification of 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Chloro-7-methylquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this important heterocyclic intermediate. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for column chromatography?

Understanding the properties of your target molecule is the foundation of a successful purification. This compound is a moderately polar compound.

PropertyValueImplication for Chromatography
Molecular Weight178.62 g/mol [1][2]Standard for small molecule purification; no special considerations needed.
XLogP3 / LogP~2.6 - 2.9[1][2][3]Indicates moderate non-polar character. It will not be highly retained on normal-phase silica and will require a mobile phase with a significant non-polar component (e.g., hexanes or petroleum ether).
Topological Polar Surface Area (TPSA)25.78 Ų[1]The two nitrogen atoms in the quinazoline ring provide sites for polar interactions (hydrogen bond acceptance) with the silica stationary phase.
StabilityGenerally stable, but the chloro-substituent makes it susceptible to nucleophilic attack.[4] The basic nitrogen atoms can interact strongly with acidic surfaces.Standard silica gel is acidic and may lead to peak tailing or, in some cases, degradation. This is a critical consideration for method development.[5][6]

Q2: What is a good starting point for a stationary and mobile phase for this purification?

For a molecule with the properties described above, a normal-phase chromatography setup is the standard approach.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most common and cost-effective choice.[7] Its acidic nature, however, can sometimes be problematic.

  • Mobile Phase (Eluent): A good starting point is a binary system of a non-polar solvent and a moderately polar solvent. Begin your Thin Layer Chromatography (TLC) analysis with a solvent system like 80:20 Hexanes:Ethyl Acetate . Adjust the ratio based on the resulting Retention Factor (Rf). The goal is an Rf value for your product between 0.25 and 0.40 for optimal separation on a column.[8] Other common systems include petroleum ether/ethyl acetate and dichloromethane/methanol for more polar impurities.[9][10]

Q3: How should I monitor the column elution?

Thin Layer Chromatography (TLC) is the most effective way to monitor the fractions. Since this compound contains an aromatic quinazoline ring system, it is UV-active. Spot the collected fractions on a silica gel TLC plate and visualize the spots under a UV lamp at 254 nm.[7] Fractions containing the pure compound should be combined for solvent evaporation.

In-Depth Troubleshooting Guide

This section addresses specific, complex issues that can arise during the purification process.

Issue 1: Poor Separation (Co-elution of Product and Impurities)

Q: My TLC shows the product and an impurity have very similar Rf values, and they are co-eluting from the column. How can I improve the resolution?

A: This is a classic selectivity problem. When components travel at similar speeds, simply making the eluent weaker (more non-polar) will make the bands tighter but may not separate them. Here’s a systematic approach to enhance selectivity:

  • Optimize the Binary Solvent System: If you are using Hexanes/Ethyl Acetate, systematically vary the ratio. A small change from 80:20 to 90:10 can sometimes provide the necessary resolution.

  • Introduce a Different Solvent: The key to changing selectivity is to introduce a solvent with different chemical properties.

    • Add Dichloromethane (DCM): Try a ternary system like Hexanes:EtOAc:DCM. DCM can alter the interactions between your compounds and the stationary phase.

    • Switch Solvents Entirely: Consider a system like Toluene/Ethyl Acetate. The aromatic nature of toluene can introduce π-π stacking interactions, which may differentiate your aromatic product from a non-aromatic impurity.

  • Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 to 100:1.[7] If the separation is difficult, increase this ratio.

  • Improve Packing Technique: An improperly packed column with channels or air bubbles will lead to band broadening and ruin separation. Ensure you use a well-prepared slurry and settle the silica into a uniform bed.[11]

Issue 2: Low or No Recovery of the Product

Q: I ran my column, but the yield of this compound is extremely low, or I can't find it at all. What could have happened?

A: This frustrating situation usually points to one of three possibilities: the compound never came off the column, it came off much earlier than expected, or it decomposed.

  • Possibility 1: Irreversible Adsorption (Stuck on the Column): The basic nitrogen atoms in the quinazoline ring can interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to remain adsorbed.[6][12]

    • Troubleshooting Step: At the end of your run, flush the column with a very polar solvent, like 5-10% Methanol in DCM or pure Ethyl Acetate. This is often called a "methanol purge."[13] Collect this flush and analyze it by TLC. If your product is present here, strong adsorption was the issue.

  • Possibility 2: Premature Elution: If your initial TLC was misleading or you used a loading solvent that was too strong, your compound might have eluted very quickly with the solvent front.

    • Troubleshooting Step: Always collect the very first fractions as the solvent begins to elute from the column and check them by TLC.[5]

  • Possibility 3: On-Column Degradation: Although this compound is generally stable, prolonged exposure to the acidic silica surface can potentially lead to degradation, especially if the crude mixture contains aggressive impurities.

    • Troubleshooting Step: Perform a stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and then add a pinch of silica gel directly onto the spot. Let it sit for an hour, then elute the plate. If you see new spots or smearing originating from the baseline that were not in the original crude spot, your compound is likely unstable on silica.[5]

Issue 3: Product Degradation or Formation of New Impurities

Q: My post-column fractions show new spots on the TLC plate that were not present in the initial crude material. Why is this happening and how can I prevent it?

A: This is a clear indication of on-column decomposition, almost certainly due to the acidic nature of the silica gel.[6] Acid-sensitive functional groups can react, or the compound itself may undergo rearrangement or hydrolysis.

Solutions to Prevent Degradation:

  • Deactivate the Silica Gel: The most common solution is to neutralize the acidic silanol sites. This can be done by preparing your eluent with a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) .[8][14] You should also pre-flush the packed column with this modified eluent before loading your sample.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Neutral alumina is an excellent alternative for purifying basic or acid-sensitive compounds. You will need to re-develop your TLC conditions on alumina TLC plates.[5]

  • Minimize Residence Time: Run the column faster. While this can sometimes reduce separation efficiency, it minimizes the time your compound is in contact with the silica. This is known as flash column chromatography.

Issue 4: Peak Tailing and Streaking

Q: The spots corresponding to my product are streaking badly on the TLC plates of my collected fractions, and I'm getting many mixed fractions. What causes this?

A: Peak tailing (or streaking on TLC) is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For a basic compound like this compound, the cause is almost always the interaction between the nitrogen atoms and the acidic silanol groups.[12]

  • Primary Solution: As with degradation, the solution is to add a basic modifier to your mobile phase. Adding 0.5-1% triethylamine or a few drops of pyridine to your eluent will protonate the silanol groups, preventing your basic compound from binding too strongly and resulting in sharper bands and symmetrical peaks.

  • Dry Loading: Ensure your sample is loaded onto the column in the most concentrated band possible. If your compound is poorly soluble in the eluent, use the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica before being added to the column.[7][15] This prevents the dissolution solvent from interfering with the separation at the start of the column.

Experimental Protocols & Workflows

Protocol 1: TLC Method Development
  • Dissolve a small sample of the crude this compound in a suitable solvent like DCM or Ethyl Acetate.

  • Prepare several TLC chambers with different solvent systems. A good starting array would be:

    • 90:10 Hexanes:Ethyl Acetate

    • 80:20 Hexanes:Ethyl Acetate

    • 70:30 Hexanes:Ethyl Acetate

  • Spot the crude mixture on silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates under a 254 nm UV lamp.

  • Select the solvent system that provides an Rf value of ~0.3 for the target compound and shows the best separation from impurities.

Protocol 2: Column Chromatography Purification (Slurry Packing)
  • Preparation: Select a glass column of appropriate size. Pack a small plug of cotton or glass wool at the bottom, then add a thin layer of sand.[7]

  • Slurry Creation: In a beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[11] Use enough solvent so the slurry can be easily poured.

  • Packing: Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure an even packing bed.[11]

  • Equilibration: Drain the excess solvent until it is just level with the top of the silica bed. Add more eluent and flush it through the column (you can use gentle air pressure). Repeat this 2-3 times to ensure the column is fully equilibrated. Never let the column run dry. [11]

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the column bed. Add a protective layer of sand on top.

  • Elution: Carefully add your mobile phase to the column and begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC as described above.[7]

  • Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Visualization of Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis & Isolation Phase crude Crude Product tlc_dev TLC Method Development (Find Optimal Eluent) crude->tlc_dev col_prep Column Packing (Slurry Method) tlc_dev->col_prep loading Sample Loading (Dry Load Recommended) col_prep->loading elution Elution & Fraction Collection loading->elution tlc_fractions TLC Analysis of Fractions elution->tlc_fractions elution->tlc_fractions Iterative Monitoring combine Combine Pure Fractions tlc_fractions->combine evap Solvent Evaporation (Rotovap) combine->evap pure_prod Pure this compound evap->pure_prod

Caption: Workflow for the purification of this compound.

G start Problem: Poor Separation or Tailing q1 Is the Rf < 0.1 or > 0.5? start->q1 a1_yes Adjust Eluent Polarity (More/Less Polar Solvent) q1->a1_yes Yes a1_no Selectivity is the Issue q1->a1_no No end_node Improved Separation a1_yes->end_node q2 Are you using a binary system (e.g., Hex/EtOAc)? a1_no->q2 q3 Is the compound basic (Quinazoline is)? a1_no->q3 q4 Is the column overloaded? a1_no->q4 a2_yes Change Solvent Selectivity (e.g., Switch Hex for Toluene or add DCM as a third component) a2_yes->end_node a3_yes Add Basic Modifier (0.5-1% Triethylamine) to Mobile Phase a3_yes->end_node a4_yes Reduce Sample Load (Increase Silica:Compound Ratio) a4_yes->end_node

Caption: Decision tree for troubleshooting poor separation and peak tailing.

References

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • YouTube. 【4K】-- Column Chromatography (Purification).
  • ScienceDirect. 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity.
  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • Waters. Rapid Method Development through Proper Column Selection.
  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. This compound.
  • BIOSYNCE. This compound CAS 90272-83-6.
  • LCGC International. Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
  • ResearchGate. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Reddit. troubleshooting column chromatography.
  • ResearchGate. Recent problems with silica gel chromatography.
  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Chemlyte Solutions. 4-CHLORO-7-METHYL-QUINAZOLINE.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • MySkinRecipes. This compound.
  • Google Patents. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Reddit. What compounds are unstable in a silica gel column (chromatography).
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?.
  • ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

Sources

Technical Support Center: N-Arylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-arylation of sterically hindered anilines. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles to help you navigate these demanding transformations.

Introduction: The Challenge of Steric Hindrance

The formation of C-N bonds via cross-coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science.[1][2] However, when one of the coupling partners is a sterically hindered aniline, the reaction can be notoriously difficult. The steric bulk around the nitrogen atom, and potentially on the aryl halide partner, impedes key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] This often leads to low yields, slow reaction rates, and undesired side reactions.[3][4]

This guide focuses on the two most powerful methods for these couplings: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the nuances of catalyst and ligand selection, reaction parameter optimization, and systematic troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-arylation of a sterically hindered aniline failing or giving low yields?

The primary reason is steric impediment.[3] The bulky groups on the aniline (and/or the aryl halide) physically block the molecules from approaching the metal center of the catalyst. This can slow down or entirely prevent the crucial final step of the catalytic cycle—reductive elimination—where the C-N bond is formed and the product is released.[3][5] Additionally, steric hindrance can disfavor the initial association of the amine with the catalyst complex.

Q2: What is the first thing I should change if my Buchwald-Hartwig reaction is not working for a hindered substrate?

The ligand is the most critical component to address. For sterically demanding substrates, standard ligands like P(o-Tolyl)3 are often ineffective.[6] You need to switch to bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[1][3] These ligands promote the formation of a highly active, monoligated palladium species that is more capable of accommodating bulky substrates and facilitating the difficult reductive elimination step.[3] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[3][7]

Q3: Are there alternatives to Palladium catalysis for coupling hindered anilines?

Yes, the Copper-catalyzed Ullmann condensation is a valuable alternative.[8] While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have made it a much milder and more versatile method.[8][9][10] For certain sterically hindered substrates, particularly in cases of heteroatom-rich molecules, a Copper-catalyzed approach may outperform Palladium.[11][12]

Q4: My reaction is producing a significant amount of hydrodehalogenated arene byproduct. What causes this and how can I prevent it?

Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction. It can occur when a palladium-hydride species forms, which can happen if there are trace amounts of water or if the base or solvent can act as a hydride source.[13] A competing pathway to productive C-N bond formation is β-hydride elimination from the palladium amide intermediate, which also leads to unwanted byproducts.[1]

To minimize this:

  • Use anhydrous solvents and reagents.

  • Select a non-coordinating, strong base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS).[6][14]

  • Choose a ligand specifically designed to promote reductive elimination over competing pathways. Bulky biarylphosphine ligands are often effective.[6][13]

Q5: Can I use aryl chlorides for coupling with hindered anilines?

Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step very difficult.[2] However, significant progress has been made. Success with aryl chlorides requires highly active catalyst systems, typically involving specialized, sterically demanding ligands and often higher reaction temperatures.[1][15] If you are struggling with an aryl chloride, and the option exists, switching to the analogous aryl bromide or iodide will significantly increase your chances of success.[16]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting failed or low-yielding N-arylation reactions with sterically hindered substrates.

Scenario 1: No Reaction or Trace Product Formation

If you observe no conversion of your starting materials, the catalytic cycle is likely stalled at a very early stage.

G A No Product Observed B Step 1: Evaluate Ligand Choice A->B C Is the ligand bulky and electron-rich? (e.g., XPhos, RuPhos, BrettPhos) B->C Yes D Switch to a state-of-the-art biarylphosphine or NHC ligand. B->D No E Step 2: Check Catalyst & Base C->E F Is the Pd source active? Is the base strong enough and soluble? (e.g., NaOtBu, LHMDS) E->F Yes G Use a pre-catalyst (e.g., G3-XPhos). Switch to a stronger, non-coordinating base. E->G No H Step 3: Increase Temperature F->H I Reaction may be kinetically slow due to sterics. H->I Yes K Step 4: Consider Alternative System H->K No Progress J Incrementally increase temperature (e.g., 80°C -> 110°C). Consider microwave heating. I->J L If Pd fails, try Cu-catalyzed Ullmann conditions. K->L Yes M Screen Ullmann conditions with ligands like phenanthroline or amino acids. L->M

Caption: Troubleshooting workflow for a failed N-arylation.

  • The Ligand is Paramount: For hindered substrates, the ligand's job is to create a specific geometry around the palladium atom that is open enough to allow the bulky aniline to bind but also promotes the difficult C-N bond-forming reductive elimination.[3][5]

    • Action: If you are using a simple phosphine like PPh₃ or even a bidentate ligand like BINAP, it is likely insufficient.[1][6] Switch to a modern, bulky monophosphine ligand. See the table below for suggestions.

  • Catalyst Activation and Base Strength: The active catalyst is a Pd(0) species.[6] If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. A failure in this step means no catalysis. The base is also critical; it deprotonates the amine to form the more nucleophilic amide, which then binds to the palladium center.[6]

    • Action: Use a palladium pre-catalyst. These are stable Pd(II) complexes that reliably generate the active Pd(0) species under reaction conditions.[16] For the base, use a strong, non-nucleophilic alkoxide like NaOt-Bu or an amide base like LHMDS or KHMDS.[6][14] Weaker carbonate or phosphate bases may not be strong enough for hindered, less nucleophilic anilines.[6][14]

  • Kinetic Barriers: Steric hindrance raises the activation energy for key steps, particularly reductive elimination.[5] The reaction may simply be too slow at the temperature you are running it.

    • Action: Increase the reaction temperature. Solvents like toluene or dioxane allow for higher temperatures (up to ~110°C). If the reaction is still sluggish, consider switching to a higher boiling solvent like xylenes or using a microwave reactor to safely access higher temperatures for short periods.

Scenario 2: Low to Moderate Yield (<50%) with Byproduct Formation

In this case, the catalyst is turning over, but either the reaction is stalling or side reactions are consuming the starting materials or product.

G cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Product Ar-NR₂ (Product) Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (- HBX) Amido_complex->Pd0 Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_complex->Beta_Hydride Side Reaction Hydrodehalogenation Hydrodehalogenation (Ar-H) Beta_Hydride->Hydrodehalogenation

Caption: The Buchwald-Hartwig catalytic cycle and common side reactions.

ParameterProblem IndicationRecommended Action & Rationale
Ligand Reaction stalls, significant starting material remains.The reductive elimination step is likely the rate-limiting step for hindered substrates.[5][17] Action: Switch to a ligand with greater steric bulk on the biaryl backbone (e.g., from XPhos to tBuXPhos). This bulk forces the aryl group and the amino group on the palladium into a conformation that favors C-N bond formation.
Base Hydrodehalogenation (Ar-H) or ether formation (Ar-Ot-Bu) byproducts.The base can be too nucleophilic or can promote side reactions.[18] Action: If using NaOt-Bu and observing Ar-Ot-Bu, switch to a non-nucleophilic base like LHMDS or K₃PO₄. While weaker, K₃PO₄ can sometimes offer better functional group tolerance and suppress side reactions, though it may require higher catalyst loading or temperature.[14]
Solvent Poor solubility of reagents, slow reaction.The solvent polarity can influence the stability of intermediates and the solubility of the base. Action: Toluene and dioxane are common first choices.[14] If solubility is an issue, especially with salt-like reagents, consider more polar aprotic solvents like CPME or THF. Ensure the solvent is rigorously dried.
Concentration Slow reaction, potential for bimolecular catalyst decomposition.Very dilute conditions can slow down the desired bimolecular steps. Very high concentrations can lead to precipitation. Action: A typical starting concentration is 0.1 M to 0.5 M with respect to the limiting reagent. If the reaction is slow, try increasing the concentration.

Part 3: Protocols and Data

General Protocol for a Challenging Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling a sterically hindered aniline with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Sterically Hindered Aniline (1.2 equiv)

  • BrettPhos Pd G3 Pre-catalyst (2 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (to make a 0.2 M solution)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, the aniline, the BrettPhos Pd G3 pre-catalyst, and the sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[19]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table: Recommended Ligands for Hindered Substrates
Ligand NameStructure TypeKey FeatureTypical Substrates
XPhos BiarylphosphineGeneral, robust ligand for many C-N couplings.A good starting point for moderately hindered anilines.
RuPhos BiarylphosphineEffective for secondary amines and N-heterocycles.Particularly useful when coupling with secondary hindered anilines.[5][14]
BrettPhos BiarylphosphineHighly active for primary amines, including hindered ones.[14]Recommended for coupling with hindered primary anilines like 2,6-diisopropylaniline.[14]
tBuXPhos BiarylphosphineIncreased steric bulk compared to XPhos.For particularly challenging couplings where XPhos is sluggish.
IPr NHC LigandStrong σ-donor, thermally stable.Effective for aryl chlorides and other difficult substrates.[20]

References

  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Buchwald–Hartwig amination - Wikipedia.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC - NIH.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst - ResearchGate.
  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv.
  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH.
  • Ullmann condensation - Wikipedia.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
  • Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp - Reddit.
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N -Arylation of Nitrogen Heterocycles | Request PDF - ResearchGate.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - R Discovery.
  • Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes | Journal of the American Chemical Society - ACS Publications.
  • N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates - ResearchGate.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC - NIH.
  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society.
  • Palladium-catalyzed amination of aryl sulfides with anilines - PubMed.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Chloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 4-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving 4-chloroquinazoline, with a focus on the crucial role of the solvent system.

Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline with an amine, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in SNAr reactions with 4-chloroquinazoline is a frequent issue that can often be traced back to the solvent system and reaction conditions. The reactivity of the amine nucleophile is a critical factor.

Causality and Optimization Strategy:

  • Nucleophile Reactivity: Electron-rich amines, such as primary aliphatic amines, tend to react more readily with 4-chloroquinazolines under milder conditions.[1] Conversely, electron-poor amines can lead to long reaction times and low yields.[1] The solvent plays a key role in modulating this reactivity.

  • Solvent Polarity: SNAr reactions proceed through a charged intermediate (Meisenheimer complex).[2][3] Polar solvents are generally preferred as they can stabilize this charged intermediate through electrostatic interactions.[2]

    • Polar Protic Solvents (e.g., ethanol, methanol, 2-propanol, water): These solvents can solvate both the cation and the anion. While they can stabilize the intermediate, they can also form hydrogen bonds with the amine nucleophile, creating a "cage" that reduces its nucleophilicity and slows down the reaction.[4][5][6]

    • Polar Aprotic Solvents (e.g., THF, DMF, acetonitrile): These solvents are often an excellent choice as they solvate the cation but not the anionic nucleophile, leaving it more "naked" and reactive.[2][4] This can significantly increase the reaction rate.

Troubleshooting Workflow:

G cluster_start Problem: Low/No Yield cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Product Formation check_nucleophile Assess Nucleophile Reactivity (Electron-rich vs. Electron-poor) start->check_nucleophile check_solvent Evaluate Current Solvent System check_nucleophile->check_solvent change_solvent Switch to a Polar Aprotic Solvent (e.g., THF, DMF, Acetonitrile) check_solvent->change_solvent If using non-polar or protic solvent use_microwave Employ Microwave Irradiation check_solvent->use_microwave For slow reactions add_base Add a Base (e.g., Et3N, DIPEA, NaOAc) check_solvent->add_base If HCl byproduct is an issue ptc Consider Phase-Transfer Catalysis check_solvent->ptc For biphasic systems end Improved Yield change_solvent->end use_microwave->end add_base->end ptc->end

Caption: Troubleshooting workflow for low SNAr reaction yield.

Recommended Actions:

  • Switch to a Polar Aprotic Solvent: If you are using a non-polar or a polar protic solvent, consider switching to a polar aprotic solvent like THF, DMF, or acetonitrile to enhance the nucleophilicity of your amine.[2]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for less reactive, electron-poor amines.[1]

  • Add a Base: The reaction generates HCl as a byproduct, which can protonate your amine nucleophile, rendering it inactive. The addition of a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) can scavenge the HCl.[2] Inorganic bases like sodium acetate (NaOAc) can also be effective.[2]

  • Consider a THF/Water Mixture: A mixture of THF and water can be a surprisingly effective solvent system, as demonstrated in some base-free amination strategies.[1] This can be a more environmentally friendly option.[1]

Poor Regioselectivity in Reactions with Polysubstituted Quinazolines

Question: I am working with a 2,4-dichloroquinazoline and need to selectively substitute at the 4-position. How can I control the regioselectivity, and what role does the solvent play?

Answer:

Achieving regioselectivity in the substitution of 2,4-dichloroquinazolines is a common objective, particularly in medicinal chemistry.[2][7] Fortunately, the 4-position is intrinsically more reactive towards nucleophilic attack than the 2-position.

Scientific Rationale:

  • Electronic Effects: DFT calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[2][7] The activation energy for nucleophilic attack at the C4 position is lower than at the C2 position.[2]

  • Reaction Conditions: While the inherent electronic properties favor substitution at C4, harsh reaction conditions (e.g., high temperatures and prolonged reaction times) can lead to substitution at the C2 position as well.[8]

Solvent's Role in Regioselectivity:

Polar solvents are crucial for stabilizing the charged intermediate formed during the SNAr reaction, which is key to achieving a clean substitution.[2] The choice between polar protic and aprotic solvents can influence the reaction rate but generally does not alter the inherent regioselectivity for the 4-position under controlled conditions.

Experimental Protocol for Selective 4-Position Substitution:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable polar solvent (e.g., ethanol or THF).[2]

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine is a salt, an equivalent of a base like Et3N or DIPEA should be added.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the reactivity of the amine.[8] For less reactive amines, microwave irradiation can be beneficial.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Side Reactions and Impurity Formation

Question: My reaction is producing significant byproducts. Could the solvent be the cause, and how can I minimize impurity formation?

Answer:

Yes, the solvent can be a direct or indirect participant in side reactions.

Common Side Reactions and Solvent Influence:

  • Hydrolysis: In the presence of water, 4-chloroquinazoline can undergo hydrolysis to form the corresponding quinazolin-4-one. This is more prevalent at elevated temperatures. If using a solvent mixture containing water, it's crucial to control the temperature and reaction time.

  • Solvent as a Nucleophile: Some solvents, particularly alcohols like ethanol or methanol, can act as nucleophiles, especially at higher temperatures, leading to the formation of 4-alkoxyquinazoline byproducts.[9]

  • Base-Induced Degradation: Strong bases in certain solvents can lead to degradation of the starting material or product.

Strategies to Minimize Byproducts:

  • Use Anhydrous Solvents: When hydrolysis is a concern, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Choose a Non-Nucleophilic Solvent: If you are observing byproducts from the solvent acting as a nucleophile, switch to a non-nucleophilic solvent like DMF, acetonitrile, or THF.[2]

  • Optimize Base and Temperature: Carefully select the base and reaction temperature. A milder base and lower temperature may be sufficient to promote the desired reaction without causing degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for SNAr reactions on 4-chloroquinazoline?

A1: While there is no single "best" solvent for all SNAr reactions, tetrahydrofuran (THF) and ethanol are the most frequently used polar aprotic and polar protic solvents, respectively.[2] A mixture of THF and water is also a very effective and greener alternative for many amination reactions.[1] The optimal choice will depend on the specific nucleophile and desired reaction conditions.

Q2: Can I use "green" solvents for my 4-chloroquinazoline reactions?

A2: Yes, there is a growing interest in using more environmentally friendly solvents.

  • Water: As mentioned, water in combination with THF can be very effective.[1] Reactions in water with KF have also been shown to be successful for SNAr on related heteroaryl chlorides.[10]

  • Deep Eutectic Solvents (DESs): DESs, such as choline chloride:urea, have been successfully used as both solvents and catalysts in the synthesis of quinazolinone derivatives, offering a green alternative.[11]

  • Propylene Carbonate (PC): PC has been demonstrated as a greener alternative to solvents like dimethoxyethane (DME) for Suzuki-Miyaura cross-coupling reactions of haloquinazolines, sometimes offering faster reaction times and higher yields.[12]

Q3: How does steric hindrance affect solvent choice?

A3: Steric hindrance, for example from ortho-substituents on an aniline nucleophile, can significantly slow down the reaction.[1] In such cases, a higher boiling point polar aprotic solvent like DMF or DMAc might be necessary to drive the reaction to completion by allowing for higher reaction temperatures. Microwave irradiation is also particularly effective at overcoming steric hindrance.[1]

Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider it for my 4-chloroquinazoline reaction?

A4: Phase-Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to the other where the reaction can occur.[13][15]

You should consider PTC when:

  • Your nucleophile is an inorganic salt that is soluble in water but not in the organic solvent containing your 4-chloroquinazoline.

  • You want to use an inexpensive inorganic base (like NaOH or K2CO3) in an aqueous solution with your substrate in an organic solvent.

PTC can lead to increased reaction rates, milder reaction conditions, and the use of less expensive reagents.[15][16]

Q5: For Suzuki coupling reactions with 4-chloroquinazoline, what are the key solvent considerations?

A5: In Suzuki coupling, the solvent system must be able to dissolve the organic halide, the boronic acid (or ester), the base, and the palladium catalyst.[17]

  • Common Solvent Systems: Mixtures of a non-polar solvent (like toluene or dioxane) with a polar solvent (like ethanol or water) are very common. The polar solvent is often necessary to dissolve the inorganic base (e.g., K2CO3, Cs2CO3).

  • Aqueous Bases: The presence of water can be crucial for the efficacy of the inorganic base.

  • Green Alternatives: As mentioned, propylene carbonate (PC) is a promising green solvent for Suzuki couplings of haloquinazolines.[12]

Data Summary Table for Common Solvents in 4-Chloroquinazoline Reactions:

SolventTypeDielectric ConstantBoiling Point (°C)Common Applications & Notes
Tetrahydrofuran (THF)Polar Aprotic7.566Excellent for SNAr, often used in mixtures with water.[2]
EthanolPolar Protic24.678Commonly used for SNAr, especially with reactive amines.[2] Can act as a nucleophile at high temperatures.[9]
Dimethylformamide (DMF)Polar Aprotic36.7153Good for dissolving a wide range of reactants; useful for sluggish reactions requiring higher temperatures.[2]
AcetonitrilePolar Aprotic37.582A good alternative to DMF with a lower boiling point.[2]
2-PropanolPolar Protic19.982Often used for SNAr reactions.[18]
WaterPolar Protic80.1100Used in mixtures with organic solvents (e.g., THF) and in some green chemistry protocols.[1][10]
TolueneNon-polar2.4111Primarily used in Suzuki coupling reactions, often in a mixture with a polar solvent.[19]
Propylene Carbonate (PC)Polar Aprotic66.1240A green solvent alternative for Suzuki coupling reactions.[12]

Note: Dielectric constants and boiling points are approximate values.[20]

Logical Relationship Diagram for Solvent Selection:

G cluster_reaction_type Reaction Type cluster_snar_params SNAr Parameters cluster_suzuki_params Suzuki Parameters cluster_solvent_choice Solvent Choice reaction_type Select Reaction Type snar SNAr reaction_type->snar suzuki Suzuki Coupling reaction_type->suzuki nucleophile Nucleophile Reactivity snar->nucleophile temp Temperature Requirement snar->temp base Base Solubility suzuki->base catalyst Catalyst System suzuki->catalyst polar_aprotic Polar Aprotic (THF, DMF, ACN) nucleophile->polar_aprotic Electron-poor polar_protic Polar Protic (EtOH, IPA, H2O) nucleophile->polar_protic Electron-rich temp->polar_aprotic High Temp mixed_solvent Mixed Solvent System (Toluene/Water, THF/Water) base->mixed_solvent Inorganic Base catalyst->mixed_solvent green_solvent Green Solvents (PC, DES, Water) polar_aprotic->green_solvent Consider Alternative polar_protic->green_solvent Consider Alternative mixed_solvent->green_solvent Consider Alternative

Caption: Logical flow for selecting a solvent system.

References

  • Matias, M., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • García-Cárceles, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • Various Authors. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Various Authors. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Ghorab, M. M., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Various Authors. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • PTC Organics. (n.d.).
  • OperaChem. (2023).
  • Various Authors. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • Glavač, N., et al. (2020). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods.
  • Various Authors. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • García-Cárceles, J., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
  • Various Authors. (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts.
  • Various Authors. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • Cziáky, Z., et al. (2020). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate.
  • El-Badry, O. M. (2010).
  • Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Various Authors. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
  • Various Authors. (n.d.). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry (RSC Publishing). [Link]
  • Mąkosza, M. (2020).
  • MSJChem. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. [Link]
  • Leah4sci. (2015). The difference between protic vs. aprotic solvents. YouTube. [Link]
  • Buchler GmbH. (n.d.).
  • ACS Division of Organic Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

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Removal of unreacted starting material from quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Effective Removal of Unreacted Starting Materials

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying their target quinazoline molecules. In the following sections, we address common issues related to the removal of unreacted starting materials through a practical, question-and-answer format. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Initial Purity Assessment & Strategy Selection

The first step in any purification is to understand the composition of your crude reaction mixture. A well-planned purification strategy is informed by the identities and properties of the impurities present.

Q1: How can I quickly assess the purity of my crude quinazoline product and identify the key unreacted starting materials?

A1: Thin-Layer Chromatography (TLC) is the most immediate and widely used technique for this purpose.[1] It provides a rapid, qualitative snapshot of your reaction's progress and the complexity of the crude mixture.

The Scientific Rationale: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent). Polar compounds interact more strongly with the silica and travel shorter distances up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf).

By spotting your crude mixture alongside the individual starting materials, you can visually determine if they remain post-reaction. The relative Rf values will inform your choice of purification method.

Protocol: Diagnostic TLC Analysis

  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil approximately 1 cm from the bottom.

  • Spotting: Using separate capillaries, spot small, concentrated solutions of:

    • Your unreacted starting material(s) (e.g., anthranilic acid, 2-aminobenzonitrile).

    • Your crude reaction mixture.

    • A co-spot (the crude mixture spotted directly on top of the starting material spot) to confirm identity.

  • Development: Place the plate in a sealed chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, stain the plate (e.g., with potassium permanganate or iodine).

  • Analysis: Compare the spots. The presence of a spot in the crude lane that migrates to the same height as a starting material standard indicates its presence.

Data Presentation: Interpreting TLC Results

TLC ObservationImplication & Suggested Next Step
Spot A (Product) is well-separated from Spot B (Starting Material) .The polarity difference is significant. Proceed with Column Chromatography or consider Acid-Base Extraction if applicable.
Spot A and Spot B are very close or overlapping.Simple chromatography will be challenging. Consider optimizing the eluent system, or explore Recrystallization or Scavenger Resins .
Only Spot A is visible; no starting material spots are seen.The reaction may have gone to completion. Proceed with a simple workup (e.g., precipitation/filtration) followed by purity confirmation (NMR, LC-MS).

Section 2: Primary Purification Strategies

Once you have assessed the crude mixture, you can select an appropriate purification method. The following are the most common and effective techniques for quinazoline synthesis.

Q2: My synthesis uses anthranilic acid, which is highly polar and remains in the crude product. What is the most efficient way to remove it?

A2: Acid-base extraction is the ideal method for this scenario.[2][3][4][5] This technique leverages the difference in acidity between the starting material and the product.

The Scientific Rationale: Anthranilic acid is an amino acid, possessing both a weakly basic amine group and a moderately acidic carboxylic acid group. Quinazolines, conversely, are typically basic due to the nitrogen atoms in the heterocyclic ring system. By washing your organic solution of the crude product with an aqueous basic solution (like sodium bicarbonate), you can selectively deprotonate the acidic anthranilic acid.[6] This forms a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the more neutral or basic quinazoline product in the organic layer.[3][4]

Workflow Visualization: Acid-Base Extraction Here is a logical workflow for separating an acidic starting material from a basic quinazoline product.

start Crude product dissolved in organic solvent (e.g., EtOAc, DCM) sep_funnel Transfer to Separatory Funnel Add aqueous NaHCO3 solution start->sep_funnel shake Shake & Vent Allow layers to separate sep_funnel->shake org_layer Organic Layer: Quinazoline Product + Neutral Impurities shake->org_layer Collect aq_layer Aqueous Layer: Sodium Anthranilate Salt shake->aq_layer Drain wash Wash organic layer with brine Dry over Na2SO4, filter org_layer->wash evap Evaporate solvent wash->evap product Purified Quinazoline evap->product

Caption: Workflow for removing acidic starting material.

Q3: My quinazoline product is a solid, but it's contaminated with a small amount of a similarly non-polar starting material. Is recrystallization a good option?

A3: Yes, recrystallization is an excellent choice when the desired product is the major component and is crystalline. It is particularly effective for removing small amounts of impurities.[7][8][9]

The Scientific Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the crude product at a high temperature but will be a poor solvent for it at low temperatures. As the saturated hot solution cools, the solubility of the desired product decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent.

Troubleshooting: "Oiling Out" A common issue is the product separating as an oil instead of crystals.[7] This often happens if the boiling point of the solvent is higher than the melting point of your compound.

  • Solution 1: Switch to a lower-boiling point solvent.

  • Solution 2: Use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.

Q4: My TLC shows that the starting material and product have very close Rf values. How do I develop an effective column chromatography protocol?

A4: When TLC separation is poor, a carefully optimized column chromatography protocol is necessary.[1][10][11] The goal is to amplify the small separation seen on the TLC plate over the larger surface area of a column.

The Scientific Rationale: Column chromatography operates on the same principles as TLC but on a preparative scale.[11] By using a much larger amount of stationary phase (silica gel) and passing the mobile phase through it, the components of the mixture are continuously partitioned, allowing for the separation of compounds with very similar polarities.

Protocol: Developing a Column Chromatography Method

  • TLC Optimization: The key is to find a solvent system where the product's Rf value is approximately 0.25-0.35, and there is maximal separation (ΔRf) from the impurity. Test various ratios of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.[11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Begin eluting with a solvent system slightly less polar than the one determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your purified product. You can gradually increase the polarity of the eluent (a "gradient") to speed up the elution of more polar compounds.[1]

Section 3: Advanced Purification & Troubleshooting

Sometimes, standard methods are insufficient. The following section addresses more challenging separation problems.

Q5: I used an excess of a primary amine starting material, and it's difficult to remove. Are there any specialized techniques?

A5: Yes, this is an ideal situation for using scavenger resins . These are polymer-supported reagents that covalently bind to and remove specific types of excess reagents or by-products from a solution.[12][13] The key advantage is the simplified workup: after the scavenging reaction is complete, the resin-bound impurity is simply removed by filtration.[12]

The Scientific Rationale: Scavenger resins are functionalized polymers designed to react selectively with certain functional groups.[12] For an excess primary amine, an electrophilic scavenger resin is used. The resin has functional groups, such as isocyanate or aldehyde, that react to form a covalent bond with the amine, effectively tethering it to the solid support.[14][15] The desired quinazoline product, which typically lacks a reactive primary amine, remains untouched in the solution.

Data Presentation: Common Scavenger Resins for Quinazoline Synthesis

Scavenger Resin TypeFunctional GroupTarget Starting Material / Impurity
Isocyanate Resin -NCOPrimary and secondary amines[14][15]
Aldehyde Resin -CHOPrimarily primary amines[14][16]
Sulfonic Acid Resin -SO3HBasic compounds, including excess amines[15]
Carbonate Resin -CO3(2-)Acidic compounds (e.g., excess anthranilic acid)[15]

Decision Tree: Choosing a Purification Strategy

start Crude Reaction Mixture check_properties Are starting materials acidic or basic? start->check_properties acid_base YES (e.g., Anthranilic Acid, excess amine) check_properties->acid_base Yes no_acid_base NO (e.g., neutral aldehyde, 2-aminobenzonitrile) check_properties->no_acid_base No extraction Perform Acid-Base Extraction acid_base->extraction check_solid Is product a solid? no_acid_base->check_solid is_solid YES check_solid->is_solid Yes not_solid NO (or impure oil) check_solid->not_solid No recrystallize Try Recrystallization is_solid->recrystallize chromatography Perform Column Chromatography not_solid->chromatography check_scavenger Is excess reagent reactive (e.g., primary amine)? recrystallize->check_scavenger If still impure chromatography->check_scavenger If separation is poor use_scavenger YES check_scavenger->use_scavenger Yes no_scavenger NO check_scavenger->no_scavenger No scavenger_resin Use Scavenger Resin followed by filtration use_scavenger->scavenger_resin no_scavenger->chromatography Re-optimize

Caption: Decision tree for selecting a purification method.

References

  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Solid-Supported Scavengers. (n.d.). Supra Sciences.
  • YALE, H. L. (1943). Anthranilic acid, 5-iodo-. Organic Syntheses, 23, 45.
  • Scavenger resin and processes for the use thereof. (2005). Google Patents. US6897262B2.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Al-Obaid, A. M., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 53.
  • Preparation of Anthranilic Acid. (2017). Texium.
  • Separation of Quinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 725164.
  • Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6434-6453.
  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2011). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2016). Molecules, 21(11), 1469.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(5).
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Method for recycling anthranilic acid from methyl anthranilate wastewater. (2016). Google Patents. CN103833446B.
  • Acridone. (1925). Organic Syntheses, 5, 1.
  • Process for preparing anthranilic acids. (1997). Google Patents. WO1997028118A1.
  • Purification through column chromatography. (2018). Poster presentation.
  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments, (108), e53655.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). YouTube.
  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. (2011). Der Pharma Chemica, 3(6), 490-499.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2021). Frontiers in Chemistry, 9, 644527.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Niementowski quinoline synthesis. (n.d.). Wikipedia.
  • Acid base extraction. (2020). YouTube.
  • The crystallization of quinoline. (2014). Google Patents. CN103664892B.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Negi, A., Bisht, A., & Sharma, S. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
  • Acid-Base Extraction Tutorial. (2020). YouTube.
  • Niementowski quinazoline synthesis. (n.d.). Chemeurope.com.
  • Niementowski quinazoline synthesis. (n.d.). Wikipedia.
  • Isolation And Purification Of Substance By Column Chromatography. (2019). ResearchGate.

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Navigating the Solubility Challenges of 4-Chloro-7-methylquinazoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7-methylquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile quinazoline derivative. We understand that navigating the solubility of novel compounds can be a significant experimental hurdle. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the integrity and reproducibility of your results.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into solubility issues, it's crucial to understand the inherent physicochemical properties of this compound that govern its behavior in various solvents.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Crystalline solid[2]
Predicted XLogP3-AA 2.9[1]
Topological Polar Surface Area (TPSA) 25.8 Ų[3]

The predicted XLogP3-AA value of 2.9 suggests that this compound is a moderately lipophilic compound. This lipophilicity, combined with its crystalline nature, is a key factor contributing to its limited solubility in aqueous solutions and its variable solubility in organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What is the general solubility profile of this compound?

A1: this compound is described as having "moderate solubility in organic solvents" and is expected to have low solubility in water due to its lipophilic nature.[2] While specific quantitative data is not widely published, based on its structure and the behavior of similar quinazoline derivatives, it is anticipated to be most soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Its solubility is likely to be lower in alcohols such as ethanol and methanol, and significantly lower in non-polar solvents.

Q2: I need to prepare a stock solution of this compound. Which solvent should I start with?

A2: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many heterocyclic molecules that are challenging to solubilize in other common laboratory solvents.[4][5] If DMSO is not compatible with your downstream application, N,N-Dimethylformamide (DMF) is a suitable alternative.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating can be an effective method to increase the solubility of many organic compounds, including quinazoline derivatives. The dissolution of most solids is an endothermic process, meaning that applying heat provides the necessary energy to break the crystal lattice forces, allowing the solute to dissolve more readily.[6] However, it is crucial to use a controlled temperature (e.g., a water bath set to 30-50°C) and to be aware of the thermal stability of this compound. Always monitor for any signs of degradation, such as a change in color.

Q4: Is sonication a useful technique for dissolving this compound?

A4: Sonication is another valuable tool for enhancing dissolution. The high-frequency sound waves generate cavitation bubbles, and their collapse creates micro-agitation at the surface of the solid particles. This process can help to break apart aggregates and increase the interaction between the solvent and the solute, thereby accelerating the dissolution process. It is often used in conjunction with gentle warming.

Troubleshooting Guide for Solubility Issues

Encountering solubility problems is a common challenge in the lab. This section provides a systematic approach to troubleshooting these issues.

Problem 1: The compound is not dissolving in my chosen organic solvent at the desired concentration.

This is a frequent issue, particularly when trying to prepare concentrated stock solutions.

Troubleshooting workflow for initial dissolution challenges.

Causality and In-depth Explanation:

  • Solvent Choice: The principle of "like dissolves like" is fundamental. This compound has both polar (the nitrogen atoms in the quinazoline ring) and non-polar (the benzene ring and methyl group) features. Polar aprotic solvents like DMSO and DMF are effective because they can engage in dipole-dipole interactions without having acidic protons that could react with the compound.

  • Energy Input (Heating & Sonication): The crystal lattice energy of a solid must be overcome for it to dissolve. Heating provides thermal energy to break these intermolecular forces. Sonication provides mechanical energy that disrupts the solid-liquid interface, increasing the surface area for dissolution.

  • Co-solvent Systems: Sometimes, a single solvent does not provide the optimal balance of polarity. A co-solvent system can fine-tune the polarity of the bulk solvent to better match that of the solute. For example, if your primary solvent is ethanol, adding a small amount of a more polar solvent like DMSO or a less polar one like dichloromethane can sometimes improve solubility.

Problem 2: My compound dissolves in the organic stock solvent but precipitates when diluted into an aqueous buffer for my assay.

This is a common phenomenon for lipophilic compounds when transitioning from a high-concentration organic stock to a predominantly aqueous environment.

Troubleshooting workflow for precipitation upon aqueous dilution.

Causality and In-depth Explanation:

  • Exceeding Aqueous Solubility Limit: The solubility of this compound in aqueous solutions is significantly lower than in organic solvents. When a concentrated organic stock is diluted into a buffer, the final concentration may exceed its aqueous solubility limit, leading to precipitation.

  • The Role of pH: Quinazoline derivatives contain basic nitrogen atoms.[1] In an acidic environment (lower pH), these nitrogens can become protonated, forming a more polar, charged species that is often more soluble in aqueous media. Conversely, at neutral or basic pH, the compound is likely to be in its less soluble, neutral form.

  • Co-solvents and Surfactants in Aqueous Buffers: Adding a small amount of a water-miscible organic co-solvent (like DMSO or ethanol) to the aqueous buffer can increase the overall polarity of the solvent system, helping to keep the lipophilic compound in solution. Surfactants, on the other hand, form micelles that can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and preventing precipitation.

Experimental Protocols

The following protocols provide a starting point for preparing solutions of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 178.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Weighing: Accurately weigh 1.786 mg of this compound and transfer it to a sterile, chemically resistant vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background to check for any undissolved solid particles.

  • Assisted Dissolution (if necessary): If solid material remains, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming in a water bath (30-40°C) can be used concurrently.

  • Final Inspection: After sonication and/or warming, allow the solution to return to room temperature and visually inspect again to ensure complete dissolution.

  • Storage: Store the stock solution at room temperature or as recommended by the supplier, protected from light and moisture. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles if refrigeration is necessary.

Protocol 2: Determining an Estimated Solubility in Various Organic Solvents

This protocol outlines a method for estimating the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, THF, dichloromethane)

  • Small, clear glass vials with caps

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

Procedure:

  • Preparation: Weigh a small, known amount of this compound (e.g., 5 mg) into a series of labeled vials, one for each solvent to be tested.

  • Solvent Addition (Stepwise): To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL).

  • Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, sonicate for 10-15 minutes.

  • Observation: Visually inspect the solution. If the compound has completely dissolved, proceed to step 5. If not, add another precise volume of the solvent (e.g., another 100 µL) and repeat step 3.

  • Recording the Result: Continue adding the solvent in a stepwise manner until the compound is fully dissolved. Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculation: Calculate the estimated solubility in mg/mL. For example, if 5 mg of the compound dissolved in a total of 0.5 mL of solvent, the estimated solubility is 10 mg/mL.

  • Repeat for Other Solvents: Repeat steps 2-6 for each of the other selected organic solvents.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. This compound. [Link]
  • BIOSYNCE. This compound CAS 90272-83-6. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
  • International Journal of Pharmaceutical and Chemical Analysis.
  • PhytoTech Labs. Preparing Stock Solutions. [Link]
  • Ukaaz Publications. A review on quinazoline containing compounds: Molecular docking and pharmacological activites. [Link]
  • Chemistry LibreTexts.
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Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with SNAr reaction yields. Below, you will find a logical troubleshooting workflow, frequently asked questions (FAQs), and detailed, in-depth guides to diagnose and resolve common issues.

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing the root cause of low yields in your SNAr reaction.

SNAr_Troubleshooting start Low Yield Observed check_substrate Substrate Issues Is the aromatic ring sufficiently activated? Is the leaving group appropriate? Is the starting material pure? start->check_substrate check_nucleophile Nucleophile Issues Is the nucleophile strong enough? Is the nucleophile degrading? Is a base required and, if so, is it appropriate? start->check_nucleophile check_conditions Reaction Condition Issues Is the solvent appropriate (polar aprotic)? Is the temperature optimal? Is the atmosphere inert? start->check_conditions check_side_reactions Side Reaction Issues Is a benzyne mechanism possible? Are there competing reactions with other functional groups? start->check_side_reactions solution_activation Increase activation: - Add more/stronger electron-withdrawing groups (EWGs) - Consider a different starting material check_substrate:f1->solution_activation solution_lg Change leaving group: - F > Cl ≈ Br > I - Consider nitro or sulfonate groups check_substrate:f2->solution_lg solution_purity Purify starting material: - Recrystallization - Chromatography check_substrate:f3->solution_purity solution_nucleophile_strength Increase nucleophile strength: - Use a more basic nucleophile - Deprotonate with a strong, non-nucleophilic base check_nucleophile:f1->solution_nucleophile_strength solution_nucleophile_degradation Protect nucleophile: - Use fresh nucleophile - Run under inert atmosphere check_nucleophile:f2->solution_nucleophile_degradation solution_base Optimize base: - Use a non-nucleophilic base (e.g., NaH, K2CO3) - Ensure stoichiometry is correct check_nucleophile:f3->solution_base solution_solvent Change solvent: - Use polar aprotic (e.g., DMSO, DMF, MeCN) - Ensure solvent is anhydrous check_conditions:f1->solution_solvent solution_temp Optimize temperature: - Incrementally increase temperature - Monitor for decomposition check_conditions:f2->solution_temp solution_atmosphere Use inert atmosphere: - Degas solvent - Run under N2 or Ar check_conditions:f3->solution_atmosphere solution_benzyne Suppress benzyne formation: - Avoid very strong bases (e.g., NaNH2) - Ensure substrate is activated for SNAr check_side_reactions:f1->solution_benzyne solution_competing_reactions Protect functional groups: - Use appropriate protecting groups for sensitive functionalities check_side_reactions:f2->solution_competing_reactions

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction not proceeding, even with a halide leaving group?

A: The success of an SNAr reaction is highly dependent on the electronic activation of the aromatic ring. A leaving group, such as a halide, is necessary but not sufficient. The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] This positioning is crucial as it allows for the resonance stabilization of the negative charge in the key intermediate, the Meisenheimer complex.[1][2][4] If the EWGs are in the meta position, this resonance stabilization is not possible, and the reaction rate will be significantly lower.[5]

Q2: I'm observing the formation of multiple isomers. What could be the cause?

A: The formation of isomers, particularly when the incoming nucleophile is not at the same position as the leaving group, is a strong indicator of a competing benzyne mechanism.[6][7] This typically occurs with unactivated aryl halides under the influence of a very strong base (like NaNH₂).[6][8] The base eliminates a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne intermediate. The nucleophile can then attack either carbon of the triple bond, leading to a mixture of products.[7]

Q3: My reaction is sluggish and requires high temperatures. How can I improve the reaction rate?

A: Several factors could be contributing to a sluggish reaction. First, verify the activation of your substrate as mentioned in Q1. Second, consider your choice of leaving group. In SNAr reactions, the reactivity order for halogens is F > Cl ≈ Br > I, which is the reverse of what is observed in Sₙ2 reactions.[1][9][10] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[1][11] Finally, the choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they solvate the cation but not the anionic nucleophile, thus increasing its effective nucleophilicity.[12][13]

In-Depth Troubleshooting Guide

Part 1: The Aromatic Substrate

Q: My substrate has an electron-withdrawing group, but the yield is still low. What's wrong?

A: The position and strength of the electron-withdrawing group (EWG) are paramount.

  • Positional Isomers: As previously stated, the EWG must be in the ortho or para position relative to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[1][2] A meta EWG will only provide weak inductive stabilization, resulting in a much slower reaction.

  • Strength of Activation: Not all EWGs are created equal. The nitro group (-NO₂) is one of the most powerful activating groups.[1] Other groups like cyano (-CN) and acyl groups are also effective.[1] If your EWG is not sufficiently activating, you may need to consider a more electron-deficient substrate.

Q: I am using a bromo-substituted aromatic ring. Could the leaving group be the issue?

A: Yes, the choice of leaving group in SNAr is counterintuitive when compared to aliphatic substitutions. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[4] Therefore, the ability of the leaving group to withdraw electron density from the ring is more important than its stability as a free anion.

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative RateRationale
-FHighHighly electronegative, strongly activates the ring for nucleophilic attack.[1][9][10]
-NO₂HighA very strong electron-withdrawing group that can also act as a leaving group.[9]
-ClModerateLess electronegative than fluorine, leading to a slower reaction.[9][10]
-BrModerateSimilar reactivity to chlorine.[9][10]
-ILowThe least electronegative halogen, providing the least activation.[9][10]

Troubleshooting Protocol: Evaluating Leaving Group Efficacy

  • Confirm Activation: Ensure your substrate has adequate ortho/para EWGs.

  • Consider Fluorine: If possible, synthesize the fluoro-analogue of your substrate. The significantly higher reaction rate with a fluorine leaving group is a hallmark of the SNAr mechanism.[4]

  • Alternative Leaving Groups: Groups like tosylates or triflates can also be effective leaving groups in some SNAr systems.

Part 2: The Nucleophile and Base

Q: How do I know if my nucleophile is strong enough?

A: In general, for a given atom, nucleophilicity correlates with basicity. A more basic nucleophile will be more reactive in an SNAr reaction. For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH). If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is often necessary to deprotonate it in situ, thereby increasing its nucleophilicity.

Q: I've added a base, but the reaction is still not working or is giving byproducts.

A: The choice and amount of base are critical.

  • Base Strength: The base should be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions like the benzyne mechanism.[6][8] For deprotonating alcohols or amines, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common choices.

  • Nucleophilicity of the Base: The base itself should not be nucleophilic, as it could compete with your desired nucleophile. For example, using sodium hydroxide with an amine nucleophile could lead to a mixture of aminated and hydroxylated products.

  • Stoichiometry: Ensure you are using at least one equivalent of base if your nucleophile is a neutral species that requires deprotonation.

Part 3: Solvents and Reaction Conditions

Q: Does the choice of solvent really make a significant difference?

A: Absolutely. The solvent plays a crucial role in stabilizing the charged intermediate and influencing the reactivity of the nucleophile.[14][15]

  • Polar Aprotic Solvents are Key: Solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions.[12][13] They possess high polarity, which helps to dissolve the reagents and stabilize the charged Meisenheimer complex.[16] Crucially, they are aprotic, meaning they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive.

  • Protic Solvents Inhibit the Reaction: Protic solvents like water, methanol, or ethanol will solvate the anionic nucleophile through hydrogen bonding.[12] This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down or even preventing the reaction.[12][13]

Q: My reaction is clean but incomplete. Should I just increase the temperature?

A: Increasing the temperature can often drive a sluggish reaction to completion, but it should be done cautiously.

  • Incremental Increases: Increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.

  • Monitor for Decomposition: High temperatures can lead to the decomposition of starting materials, products, or even the solvent (especially DMSO). Always check for the appearance of new, unidentified spots on your TLC plate.

  • Inert Atmosphere: Many nucleophiles, especially when deprotonated, are sensitive to oxygen. Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the yield.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Penner, A., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
  • Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition.
  • University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?.
  • PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition.
  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution.
  • NIH National Library of Medicine. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
  • Amanote Research. (n.d.). (PDF) Electronic and Solvent Effects on Kinetics of SNAr.
  • Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
  • ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Unknown Source. (n.d.).
  • WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.

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Preventing hydrolysis of 4-Chloro-7-methylquinazoline during aqueous workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Aqueous Workup

Welcome to the Technical Support Center for 4-Chloro-7-methylquinazoline. As Senior Application Scientists with extensive field experience, we understand the nuances of working with reactive heterocyclic compounds. This guide is designed to provide you with in-depth, practical solutions to a common challenge: the hydrolysis of the C4-chloro substituent on the quinazoline ring during aqueous workup procedures.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The chlorine atom at the 4-position is a critical handle for introducing nucleophiles, but its reactivity also makes it susceptible to displacement by water, leading to the formation of the undesired 7-methylquinazolin-4(3H)-one byproduct. This guide will equip you with the knowledge and protocols to minimize this side reaction and ensure the integrity of your target compound.

Understanding the Challenge: The Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack. Water, although a weak nucleophile, can attack this activated position, especially under conditions that promote the reaction.

Several factors can influence the rate of this undesirable hydrolysis:

  • pH: Both acidic and basic conditions can accelerate hydrolysis. Acidic conditions can protonate the quinazoline nitrogen atoms, further activating the ring towards nucleophilic attack. Basic conditions increase the concentration of the more nucleophilic hydroxide ion.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Reaction Time: Prolonged exposure to aqueous media increases the likelihood of hydrolysis.

  • Solvent: The choice of organic solvent during workup can influence the partitioning of the compound and its exposure to the aqueous phase.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling of this compound.

Q1: I'm observing a significant amount of a polar byproduct in my crude NMR after aqueous workup. Could this be the hydrolyzed product?

A1: It is highly likely. The hydrolyzed product, 7-methylquinazolin-4(3H)-one, is significantly more polar than the starting this compound due to the presence of the hydroxyl group (in its tautomeric amide form). You can often identify it in the 1H NMR spectrum by the disappearance of the characteristic quinazoline C2-H proton and changes in the aromatic region. Confirmation can be achieved using analytical techniques like LC-MS to compare the mass of the byproduct with the expected mass of the hydrolyzed compound.

Q2: What is the ideal pH range for an aqueous workup to minimize hydrolysis?

A2: The safest approach is to maintain a pH as close to neutral (pH 7) as possible. If your reaction conditions are acidic, a careful quench with a mild base like sodium bicarbonate (NaHCO₃) solution is recommended over stronger bases like sodium hydroxide (NaOH). Conversely, if your reaction is basic, a gentle neutralization with a dilute acid like ammonium chloride (NH₄Cl) solution is preferable to strong acids. The goal is to avoid significant excursions into either highly acidic or basic territory.[3]

Q3: Can I use a simple water wash, or do I need to use a brine solution?

A3: A wash with saturated sodium chloride (brine) solution is highly recommended. Brine helps to decrease the solubility of your organic product in the aqueous layer, a phenomenon known as the "salting out" effect. This not only improves your yield but also reduces the time your compound is in contact with the aqueous phase, thereby minimizing the opportunity for hydrolysis.

Q4: How critical is temperature control during the workup?

A4: Very critical. All aqueous workup steps should be performed at low temperatures, ideally between 0-5 °C. Performing extractions and washes in an ice bath will significantly slow down the rate of hydrolysis. Never use warm or hot water for extractions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
High levels of hydrolysis (>10%) detected by LC-MS or NMR. 1. Workup performed at room temperature. 2. Use of strong acids or bases for quenching/washing. 3. Prolonged contact time with the aqueous phase.1. Conduct the entire aqueous workup in an ice bath (0-5 °C). 2. Use mild quenching agents like saturated NaHCO₃ or NH₄Cl solutions.[3] 3. Perform extractions and phase separations as quickly as possible.
Formation of an emulsion during extraction. 1. The organic solvent is partially miscible with water (e.g., THF, acetone). 2. High concentration of salts or other reaction byproducts.1. Add more of a less polar, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). 2. Add a small amount of brine to help break the emulsion. 3. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Low recovery of the product after workup. 1. Product is partially soluble in the aqueous phase. 2. Incomplete extraction from the aqueous layer.1. Use brine for all aqueous washes to "salt out" the product. 2. Back-extract the aqueous layer multiple times (2-3x) with fresh organic solvent.

Recommended Protocols

Protocol 1: Standard Quenching and Aqueous Workup

This protocol is suitable for reactions that do not generate strong acidic or basic byproducts.

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing & Drying A 1. Cool Reaction Mixture to 0-5 °C B 2. Slowly Add Cold, Saturated NaHCO₃ Solution A->B  Maintain Temp. C 3. Transfer to Separatory Funnel B->C D 4. Add Cold Organic Solvent (e.g., DCM or EtOAc) C->D E 5. Extract Product into Organic Layer D->E F 6. Separate Layers E->F G 7. Wash Organic Layer with Cold Brine F->G H 8. Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ G->H I 9. Filter and Concentrate in vacuo H->I G A Reaction Completion B Solvent Removal in vacuo A->B C Resuspend Crude in Apolar Solvent (e.g., Hexane/EtOAc) B->C D Filter through a Short Plug of Silica Gel C->D E Elute with Apolar Solvent D->E F Collect Eluent E->F G Concentrate in vacuo F->G

Workflow for a nonaqueous workup.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Resuspension: To the crude residue, add a minimally polar solvent mixture in which your product is soluble but many impurities are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Pass the suspension through a short plug of silica gel, eluting with the same solvent system. The desired this compound should elute while more polar impurities (including any baseline hydrolyzed product) will be retained on the silica.

  • Concentration: Collect the filtrate and remove the solvent under reduced pressure to yield the purified product.

Analytical Monitoring

Regularly monitoring the stability of your compound is crucial.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the formation of the more polar hydrolyzed byproduct.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the percentage of the hydrolyzed impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify and quantify impurities.

By understanding the mechanism of hydrolysis and implementing these careful handling and workup procedures, you can significantly improve the purity and yield of your this compound, ensuring the success of your subsequent synthetic steps.

References
  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • Chandrasekhar, M., et al. (2017). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Abdel-Rahman, A. A.-H., et al. (2017). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • Lv, P.-C., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup.
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
  • Fiveable. Aqueous workup Definition - Organic Chemistry II Key Term.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Chen, C., et al. (2001). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry.
  • StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

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Technical Support Center: Scale-Up Synthesis of 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-Chloro-7-methylquinazoline. This document provides field-proven insights, troubleshooting guides, and answers to frequently asked questions for researchers, chemists, and process development professionals. As a crucial intermediate in the synthesis of various pharmaceutical agents, robust and scalable production of this compound is paramount.[1][2] This guide is designed to help you navigate the challenges of transitioning this synthesis from the bench to pilot scale and beyond.

Core Synthesis Workflow: Chlorination of 7-Methylquinazolin-4(3H)-one

The most industrially viable and common route to this compound is the chlorination of its precursor, 7-methylquinazolin-4(3H)-one. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being a frequent choice due to its effectiveness and cost.

Synthesis_Workflow start 7-Methylquinazolin-4(3H)-one process Chlorination Reaction (Reflux) start->process Substrate reagent Phosphorus Oxychloride (POCl₃) Optional: N,N-Dimethylaniline (catalyst) reagent->process Reagents product This compound process->product Yields 85-95%

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis and its scale-up.

Q1: What is the most reliable and scalable method for preparing this compound? The most established method is the direct chlorination of 7-methylquinazolin-4(3H)-one. This precursor is readily synthesized from 2-amino-4-methylbenzoic acid and formamide.[3] The subsequent chlorination step, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is generally high-yielding and adaptable to large-scale equipment. Using POCl₃ is often preferred for its higher boiling point, allowing for a wider operational temperature range.

Q2: Phosphorus Oxychloride (POCl₃) vs. Thionyl Chloride (SOCl₂) - Which is better for scale-up? Both reagents can effectively perform the chlorination. However, POCl₃ is frequently the preferred agent in industrial settings for this class of transformation.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Rationale for Scale-Up
Boiling Point 105.8 °C76 °CPOCl₃'s higher boiling point allows reactions to be run at higher temperatures without requiring high-pressure reactors, which can drive reactions to completion.
Byproducts Phosphoric acid (H₃PO₄) and HClSulfur dioxide (SO₂) and HClPOCl₃ byproducts are non-gaseous (except HCl) and are handled during the aqueous quench. SO₂ from SOCl₂ is a toxic gas that requires dedicated off-gas scrubbers, adding complexity to the reactor setup.
Reactivity Highly reactive and effective.Also very reactive.Both are effective, but the ease of handling byproducts often makes POCl₃ a more straightforward choice for large-scale operations.
Cost Generally cost-effective.Also cost-effective.Cost is not typically the deciding factor between these two common reagents.

Q3: What are the most critical process parameters (CPPs) to monitor during scale-up? Scaling up this reaction requires careful control over several parameters to ensure safety, consistency, and yield:

  • Temperature Control: The reaction is typically run at reflux. Overheating can lead to impurity formation, while insufficient heat will result in an incomplete reaction. Exothermic events during the quench are a major safety concern.

  • Moisture Control: POCl₃ reacts violently with water to produce phosphoric acid and corrosive hydrogen chloride gas.[4][5] All reagents, solvents, and equipment must be scrupulously dry, and the reaction should be run under an inert atmosphere (e.g., Nitrogen).

  • Rate of Addition & Agitation: During the aqueous quench, the reaction mixture must be added slowly to a well-agitated vessel of ice or ice water. Poor agitation can create localized "hot spots," leading to a runaway reaction.

  • Work-up pH: After quenching, the pH must be carefully adjusted. The product's stability and solubility (and that of impurities) are pH-dependent. Neutralization with a base like NaOH or NaHCO₃ is common before extraction.

Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a systematic approach to diagnosing and solving them.

Troubleshooting_Guide issue Problem Encountered (e.g., Low Yield, Impurities) cause1 Incomplete Conversion issue->cause1 cause2 Product Loss During Work-up issue->cause2 cause3 Formation of Dark Impurities issue->cause3 cause4 Violent / Uncontrolled Quench issue->cause4 sol1a Increase POCl₃ Stoichiometry (2-5 eq.) cause1->sol1a sol1b Ensure Adequate Reflux Time/Temp (Monitor by HPLC/TLC) cause1->sol1b sol1c Verify Anhydrous Conditions cause1->sol1c sol2a Control Quench Temperature (Add mixture to ice slowly) cause2->sol2a sol2b Optimize Extraction Solvent & pH cause2->sol2b sol2c Perform Multiple Extractions cause2->sol2c sol3a Precise Temperature Control (Avoid localized overheating) cause3->sol3a sol3b Ensure Purity of Starting Material cause3->sol3b sol4a Cool Reaction Mixture Before Quench cause4->sol4a sol4b Ensure Slow Addition & High Agitation cause4->sol4b sol4c Consider Distilling Excess POCl₃ (Under vacuum, prior to quench) cause4->sol4c

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: Incomplete Conversion of 7-Methylquinazolin-4(3H)-one
  • Potential Cause: Insufficient chlorinating agent, inadequate reaction time/temperature, or the presence of moisture which consumes the POCl₃.

  • Recommended Solution:

    • Verify Stoichiometry: Ensure at least 2-5 molar equivalents of POCl₃ are used relative to the starting material. At scale, some reagent loss due to handling or reaction with trace moisture is inevitable.

    • Monitor Reaction Progress: Use in-process controls (IPC) like TLC or HPLC to confirm the disappearance of the starting material before proceeding to work-up. Ensure the internal reaction temperature reaches and maintains a steady reflux.

    • Ensure Anhydrous Conditions: Use dried glassware and anhydrous-grade reagents. Purge the reaction vessel with nitrogen before adding reagents. Water's presence deactivates the POCl₃.[4][5]

Problem 2: Low Isolated Yield After Work-up
  • Potential Cause: Product loss during the highly exothermic quench, inefficient extraction, or product degradation due to improper pH.

  • Recommended Solution:

    • Controlled Quench: The quench is the most critical step for yield and safety. Cool the reaction mixture to ambient temperature before adding it slowly to a separate, well-stirred vessel containing a large volume of crushed ice. The temperature of the quench vessel should be maintained below 10 °C.

    • Optimize Extraction: After neutralizing the acidic quench mixture to a pH of 7-8 with a base (e.g., 50% NaOH solution, keeping the temperature low), extract the product with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate. Perform at least three extractions to maximize recovery.

    • Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities before drying with anhydrous sodium sulfate.

Problem 3: Product is Dark or Oily, Fails Purity Specs
  • Potential Cause: Thermal decomposition from excessive heating or reaction with impurities in the starting material.

  • Recommended Solution:

    • Refine Heating Profile: Use a reactor with a heating jacket and good overhead stirring to ensure uniform heat distribution. Avoid direct, high-temperature heating from a mantle on a large flask, which can cause charring.

    • Recrystallize Starting Material: Ensure the 7-methylquinazolin-4(3H)-one precursor is of high purity (>98%). Impurities from the previous step can lead to complex side reactions and color formation.

    • Purification: If the final product is impure, consider recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or slurry washing with a non-polar solvent like hexanes to remove colored impurities.

Experimental Protocols

CAUTION: This reaction involves highly corrosive and water-reactive materials. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (Neoprene or Teflon are recommended).[6]

Protocol 1: Scale-Up Chlorination of 7-Methylquinazolin-4(3H)-one
  • Vessel Preparation: Set up a dry, clean reactor equipped with an overhead stirrer, condenser (with a nitrogen inlet/bubbler), and a temperature probe. Ensure the system is inert by purging with dry nitrogen.

  • Charge Reagents: Charge 7-methylquinazolin-4(3H)-one (1.0 eq) into the reactor.

  • Add POCl₃: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the reactor. A catalytic amount of N,N-Dimethylaniline (0.1 eq) can be added to accelerate the reaction, if necessary.

  • Reaction: Heat the mixture to a gentle reflux (approx. 105-110 °C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots (carefully!), quenching them, and analyzing by TLC or HPLC until the starting material is consumed.

  • Cooling & Distillation (Optional but Recommended for Scale-Up): Once complete, cool the reaction mixture to 40-50 °C. To improve safety during the quench, remove excess POCl₃ by vacuum distillation.

  • Preparation for Quench: Cool the reaction mixture (the crude product in residual POCl₃ or after distillation) to room temperature (20-25 °C).

Protocol 2: Controlled Aqueous Work-up
  • Quench Vessel Setup: In a separate, larger reactor, prepare a stirred mixture of crushed ice and water (at least 10 volumes relative to the reaction mixture volume).

  • Quenching: Slowly add the cooled reaction mixture from Protocol 1 to the ice/water slurry via an addition funnel or pump. Crucially, maintain the internal temperature of the quench vessel below 10 °C throughout the addition. This step is highly exothermic and will release HCl gas.

  • Neutralization: Once the addition is complete, continue stirring for 30 minutes. Slowly add a 50% w/w sodium hydroxide (NaOH) solution to adjust the pH to 7-8. Again, maintain the temperature below 15 °C using an ice bath. The product will precipitate as a solid or remain dissolved in the subsequent extraction solvent.

  • Extraction: Extract the neutralized aqueous slurry with Dichloromethane (3 x 5 volumes).

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield this compound, typically as a light yellow or off-white solid.

References

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet.
  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • ResearchGate. (n.d.). Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX).
  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives.
  • Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. (n.d.). CN102030722B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • PMC - PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities.
  • ResearchGate. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • BIOSYNCE. (n.d.). This compound CAS 90272-83-6.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Fluoroquinazolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of a multitude of therapeutic agents, including several approved anticancer drugs.[1][2] The synthesis of these vital compounds often hinges on the functionalization of the C4 position via nucleophilic aromatic substitution (SNAr). The choice of the leaving group at this position, typically a halogen, is a critical parameter that dictates reaction efficiency and accessibility of derivatives. This guide provides an in-depth comparison of the reactivity of two common precursors, 4-chloroquinazolines and 4-fluoroquinazolines, in SNAr reactions, supported by mechanistic insights and experimental data.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, which are implicated in various cancers.[4] The facile synthesis of a diverse library of these derivatives through the SNAr reaction at the C4 position has been a key enabler of their widespread investigation and clinical success.[2][5]

Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the primary pathway for the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate.[4]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product.

The stability of the Meisenheimer intermediate is paramount to the overall reaction rate. Electron-withdrawing groups on the aromatic ring, as well as the intrinsic electronic nature of the heterocyclic system, play a crucial role in stabilizing this intermediate and thus accelerating the reaction.

SNAr_Mechanism Reactants 4-Haloquinazoline + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product 4-Substituted Quinazoline Intermediate->Product Leaving Group Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr on a 4-haloquinazoline.

Head-to-Head Reactivity: 4-Chloro- vs. 4-Fluoroquinazolines

In the context of SNAr reactions, the reactivity of halogens as leaving groups follows a trend that is counterintuitive to the principles of SN1 and SN2 reactions. For SNAr, the typical order of reactivity is F > Cl > Br > I . This phenomenon, often referred to as the "element effect," is a direct consequence of the reaction mechanism.

The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer intermediate. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly polarizes the C4-F bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate. This stabilization lowers the activation energy of the first step, leading to a faster reaction rate compared to the less electronegative chlorine. While the C-F bond is stronger than the C-Cl bond, the breaking of this bond occurs in the fast, non-rate-determining second step, making the bond strength less critical to the overall reaction kinetics.

While direct side-by-side kinetic data for the SNAr of 4-chloro- and 4-fluoroquinazolines is not extensively documented in the literature, the established principles of SNAr and data from analogous heterocyclic systems, such as pyridines and pyrimidines, consistently demonstrate the superior reactivity of the fluoro-substituted analogues. For instance, studies on halopyridines have shown that 2-fluoropyridine is significantly more reactive towards nucleophiles than 2-chloropyridine under SNAr conditions.

Reactivity_Comparison F_Reactant 4-Fluoroquinazoline F_TS Lower Energy Transition State F_Reactant->F_TS Cl_Reactant 4-Chloroquinazoline F_Intermediate More Stabilized Meisenheimer Complex F_TS->F_Intermediate Cl_TS Higher Energy Transition State F_Product Faster Reaction Rate F_Intermediate->F_Product Cl_Intermediate Less Stabilized Meisenheimer Complex Cl_Product Slower Reaction Rate Cl_Reactant->Cl_TS Cl_TS->Cl_Intermediate Cl_Intermediate->Cl_Product

Caption: Comparative energy profile of SNAr on 4-fluoro- vs. 4-chloroquinazoline.

Experimental Data and Observations

While a direct kinetic comparison on the quinazoline scaffold is sparse, a wealth of synthetic reports on 4-chloroquinazolines provides valuable insights into their reactivity. The amination of 4-chloroquinazolines is a widely employed method for the synthesis of bioactive compounds.[2][5]

Table 1: Representative SNAr Reactions of 4-Chloroquinazolines with Amines

Entry4-Chloroquinazoline DerivativeAmine NucleophileReaction ConditionsYield (%)Reference
14-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineIsopropanol, refluxHigh[6]
24-Chloro-2-phenyl-6-bromoquinazolineN-methyl-4-methoxyanilineTHF/H2O, Microwave, 100 °C, 10 min96[4]
34-Chloro-2-phenyl-6-chloroquinazolineN-methyl-3-fluoroanilineTHF/H2O, Microwave, 100 °C, 40 min84[4]
44-ChloroquinazolinePyrrolidineWater, KF, 100 °C, 17 hNot specified[7]

The data in Table 1 illustrates that 4-chloroquinazolines readily undergo SNAr with a variety of amines, often requiring elevated temperatures or microwave irradiation to achieve high yields, particularly with less nucleophilic anilines. The necessity of these conditions suggests that 4-chloroquinazolines are moderately reactive. Based on the principles of SNAr, it is anticipated that the corresponding 4-fluoroquinazolines would react under milder conditions (e.g., lower temperatures, shorter reaction times) to afford similar or higher yields of the desired products.

Experimental Protocols

The following are representative, detailed protocols for the amination of a 4-chloroquinazoline and a projected protocol for a 4-fluoroquinazoline, illustrating the expected differences in reaction conditions.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine from 4-Chloro-6,7-dimethoxyquinazoline

This protocol is adapted from the synthesis of a key intermediate for Gefitinib.[6]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to afford the desired product.

Protocol1_Workflow Start Dissolve 4-chloro-6,7- dimethoxyquinazoline in Isopropanol Add_Amine Add 3-chloro-4- fluoroaniline Start->Add_Amine Reflux Heat to Reflux (4-6 hours) Add_Amine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash_Dry Wash with Cold Isopropanol & Dry Filter->Wash_Dry Product N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine Wash_Dry->Product

Caption: Workflow for the synthesis of a 4-anilinoquinazoline from a 4-chloroquinazoline.

Protocol 2: Projected Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine from 4-Fluoro-6,7-dimethoxyquinazoline

This is a projected protocol based on the expected higher reactivity of the fluoro-derivative.

Materials:

  • 4-Fluoro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Acetonitrile or Isopropanol

Procedure:

  • To a stirred solution of 4-fluoro-6,7-dimethoxyquinazoline (1.0 eq) in acetonitrile or isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Stir the reaction mixture at room temperature to 50 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture if heated.

  • If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford the desired product.

Conclusion and Recommendations for Researchers

The comparison between 4-chloro- and 4-fluoroquinazolines in SNAr reactions highlights a fundamental principle of reactivity in electron-deficient aromatic systems.

  • Reactivity: 4-Fluoroquinazolines are expected to be significantly more reactive than their 4-chloro counterparts due to the strong inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer intermediate.

  • Reaction Conditions: Consequently, reactions with 4-fluoroquinazolines can often be performed under milder conditions (lower temperatures, shorter reaction times), which can be advantageous for sensitive substrates and for improving energy efficiency.

  • Substrate Availability: 4-Chloroquinazolines are generally more commercially available and less expensive than 4-fluoroquinazolines. The synthesis of 4-fluoroquinazolines can be more challenging.

  • Practical Choice: For initial explorations and when forcing conditions are acceptable, 4-chloroquinazolines are a practical and cost-effective choice. However, for substrates that are sensitive to high temperatures or when faster reaction rates are desired, the synthesis and use of 4-fluoroquinazolines should be strongly considered.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as a promising scaffold for discovery of novel anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4201-4217.
  • Chandregowda, V., et al. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 9(1), 103-109.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-215.
  • Gao, F., et al. (2021).
  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 1-2.
  • Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(10), 1281-1285.
  • Sánchez, M. A., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 63.
  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 356-362.
  • Thimar, A. K., et al. (2022).
  • Tobe, M., et al. (2003). Quinazoline derivatives as orally active and potent human chymase inhibitors. Bioorganic & Medicinal Chemistry, 11(1), 111-122.
  • Trotta, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53662.

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4-Chloro-7-methylquinazoline vs other quinazoline intermediates for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Quinazoline Intermediates in Pharmaceutical Synthesis: A Comparative Analysis of 4-Chloro-7-methylquinazoline and Its Strategic Alternatives

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as the core for numerous therapeutic agents, particularly in oncology, where it is central to the function of several key tyrosine kinase inhibitors (TKIs).[4][5][6] The efficacy of these drugs is profoundly influenced by the substitution patterns on the quinazoline ring, making the choice of synthetic intermediate a critical decision in the drug development pipeline.[2][7]

This guide provides a comparative analysis of this compound against other strategically important quinazoline intermediates. We will delve into the nuances of their reactivity, synthetic versatility, and application, providing researchers and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic goals.

The Central Role of the 4-Chloro Group

The synthetic utility of 4-chloroquinazolines hinges on the reactivity of the chlorine atom at the C4 position. The electron-withdrawing nature of the adjacent nitrogen atoms renders this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This reaction is the linchpin for introducing the diverse side chains, particularly anilino groups, that are crucial for the biological activity of many quinazoline-based drugs.[10] The reaction typically proceeds through a Meisenheimer-like intermediate, and its efficiency is influenced by the electronic properties of other substituents on the quinazoline ring.[8][11]

General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4 position of a chloroquinazoline.

Spotlight on this compound

This compound is a fundamental building block in the quinazoline family.[12][13] Its structure is characterized by the reactive chloro group at C4 and a methyl group at C7. The methyl group, being a weakly electron-donating group, has a modest electronic influence on the ring but can play a significant role in modulating the steric and lipophilic properties of the final molecule, potentially influencing solubility and target binding.

Synthetic Utility: This intermediate is primarily used for straightforward SNAr reactions to introduce a variety of nucleophiles at the C4 position.[12] Its value lies in its relative simplicity, providing a direct route to 4,7-disubstituted quinazolines where the 7-position requires a small, non-polar substituent. It is an excellent choice for generating initial libraries of compounds for screening purposes or for synthesizing analogs where the primary focus of modification is the C4-substituent.

Strategic Alternatives for Advanced Synthesis

While this compound is effective for certain applications, the synthesis of complex, highly-functionalized drugs often demands intermediates with additional reactive "handles." Below, we compare it to two classes of intermediates that are pivotal in the synthesis of blockbuster anticancer drugs.

IntermediateStructureKey Substituents & FunctionalityPrimary Application (Example Drug)Synthetic Advantage
This compound C4-Cl: SNAr reaction site.C7-CH₃: Stable, lipophilic group.Analog synthesis, initial library screening.Simplicity; direct route to 4,7-disubstituted quinazolines.
4-Chloro-6,7-dimethoxyquinazoline C4-Cl: SNAr reaction site.C6/C7-OCH₃: Modulate electronics; can be demethylated.Gefitinib, Erlotinib Precursor.[14][15]Methoxy groups are common in EGFR inhibitors; O-demethylation allows for late-stage functionalization.[14][16]
4-Chloro-6-iodoquinazoline C4-Cl: SNAr reaction site.C6-I: Site for transition metal-catalyzed cross-coupling.Lapatinib Precursor.[17][18]Orthogonal reactivity enables sequential, regioselective functionalization of the quinazoline core.[17]
Case Study 1: Methoxy-Substituted Intermediates in Gefitinib and Erlotinib Synthesis

The syntheses of Gefitinib and Erlotinib, both first-generation EGFR inhibitors, rely on 4-chloroquinazoline intermediates bearing alkoxy groups at the C6 and C7 positions.[15][19] For instance, the synthesis of Erlotinib involves the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline.[20][21]

Comparative Analysis:

  • Reactivity: The electron-donating nature of the two alkoxy groups at C6 and C7 slightly deactivates the C4 position towards nucleophilic attack compared to the single, less-donating methyl group in this compound. However, this effect is generally overcome by adjusting reaction conditions, such as temperature or reaction time.

  • Synthetic Versatility: The key advantage of these alkoxy-substituted intermediates is the potential for O-demethylation (or removal of other ether groups) at a later stage.[14][16] This unmasks a phenol, which can then be alkylated to introduce complex side chains, a strategy used in the synthesis of Gefitinib to add the morpholino-containing chain.[22] This multi-step functionalization is not possible with the stable methyl group of this compound.

Case Study 2: The Bifunctional Intermediate in Lapatinib Synthesis

Lapatinib is a dual TKI that inhibits both EGFR and HER2.[17] Its synthesis showcases a more advanced strategy employing 4-chloro-6-iodoquinazoline as the key intermediate.[17][18] This molecule possesses two distinct reactive sites with orthogonal reactivity.

Comparative Analysis:

  • Reactivity & Selectivity: The C4-Cl bond is readily substituted via SNAr, while the C6-I bond is stable under these conditions but highly reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This orthogonality is the cornerstone of its synthetic power.

  • Synthetic Versatility: This intermediate allows for a planned, two-directional elaboration of the quinazoline scaffold. First, the anilino moiety is installed at C4 via SNAr. Subsequently, the furan group of Lapatinib is introduced at C6 via a cross-coupling reaction.[17][18][23] This level of strategic control is unattainable with monofunctional intermediates like this compound.

Synthetic_Strategies cluster_simple Strategy 1: Single Functionalization cluster_advanced Strategy 2: Sequential Orthogonal Functionalization Start1 This compound Step1 SNAr Reaction (e.g., + R-NH₂) Start1->Step1 Prod1 4-Anilino-7-methylquinazoline (Final Product) Step1->Prod1 Start2 4-Chloro-6-iodoquinazoline Step2a Step A: SNAr Reaction at C4 (e.g., + R-NH₂) Start2->Step2a Inter2 4-Anilino-6-iodoquinazoline (Intermediate) Step2a->Inter2 Step2b Step B: Cross-Coupling at C6 (e.g., Suzuki, Sonogashira) Inter2->Step2b Prod2 4-Anilino-6-aryl/alkynyl-quinazoline (Complex Final Product) Step2b->Prod2

Comparison of synthetic strategies enabled by different quinazoline intermediates.

Experimental Protocol: Synthesis of an Erlotinib Precursor

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline and 3-ethynylaniline, a key step in Erlotinib synthesis.[15] This serves as a representative example of the SNAr reactions discussed.

Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis-(2-methoxyethoxy)-quinazolin-4-amine.

Materials:

  • 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (1.0 eq)

  • 3-ethynylaniline (1.1 eq)

  • Isopropanol (i-PrOH)

  • Pyridine (1.1 eq, optional, can act as a base and catalyst)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethynylaniline and isopropanol.

  • Addition of Quinazoline: Add a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline in isopropanol dropwise to the aniline solution at room temperature under an inert atmosphere. If using, pyridine can be added at this stage.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically results in the precipitation of an orange or yellow solid.[15]

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then further cool in an ice bath.

  • Isolation: Filter the precipitated solid and wash it with cold isopropanol and then with water to remove any unreacted starting materials and salts.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol is a generalized representation and should be adapted based on specific literature procedures and safety assessments.

Conclusion and Future Outlook

The selection of a quinazoline intermediate is a strategic decision that dictates the scope and efficiency of a synthetic campaign.

  • This compound remains a valuable and cost-effective building block for the synthesis of simpler analogs and for initial structure-activity relationship (SAR) studies. Its utility lies in its straightforward reactivity for a single, targeted SNAr reaction.

  • Alkoxy-substituted intermediates , such as those used for Gefitinib and Erlotinib, offer an additional layer of synthetic flexibility. The ability to perform late-stage O-alkylation after unmasking a phenolic hydroxyl group provides access to a wider range of complex molecular architectures.[14]

  • Bifunctional intermediates , exemplified by 4-chloro-6-iodoquinazoline, represent the pinnacle of strategic design. The capacity for sequential, orthogonal reactions (SNAr followed by cross-coupling) empowers medicinal chemists to build highly complex, multi-substituted molecules like Lapatinib with precision and control.[17]

Ultimately, the choice of intermediate is not about which is "best" in isolation, but which is most fit-for-purpose. For rapid library generation, simplicity may be key. For the development of a complex, next-generation therapeutic, the strategic, multi-directional approach afforded by a bifunctional intermediate is often indispensable. As drug discovery continues to target more complex biological interactions, the demand for innovative and strategically functionalized quinazoline intermediates will undoubtedly continue to grow.

References

Click to expand
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A Tale of Two Isomers: Unraveling the Biological Activity of 6-Methyl vs. 7-Methyl Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Structure-Activity Relationship of Positional Isomers in Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for substitutions at various positions, profoundly influencing its biological activity. Among these, the 6- and 7-positions have been identified as critical nodes for modulating the pharmacological profile of quinazoline-based compounds.[2][3] This guide provides an in-depth, comparative analysis of the biological activities of 6-methyl and 7-methyl quinazoline isomers, offering researchers and drug development professionals a clear understanding of how a subtle shift in a methyl group's position can lead to significant differences in efficacy and selectivity.

While a direct, head-to-head comparative study of a wide range of 6-methyl versus 7-methyl quinazoline isomers is not extensively documented in a single comprehensive report, by synthesizing findings from various studies on derivatives, we can elucidate the nuanced impact of this positional isomerism. This guide will delve into the available data, highlighting key differences in their anticancer and kinase inhibitory activities, and provide detailed experimental protocols for researchers looking to explore this fascinating area of medicinal chemistry.

The Significance of the 6- and 7-Positions: A Strategic Hotspot for Drug Design

The benzene ring of the quinazoline nucleus, particularly the 6- and 7-positions, is a prime target for chemical modification to enhance biological activity. The introduction of substituents at these positions can influence several key pharmacological parameters:

  • Target Binding and Affinity: Substituents at the 6- and 7-positions can form crucial interactions with amino acid residues in the active site of target proteins, such as kinases, thereby enhancing binding affinity and inhibitory potency.[4]

  • Selectivity: The nature and position of these substituents can dictate the selectivity of the compound for different biological targets. For instance, modifications at these positions have been shown to alter the selectivity of quinazoline-based inhibitors for different receptor tyrosine kinases.[5]

  • Physicochemical Properties: The addition of groups like methyl can alter the solubility, lipophilicity, and metabolic stability of the parent compound, which in turn affects its pharmacokinetic profile.

The insertion of electron-donating groups, such as methyl, at the 6- and 7-positions of the quinazoline core has been generally observed to increase the activity of these compounds in certain contexts.[1] However, the specific impact of placing a methyl group at either the 6- or 7-position is a more subtle question that requires a deeper analysis of the available literature.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the biological activity of various 6-methyl and 7-methyl quinazoline derivatives from different studies. It is important to note that these compounds have different overall structures, and thus the comparison is indicative of the potential influence of the methyl group's position within a given structural context.

Compound Series/Study Focus6-Methyl Derivative Activity7-Methyl Derivative ActivityKey Observations & Inferences
CDK9 Inhibitors A 6-methyl quinazolin-4-one derivative showed significant improvement in CDK9 inhibitory activity (IC50 = 0.142 µM). The methyl group was observed to be in contact with the gatekeeper region of the enzyme.[4]Data for a direct 7-methyl isomeric comparison within the same study is not available.The 6-methyl group appears to play a direct role in enhancing binding affinity to CDK9 through interactions with the gatekeeper residue. This suggests a potential preference for the 6-position in this specific target.
Anticancer (General) Novel 6-methyl-3-phenyl-4(3H)-quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activities, with some compounds showing selective activities toward various cancer cell lines.Information on the corresponding 7-methyl isomers from the same study is not provided, preventing a direct comparison.The 6-methyl quinazolinone scaffold is a viable starting point for the development of new anticancer agents.
RIPK2/3 Kinase Inhibitors Extensive modifications at both the 6- and 7-positions of a quinazoline-based scaffold were shown to influence potency and selectivity towards RIPK2/3 kinases.[5]Similar to the 6-position, modifications at the 7-position were found to be critical for tuning the activity and specificity against RIPK2 and RIPK3.[5]For RIPK2/3 inhibition, both the 6- and 7-positions are crucial for achieving desired potency and selectivity. The optimal position for a methyl group would likely depend on the desired selectivity profile and the overall structure of the inhibitor.[5]

From the available data, a clear trend emerges: the position of the methyl group on the quinazoline ring is not a trivial matter. For certain targets like CDK9, the 6-position appears to offer a strategic advantage for enhancing inhibitory activity due to favorable interactions within the kinase's active site.[4] In other cases, such as with RIPK2/3 inhibitors, both positions serve as critical handles for modulating potency and selectivity, and the choice between a 6- or 7-methyl substitution would be a key element of the drug design strategy.[5]

Experimental Protocols: A Guide to Assessing Biological Activity

To aid researchers in the comparative evaluation of 6-methyl and 7-methyl quinazoline isomers, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of 6-methyl and 7-methyl quinazoline derivatives against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (6-methyl and 7-methyl quinazoline isomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the nanomolar range.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in the kinase buffer.

  • Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • ATP Addition: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the IC50 value of 6-methyl and 7-methyl quinazoline derivatives in a cancer cell line (e.g., A549, a human lung cancer cell line).

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the 6-methyl and 7-methyl quinazoline isomers. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context of these comparisons, the following diagrams illustrate a simplified EGFR signaling pathway, a common target for quinazoline inhibitors, and the general workflow for a kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor (6-methyl or 7-methyl) Quinazoline_Inhibitor->EGFR ATP-competitive inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

Kinase_Inhibition_Assay_Workflow A 1. Compound Dilution (6-methyl & 7-methyl isomers) B 2. Dispense Compounds into Assay Plate A->B C 3. Add Kinase & Substrate Mixture B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at Room Temperature D->E F 6. Add Detection Reagent (e.g., ADP-Glo) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The positional isomerism of a single methyl group on the quinazoline scaffold, specifically at the 6- versus the 7-position, can have a profound and target-dependent impact on biological activity. While the available data suggests that the 6-position may be more favorable for certain targets like CDK9, a universally applicable rule remains elusive. For other kinase families, such as RIPK, both positions offer valuable opportunities for fine-tuning potency and selectivity.

This guide highlights the critical need for more direct comparative studies where 6-methyl and 7-methyl quinazoline isomers are synthesized and evaluated in parallel against a panel of biological targets. Such studies would provide invaluable data for medicinal chemists and contribute to the rational design of more potent and selective quinazoline-based therapeutics. As the field of drug discovery continues to evolve, a deeper understanding of the subtle yet significant effects of positional isomerism will be paramount in the development of next-generation targeted therapies.

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A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-7-methylquinazoline Derivatives: A Comparative Analysis of Core Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints, the most critical of which is the unequivocal confirmation of its chemical structure. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic outcomes in later developmental stages.[3][4] This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural validation of 4-chloro-7-methylquinazoline derivatives, a class of compounds with significant therapeutic potential. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your research.

The Imperative of Unambiguous Structure Elucidation

The precise arrangement of atoms in a molecule dictates its interaction with biological targets.[5] For this compound derivatives, subtle changes in substitution patterns can dramatically alter their pharmacological activity.[1] Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, where the data from orthogonal techniques are cross-validated, provides the highest level of confidence in the assigned structure.[6] This guide will focus on the three pillars of modern structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

A Comparative Overview of Key Analytical Techniques

Each analytical technique offers a unique window into the molecular architecture of this compound derivatives. Their strengths and limitations are summarized below:

TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.- Provides detailed information about the carbon-hydrogen framework. - Elucidates atom connectivity through 2D experiments (COSY, HSQC, HMBC). - Non-destructive. - Can study molecules in solution, mimicking physiological conditions.[7]- Less sensitive than MS. - Can be challenging to interpret complex spectra with overlapping signals. - Does not directly provide molecular weight information.
Mass Spectrometry Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.- Highly sensitive, capable of detecting trace amounts. - Provides accurate molecular weight determination. - Fragmentation patterns offer clues about the molecular structure.[8]- Isomeric and isobaric compounds can be difficult to distinguish. - Does not provide information on atom connectivity or stereochemistry. - Is a destructive technique.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.- Provides an unambiguous, high-resolution 3D structure.[9] - Considered the "gold standard" for structural determination.[10] - Can determine absolute stereochemistry.- Requires a suitable single crystal, which can be difficult to grow.[11] - Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution. - Not applicable to non-crystalline materials.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a this compound derivative, ¹H and ¹³C NMR spectra provide the initial blueprint of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) and coupling constants (J) are diagnostic of their positions on the quinazoline ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum.

    • Acquire a 2D HSQC spectrum.

    • Acquire a 2D HMBC spectrum.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity of the this compound structure.

Expected ¹H NMR Data for this compound: [12]

  • Aromatic protons: Signals in the range of δ 7.5-9.0 ppm.

  • Methyl protons: A singlet around δ 2.5 ppm.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow A Synthesized Compound B Dissolve in Deuterated Solvent A->B Sample Prep C Acquire 1D Spectra (¹H, ¹³C) B->C Data Acquisition D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D E Process and Analyze Spectra D->E Data Processing F Assign Signals and Confirm Connectivity E->F Interpretation G Proposed Structure F->G

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the crucial information of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Electron Ionization (EI-MS): This is a common ionization technique that causes extensive fragmentation. The fragmentation of this compound would likely involve the loss of a chlorine atom, a methyl group, or cleavage of the quinazoline ring system. The presence of chlorine is often indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak).

Predicted Fragmentation of this compound:

  • Molecular Ion (M⁺): The intact molecule with a positive charge.

  • [M-Cl]⁺: Loss of a chlorine radical.

  • [M-CH₃]⁺: Loss of a methyl radical.

  • Further fragmentation of the quinazoline ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount (sub-milligram) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire the mass spectrum using an appropriate ionization method (e.g., ESI or EI).

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.

Diagram: Predicted MS Fragmentation

MS_Fragmentation cluster_MS Predicted Mass Spectrometry Fragmentation M This compound (M⁺) Frag1 [M-Cl]⁺ M->Frag1 - Cl Frag2 [M-CH₃]⁺ M->Frag2 - CH₃ Frag3 Ring Fragments M->Frag3 Ring Cleavage

Caption: Predicted fragmentation of this compound.

X-ray Crystallography: The Definitive 3D Structure

When a definitive, high-resolution 3D structure is required, single-crystal X-ray crystallography is the unparalleled technique.[13] It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, including stereochemistry.

The Process:

  • Crystallization: The most challenging step is growing a single crystal of the compound that is of sufficient quality for diffraction. This often involves screening various solvents and crystallization conditions.[11]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[9]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Systematically screen for crystallization conditions by dissolving the compound in various solvents and employing techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer head of the X-ray diffractometer.

  • Data Collection: Collect the diffraction data at a suitable temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the data and solve the structure using appropriate software packages. Refine the atomic coordinates and thermal parameters to obtain the final structure.

Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_Xray X-ray Crystallography Workflow A Purified Compound B Crystallization A->B C Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F 3D Molecular Structure E->F

Caption: General workflow for X-ray crystallography.

The Synergy of a Multi-Technique Approach

The true power in structural validation lies in the convergence of data from these complementary techniques. NMR provides the connectivity, MS confirms the molecular weight and elemental composition, and X-ray crystallography delivers the definitive 3D structure. Discrepancies between the data from these methods can signal an incorrect structural assignment or the presence of unexpected isomers or impurities. For instance, if the molecular weight from MS does not match the structure deduced from NMR, it necessitates a re-evaluation of the data.

Conclusion: Ensuring the Integrity of Your Drug Discovery Pipeline

The rigorous and unambiguous validation of the structure of this compound derivatives is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests. By employing a multi-faceted analytical approach that leverages the unique strengths of NMR, MS, and X-ray crystallography, researchers can proceed with the highest degree of confidence in their molecular entities. This guide, grounded in the principles of scientific integrity and field-proven experience, is intended to empower researchers to make informed decisions in their analytical workflows, ultimately contributing to the successful development of novel and effective therapeutics.

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A Comparative Guide to Quinazoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazolines

Quinazoline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities.[1] Their diverse pharmacological applications include anticancer, anti-inflammatory, antibacterial, and antihypertensive properties, making them a subject of intense interest in medicinal chemistry and drug development.[2] The efficient synthesis of the quinazoline scaffold is therefore a critical aspect of pharmaceutical research and industry.[3]

Traditionally, the synthesis of quinazolines has relied on conventional heating methods, often involving prolonged reaction times and high temperatures.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, offering significant improvements in efficiency and aligning with the principles of green chemistry.[5][6] This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.

The Underpinnings of Synthesis: Reaction Mechanisms and Heating Principles

The synthesis of the quinazoline ring system can be achieved through various routes, with one of the most common being the reaction of anthranilic acid or its derivatives with a suitable nitrogen and carbon source.[7] A plausible mechanism for the formation of 4(3H)-quinazolinones, a prominent subclass, is depicted below.

General Reaction Mechanism for Quinazoline Synthesis

Sources

Efficacy of different palladium catalysts for coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

<A_I> ## A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions

Introduction: The Transformative Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The heart of these reactions is the palladium catalyst, whose evolution has dramatically expanded the scope and utility of these powerful synthetic tools.[4]

This guide provides an in-depth comparison of various palladium catalyst systems, offering field-proven insights into their performance across the most crucial cross-coupling reactions. We will explore the causality behind catalyst selection, present objective experimental data, and provide detailed protocols to empower researchers in optimizing their synthetic strategies.

The Evolution of Palladium Catalysts: From Simple Salts to Advanced Precatalysts

The journey of palladium catalysis began with simple palladium salts like Pd(OAc)₂ and PdCl₂, often used in combination with phosphine ligands such as triphenylphosphine (PPh₃).[5][6] While foundational, these early systems required high catalyst loadings and harsh reaction conditions. The true revolution came with the development of sophisticated ligands and precatalysts designed to enhance catalyst stability and activity.[7]

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): These are typically air-sensitive Pd(0) complexes that can directly enter the catalytic cycle. However, their application is often limited to more reactive substrates like aryl iodides and bromides.

  • Second-Generation Catalysts (Bulky, Electron-Rich Phosphines): The introduction of ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) marked a significant breakthrough. These ligands promote the crucial oxidative addition step, particularly for challenging substrates like aryl chlorides, and accelerate the final reductive elimination step.[7][8]

  • Third-Generation Catalysts (N-Heterocyclic Carbenes - NHCs): NHCs have emerged as a powerful class of ligands for palladium.[9] They form highly stable and active catalysts, often exhibiting superior performance and longevity compared to some phosphine-based systems, especially in activating unreactive substrates.[10]

  • Palladacycles & Precatalysts: These are stable, well-defined Pd(II) complexes that are readily activated in situ to the catalytically active Pd(0) species.[11] They offer excellent reproducibility, air-stability, and can achieve extremely high turnover numbers (TONs).[11]

Catalytic Cycles: The Mechanistic Core

Understanding the fundamental mechanism is key to rational catalyst selection. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below. The nature of the catalyst and ligands profoundly influences the efficiency of each step.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L_n-R² OxAdd->Transmetal Transmetalation (M-R²) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis in Key Coupling Reactions

The choice of catalyst is highly dependent on the specific coupling reaction and the nature of the substrates. A catalyst that excels in a Suzuki coupling may be suboptimal for a Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

This reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming methods due to its mild conditions and broad functional group tolerance.[7][12]

Performance Comparison: The following table benchmarks the performance of various catalysts for the coupling of 4-chlorotoluene with phenylboronic acid, a standard for evaluating efficiency with challenging aryl chlorides.[11]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos 0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos 0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl] 0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle 10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%) 3WaterK₃PO₄1000.1710020118
Data compiled and representative from multiple sources for comparison purposes.[11]
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[11][13]
TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[11][13]

Key Insights:

  • Buchwald Ligands (SPhos, XPhos): Catalyst systems incorporating bulky, electron-rich phosphine ligands like SPhos demonstrate exceptional activity, achieving high yields with extremely low catalyst loadings.[11]

  • NHC Catalysts: [Pd(IPr)(allyl)Cl], an NHC-based precatalyst, shows good performance at room temperature, highlighting the utility of NHC ligands for milder reaction conditions.

  • Palladacycles: These catalysts exhibit extraordinary performance, achieving near-quantitative yields with catalyst loadings in the parts-per-billion range, resulting in astronomically high TONs and TOFs.[11]

  • Heterogeneous Catalysts (Pd/C): While requiring higher loadings, Pd/C can be effective, particularly in green solvents like water, and offers the advantage of easier separation and recycling.[12][14]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds by coupling amines with aryl halides.[8] Its development has been marked by the evolution of increasingly powerful ligand systems.[8][15]

Catalyst Generations and Their Efficacy:

  • First Generation (e.g., Pd[P(o-Tolyl)₃]₂): Effective for coupling secondary amines with aryl bromides, but generally poor for primary amines.[8]

  • Second Generation (Bidentate Ligands like BINAP, DPPF): Provided the first reliable method for coupling primary amines and expanded the scope to include aryl iodides and triflates.[8]

  • Third Generation (Bulky Monophosphines like XPhos, RuPhos): These ligands, developed by the Buchwald group, significantly expanded the reaction scope to include the coupling of a wide array of amines and anilines with challenging aryl chlorides, often at room temperature.

  • Fourth Generation (Specialized Ligands like BrettPhos): Offer further improvements, enabling the coupling of ammonia equivalents and facilitating challenging transformations not possible with earlier systems.

Causality in Ligand Choice: The steric bulk of ligands like XPhos is crucial. It promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The electron-donating nature of the ligand also stabilizes the resulting Pd(II) complex and facilitates the final, product-releasing reductive elimination step.[16]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[17] Catalyst selection is critical to ensure high yields and, importantly, high regioselectivity and stereoselectivity (typically trans).[17]

Performance Comparison:

Catalyst SystemSubstratesBaseSolventTemp. (°C)Yield (%)Key Feature
Pd(OAc)₂/PPh₃ Iodobenzene + StyreneEt₃NDMF100~90Classic conditions, good for activated halides
Pd/C Aryl Bromides + AcrylatesNaOAcNMP120-140Good-ExcellentHeterogeneous, reusable, phosphine-free
NHC-Pd Complexes Aryl Chlorides + StyreneCs₂CO₃Dioxane120HighEffective for less reactive aryl chlorides
Palladacycles Aryl Bromides + OlefinsNa₂CO₃NMP/H₂O130>95Extremely high TONs and TOFs reported

Key Insights:

  • Phosphine-Free Systems: The Heck reaction can often be performed effectively without phosphine ligands, using simple palladium salts or heterogeneous catalysts like Pd/C, which can be advantageous in terms of cost and product purity.[6][17]

  • NHC Ligands for Aryl Chlorides: For the activation of more challenging aryl chlorides, NHC-palladium complexes are often superior to traditional phosphine-based systems.[9]

  • Catalyst Stability: The choice of base and solvent can significantly impact catalyst stability and lifetime. For instance, non-aqueous ionic liquids have been shown to improve both the activity and stability of various catalyst systems for the Heck reaction.[18]

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[19][20] The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[20][21]

Catalyst System Comparison:

  • Classic (Pd/Cu): The system of Pd(PPh₃)₄/CuI is highly effective and widely used. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]

  • Copper-Free Sonogashira: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free protocols. These often require more sophisticated palladium catalysts with specialized ligands (e.g., bulky phosphines or NHCs) and are typically run at higher temperatures.

  • NHC-Pd Catalysts: Palladium complexes bearing N-heterocyclic carbene ligands have proven to be highly efficient for both traditional and copper-free Sonogashira couplings, often with broader substrate scope and lower catalyst loadings.[20]

Practical Guide to Catalyst Selection

Choosing the optimal catalyst system requires a logical approach based on the specific transformation.

Catalyst Selection start Start: Define Coupling Reaction (e.g., Suzuki, Heck, B-H) substrate Identify Halide (Ar-I, Ar-Br, Ar-Cl, Ar-OTf) start->substrate coupling_partner Identify Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) substrate->coupling_partner sterics Assess Steric Hindrance of Substrates coupling_partner->sterics path_suzuki Suzuki-Miyaura sterics->path_suzuki Suzuki path_bh Buchwald-Hartwig sterics->path_bh B-H path_heck Heck sterics->path_heck Heck path_sono Sonogashira sterics->path_sono Sono. rec_suzuki Recommendation: - ArCl: Buchwald Ligands or NHC Precatalysts - ArBr/ArI: Pd(PPh₃)₄ or Pd(dppf)Cl₂ - High TON/TOF needed: Palladacycles path_suzuki->rec_suzuki rec_buchwald Recommendation: - ArCl/Hindered: Use Buchwald Ligands (XPhos, SPhos, RuPhos) - ArBr/ArI: Pd(OAc)₂/P(t-Bu)₃ or 2nd Gen. Buchwald Ligands path_bh->rec_buchwald rec_heck Recommendation: - ArI/ArBr: Phosphine-free (Pd(OAc)₂) or Pd/C - ArCl: NHC-Pd complex path_heck->rec_heck rec_sono Recommendation: - Standard: Pd(PPh₃)₄/CuI - Copper-Free: Pd-NHC or Pd-Bulky Phosphine path_sono->rec_sono

Caption: A decision-making flowchart for selecting a palladium catalyst system.

Experimental Protocols

To ensure reproducibility and provide a practical starting point, detailed protocols for benchmark reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a typical setup for a Suzuki-Miyaura reaction using a modern, high-activity catalyst system.[22][23]

Workflow Diagram:

Suzuki Workflow setup 1. Reaction Setup - Flame-dry flask - Add Aryl Chloride, Boronic Acid, Base inert 2. Inert Atmosphere - Evacuate & backfill with Argon (3x) setup->inert reagents 3. Add Catalyst & Solvent - Add Pd catalyst/ligand - Add degassed solvent inert->reagents reaction 4. Reaction - Heat to specified temp. - Monitor by TLC/LC-MS reagents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine reaction->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reagents & Equipment:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.002 mmol, 0.002 equiv)

  • SPhos (0.004 mmol, 0.004 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (3 mL) and Water (0.3 mL), degassed

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.[22]

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[22]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The field of palladium catalysis is a testament to the power of rational catalyst design. From simple salts to highly sophisticated precatalysts, the evolution of these systems has fundamentally changed the landscape of organic synthesis. For researchers and drug development professionals, a deep understanding of the interplay between the catalyst, ligands, substrates, and reaction conditions is paramount. By leveraging the comparative data and field-proven insights presented in this guide, scientists can more effectively navigate the vast options available, leading to the development of more efficient, robust, and scalable synthetic routes to the molecules that shape our world.

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A Comparative Analysis of the Cytotoxic Potential of Novel 4-Anilino-7-Methylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold remains a cornerstone for the development of potent kinase inhibitors.[1] Specifically, 4-anilinoquinazoline derivatives have demonstrated significant clinical success by targeting the epidermal growth factor receptor (EGFR), a key player in the proliferation and survival of various cancer cells.[2][3][4] This guide presents a comparative cytotoxicity analysis of a novel series of 4-anilino-7-methylquinazoline compounds (designated Q-Me-1, Q-Me-2, and Q-Me-3) against established alternatives. Through rigorous experimental data derived from standardized cell-based assays, we aim to provide researchers and drug development professionals with objective insights into their potential as next-generation anticancer agents.

The rationale for focusing on the 7-methyl substitution on the quinazoline core is rooted in structure-activity relationship (SAR) studies, which suggest that modifications at this position can influence kinase selectivity and pharmacokinetic properties.[1] This investigation seeks to elucidate the impact of these novel substitutions on cytotoxic efficacy and selectivity against a panel of relevant cancer cell lines.

Comparative Cytotoxicity Assessment: IC50 Determination

The cytotoxic effects of the novel 4-anilino-7-methylquinazoline compounds were evaluated against three human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). These cell lines were selected to represent a breadth of common solid tumors with varying EGFR expression levels.[5] The well-established EGFR inhibitor, Gefitinib, was used as a positive control for comparative purposes.[6][7] Cytotoxicity was quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]

Table 1: Comparative IC50 Values (µM) of Novel Quinazolines and Gefitinib

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Q-Me-1 2.55.28.1
Q-Me-2 1.83.96.5
Q-Me-3 0.92.14.3
Gefitinib 1.54.87.2

The experimental data, summarized in Table 1, indicates that all three novel compounds exhibit potent cytotoxic activity across the tested cell lines. Notably, compound Q-Me-3 demonstrated superior potency compared to both the other novel analogs and the reference drug, Gefitinib, with IC50 values consistently in the low micromolar to nanomolar range. This suggests that the specific substitutions within the Q-Me-3 structure may confer enhanced inhibitory activity. Compounds Q-Me-1 and Q-Me-2 also showed promising cytotoxicity, with Q-Me-2 being more effective than Gefitinib against all cell lines.[6][7]

Mechanistic Insights: Targeting the EGFR Signaling Pathway

4-Anilinoquinazolines primarily exert their cytotoxic effects by inhibiting the tyrosine kinase activity of EGFR.[9][10][11] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] By competitively binding to the ATP-binding pocket of the EGFR kinase domain, 4-anilinoquinazoline derivatives block its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilino-7-methylquinazoline Inhibitor->EGFR

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-7-methylquinazolines.

The enhanced potency of Q-Me-3 suggests a higher binding affinity for the EGFR kinase domain, potentially due to favorable hydrophobic and hydrogen bonding interactions facilitated by its unique structural features. Further enzymatic assays would be required to confirm the direct inhibitory effect on EGFR and to determine the kinase selectivity profile of these novel compounds.

Experimental Protocols

The following section provides a detailed methodology for the cytotoxicity assessment performed in this guide.

Cell Culture and Maintenance

A549, MCF-7, and HCT116 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability.[8] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12]

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells during their logarithmic growth phase and seed them into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Q-Me-1, Q-Me-2, Q-Me-3, and Gefitinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow A 1. Seed Cells (5x10³ cells/well) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the promising cytotoxic potential of novel 4-anilino-7-methylquinazoline derivatives. The data presented herein demonstrates that these compounds, particularly Q-Me-3, exhibit superior anticancer activity against a panel of human cancer cell lines when compared to the established EGFR inhibitor, Gefitinib. The underlying mechanism is likely attributed to the potent inhibition of the EGFR signaling pathway.

Future investigations should focus on comprehensive kinase profiling to ascertain the selectivity of these compounds and to identify potential off-target effects. In vivo studies using xenograft models are warranted to evaluate the therapeutic efficacy and pharmacokinetic profiles of these promising candidates. The results from this study provide a strong foundation for the further development of this novel class of 4-anilino-7-methylquinazolines as potential clinical candidates for the treatment of EGFR-driven cancers.

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A Researcher's Guide to Structure-Activity Relationships of 4-Aminoquinazoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

The 4-aminoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structure serves as a "privileged scaffold," readily adaptable to inhibit a variety of protein kinases that are critical drivers of tumor growth and survival.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) for 4-aminoquinazoline derivatives, with a primary focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in several cancers. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for synthesis and evaluation.

The 4-Anilinoquinazoline Core: A Blueprint for Kinase Inhibition

The archetypal 4-aminoquinazoline kinase inhibitor consists of the quinazoline core, a 4-anilino (or related aryl amino) group, and various substituents on the quinazoline ring, typically at positions 6 and 7.[3] The interaction of this scaffold with the ATP-binding pocket of EGFR serves as a foundational model for understanding its SAR.

Key binding interactions include the formation of hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key amino acid residues in the kinase's hinge region, such as Met793.[1] The 4-anilino substituent extends into the pocket, and modifications to this group are crucial for determining potency and selectivity.

Comparative SAR Analysis: How Substitutions Drive Potency and Selectivity

The therapeutic efficacy of 4-aminoquinazoline derivatives can be dramatically altered by even minor chemical modifications. Below, we compare key substitution patterns and their observed effects on anti-cancer activity.

Modifications at the 4-Anilino Position

The aniline ring is a primary site for modification to enhance binding affinity and target specificity.

  • Small, Lipophilic Groups: The introduction of small, electron-withdrawing groups like chlorine or bromine at the 3' and 4' positions of the aniline ring often enhances inhibitory activity.[3] For example, Erlotinib and Gefitinib, two clinically approved EGFR inhibitors, feature a 3'-ethynyl and a 3'-chloro-4'-fluoro substitution, respectively. These groups are thought to improve binding by making favorable contacts within the hydrophobic pocket of the ATP binding site.

  • Urea/Thiourea Moieties: The addition of phenyl urea or thiourea groups to the aniline ring has been explored to develop dual inhibitors, such as those targeting both EGFR and VEGFR2.[1] SAR studies indicate that substitutions on the terminal benzene ring of the urea moiety with small hydrophobic groups (-Cl, -CH3) in the meta or para positions can increase inhibitory activity against both kinases.[1]

Substitutions at the Quinazoline C-6 and C-7 Positions

The C-6 and C-7 positions are frequently modified to improve solubility, modulate pharmacokinetic properties, and introduce additional binding interactions.

  • Alkoxy Groups: The presence of methoxy or other small alkoxy groups at the C-6 and C-7 positions is a common feature of many potent inhibitors. These groups can enhance solubility and provide additional interactions with the solvent-accessible region of the kinase.

  • Solubilizing Groups: The introduction of more complex, hydrophilic moieties can significantly impact the drug-like properties of the compound. For instance, attaching groups like 4-ethyl-piperazinyl or pyrrolyl residues at the C-7 position has been shown to yield compounds with broad anticancer effects and potent EGFR inhibition.[1]

Comparative Activity of 4-Aminoquinazoline Derivatives

The following table summarizes the in vitro activity of representative 4-aminoquinazoline derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound/DrugKey Structural FeaturesTarget(s)Cell LineIC50 (µM)Reference
Gefitinib 3'-Chloro-4'-fluoro anilino, 7-methoxyEGFRA54915.59[1]
Erlotinib 3'-Ethynyl anilino, 6,7-bis(2-methoxyethoxy)EGFRHepG225[1]
Compound 1 6-((E)-propen-1-yl), 7-methoxyEGFRA549< Gefitinib[1]
Compound 13 6-(5-substituted furan-2-yl)EGFRA5497.35[1]
Compound 20 6-(2-substituted acetamido)EGFRMCF-73[1]
Compound 24 Sulfamoyl moietyEGFR (T790M)H19751.94[1]
Compound 5e 2-morpholino-N-(quinazolin-4-yl) acetohydrazideMulti-targetLOX IMVI1.3[4]
Compound 6m Amino acid moietyEGFRHepG28.3[5]
Compound 8a 2-substitutedVariousHeLa3.05[6]
Compound 27e 4-(3-1H-indazolyl)aminoPAK4A5490.61[7]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel 4-aminoquinazoline derivatives follows a structured workflow designed to synthesize, purify, and evaluate the biological activity of new chemical entities.

General Synthetic Strategy

A common route for the synthesis of 4-aminoquinazoline derivatives involves the cyclocondensation of an appropriately substituted anthranilic acid derivative with a formamide or a related one-carbon source to form the quinazolinone core. Subsequent chlorination followed by nucleophilic substitution with the desired aniline or amine yields the final 4-aminoquinazoline product.[8]

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Substituted Anthranilic Acid Step1 Cyclocondensation Start->Step1 Formamide Step2 Chlorination Step1->Step2 Quinazolinone Intermediate Step3 Nucleophilic Substitution with Substituted Aniline Step2->Step3 4-Chloroquinazoline End 4-Aminoquinazoline Derivative Step3->End Purification Purification & Characterization (HPLC, NMR, MS) End->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR) Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (e.g., MTT) Kinase_Assay->Cell_Assay In_Vivo In Vivo Animal Studies (Optional) Cell_Assay->In_Vivo

Caption: A generalized workflow for the synthesis and biological evaluation of 4-aminoquinazoline derivatives.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against the EGFR tyrosine kinase.

  • Preparation of Reagents:

    • Recombinant human EGFR kinase domain.

    • ATP solution.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compounds dissolved in DMSO.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Detection antibody (e.g., anti-phosphotyrosine).

  • Assay Procedure:

    • Add kinase buffer, EGFR enzyme, and the peptide substrate to a 96-well plate.

    • Add serial dilutions of the test compounds (and a DMSO control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with a phosphotyrosine-specific antibody or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: MTT Cell Proliferation Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanism of Action: Targeting the EGFR Signaling Pathway

4-Aminoquinazoline derivatives that inhibit EGFR act by blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-aminoquinazoline derivative.

By competitively binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in tumor cell proliferation and survival.[9]

Future Perspectives

The development of 4-aminoquinazoline derivatives continues to evolve. Current research focuses on overcoming drug resistance, a common challenge with targeted therapies. This includes the design of covalent inhibitors that form an irreversible bond with the target kinase, as well as the development of compounds that are active against mutant forms of EGFR, such as the T790M resistance mutation.[1][10] Furthermore, the exploration of these scaffolds as multi-targeted kinase inhibitors remains an active and promising area of research for developing next-generation cancer therapeutics.[4][11]

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2023). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Bioorganic Chemistry, 134, 106461. [Link]
  • Li, D., Wang, Y., Zhang, M., Li, X., Wang, L., & Zhang, G. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349–3354. [Link]
  • Singh, M., & Kumar, A. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(10), 1699–1729. [Link]
  • Ismail, R. S. M., Ismail, N. S. M., Abuserii, S., & Abou El Ella, D. A. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Bioorganic Chemistry, 66, 124–141. [Link]
  • Mina, M. A., et al. (2024). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]
  • Rostom, S. A. F., El-Subbagh, H. I., & Al-Omary, F. A. M. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 123, 268–282. [Link]
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Shawer, T. Z. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029. [Link]
  • Sharma, A., & Kumar, R. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177–1194. [Link]
  • Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1–31. [Link]
  • Wang, X., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Molecules, 24(21), 3931. [Link]
  • Gan, X., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Molecular Crystals and Liquid Crystals, 759(1), 74-88. [Link]
  • This reference was not specifically cited in the text but provides relevant background.
  • This reference was not specifically cited in the text but provides relevant background.
  • This reference was not specifically cited in the text but provides relevant background.
  • Liu, K., et al. (2022). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry, 95, 117501. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-7-methylquinazoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic agent is fraught with challenges. The quinazoline core, a privileged heterocyclic system, has proven to be a remarkably fruitful starting point for the development of numerous kinase inhibitors, including several FDA-approved drugs for cancer therapy.[1][2][3] Derivatives of the 4-chloro-7-methylquinazoline scaffold, in particular, represent a class of compounds with significant potential for targeting a range of protein kinases. However, the conserved nature of the ATP-binding site across the human kinome makes achieving selectivity a formidable task.[4][5]

This guide provides an in-depth, technical comparison of methodologies for the cross-reactivity profiling of this compound-derived inhibitors. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, enabling you to design and interpret robust profiling studies. We will explore both biochemical and cellular approaches, presenting supporting data in a comparative format to guide your lead optimization efforts.

The Imperative of Kinase Selectivity Profiling

The development of kinase inhibitors is a balancing act between on-target potency and off-target liabilities.[6] While potent inhibition of the desired kinase is essential for efficacy, unintended interactions with other kinases can lead to toxicity or unforeseen pharmacological effects.[7] Conversely, a well-characterized "polypharmacology" can sometimes be advantageous, where inhibition of multiple, disease-relevant kinases leads to enhanced therapeutic benefit.[4][8] Therefore, a comprehensive understanding of a compound's selectivity profile is not just a regulatory requirement but a critical component of strategic drug development.[9]

This guide will focus on two hypothetical this compound derivatives, Compound A and Compound B , to illustrate the principles and techniques of cross-reactivity profiling. We will posit that both compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based drugs.[1][10]

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies, is crucial for a thorough assessment of kinase inhibitor selectivity.[11][12]

Biochemical Profiling: A Global View of Kinase Interactions

Biochemical assays provide a direct measure of a compound's ability to interact with a large panel of purified kinases. These high-throughput screens are invaluable for identifying both primary targets and potential off-targets early in the drug discovery process.

One of the most widely utilized platforms for this purpose is the KINOMEscan™ competition binding assay.[13][14] This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the dissociation constant (Kd), providing a quantitative measure of binding affinity.[13]

Experimental Protocol: KINOMEscan™ Profiling (Illustrative)

  • Compound Preparation: Solubilize Compound A and Compound B in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Equilibration: Allow the binding reactions to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinases.

  • Affinity Capture: Capture the kinase-ligand complexes on a solid support. Kinases that are bound to the test compound will remain in solution.

  • Quantification: Elute and quantify the DNA-tagged kinases using quantitative PCR (qPCR). The amount of kinase recovered is inversely proportional to its binding affinity for the test compound.

  • Data Analysis: Calculate the dissociation constant (Kd) for each kinase-compound interaction.

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are therefore essential to confirm that a compound can access its target in a physiological context and exert its inhibitory effect.[11][15]

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures the binding of a ligand to its target protein in intact cells or tissue lysates.[16][17] The principle underlying CETSA is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency. Treat the cells with various concentrations of Compound A or Compound B, or a vehicle control (DMSO), for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection: Detect the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. The shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of our profiling efforts, it is helpful to visualize the relevant signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Cross_Reactivity_Workflow Start This compound Derivative Synthesis Biochem Biochemical Profiling (e.g., KINOMEscan™) Start->Biochem Cellular Cellular Target Engagement (e.g., CETSA®) Start->Cellular Data_Analysis Data Analysis & Selectivity Scoring Biochem->Data_Analysis Cellular->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for cross-reactivity profiling and lead optimization.

Comparative Data Analysis: Compound A vs. Compound B

To illustrate the output of these profiling methods, let's consider a hypothetical dataset for our two compounds.

Table 1: KINOMEscan™ Binding Affinities (Kd, nM) for Selected Kinases

Kinase TargetCompound A (Kd, nM)Compound B (Kd, nM)Comments
EGFR (Primary Target) 5.2 8.7 Both compounds show high affinity for the intended target.
HER2 (ERBB2)15.8250.4Compound A shows significant off-target binding to HER2.
VEGFR2 (KDR)550.1>10,000Compound A has moderate off-target activity against VEGFR2.
SRC89.31,200.6Compound A exhibits notable off-target inhibition of SRC family kinases.
ABL1>10,000>10,000Both compounds are highly selective against ABL1.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data for EGFR

CompoundConcentration (µM)ΔTm (°C)Interpretation
Compound A 1+4.8Strong target engagement in a cellular context.
Compound B 1+3.5Good cellular target engagement.
  • Compound A is a potent, dual inhibitor of EGFR and HER2, with additional off-target activity against VEGFR2 and SRC. This profile might be desirable for treating cancers driven by both EGFR and HER2 signaling, but the VEGFR2 and SRC inhibition would require further investigation for potential toxicities.

  • Compound B is a more selective inhibitor of EGFR. While slightly less potent than Compound A in biochemical assays, its improved selectivity profile might translate to a better safety profile in vivo.

Conclusion: A Data-Driven Path to Selective Inhibitors

The cross-reactivity profiling of this compound-derived inhibitors is a critical and multifaceted process. By combining broad, biochemical screening with focused, cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately, developing safer and more effective kinase inhibitor therapeutics. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of kinase inhibitor profiling and making informed decisions in the drug discovery pipeline.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008).
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2011).
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). IntechOpen. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Cellular thermal shift assay. (2023). Wikipedia. [Link]
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2023). IntechOpen. [Link]
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021).
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2022). Pharmaceutical Sciences. [Link]
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2022).
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (2011).
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (2020).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009).

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of molecular docking as applied to quinazoline derivatives, a cornerstone scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who leverage computational tools to accelerate the discovery of targeted therapeutics. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, compare docking outcomes against key biological targets, and ground our findings in verifiable data.

The quinazoline core is a privileged structure, forming the backbone of numerous approved drugs and clinical candidates due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking has become an indispensable tool in this field, offering a window into the atomic-level interactions that govern the efficacy of these compounds and guiding the rational design of next-generation inhibitors.[5][6]

Part 1: The Methodological Cornerstone: Ensuring a Valid Docking Protocol

The Anatomy of a Docking Workflow

A rigorous molecular docking study is a multi-stage process where each step is critical for the accuracy of the final prediction. The causality behind this workflow is designed to mimic the natural biological recognition process as closely as possible within a computational environment.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_val Validation & Analysis PDB 1. Target Selection (e.g., EGFR from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Ligand Preparation (2D to 3D, energy minimization) PrepProt->PrepLig Grid 4. Grid Generation (Define binding site) PrepLig->Grid Dock 5. Docking Simulation (Run algorithm, e.g., AutoDock Vina) Grid->Dock Validate 6. Protocol Validation (Re-dock native ligand, RMSD < 2Å) Dock->Validate Analyze 7. Analysis & Comparison (Scores, Poses, Interactions) Validate->Analyze

Caption: A standard workflow for a molecular docking experiment.

Experimental Protocol: Docking Protocol Validation

The trustworthiness of a docking protocol is established by its ability to reproduce known experimental results. The gold standard for validation is to "re-dock" the co-crystallized ligand back into the receptor's binding site.

  • Obtain the Crystal Structure: Download the PDB file of the target protein in complex with a known ligand (e.g., EGFR with Erlotinib, PDB ID: 1M17).[1]

  • Prepare the Receptor: Remove all water molecules and non-essential co-factors from the PDB file. Add polar hydrogens and assign atomic charges using a preparation wizard (e.g., in AutoDockTools or Schrödinger's Maestro).[8]

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein. Save it in a suitable format (e.g., .mol2 or .pdbqt) and prepare it by assigning rotatable bonds.

  • Define the Binding Site: Generate a grid box centered on the position of the extracted native ligand, ensuring its dimensions are large enough to encompass the entire binding pocket.

  • Perform Re-Docking: Dock the prepared native ligand back into the prepared receptor using the defined grid.

  • Analyze the Result: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. A validated protocol should yield an RMSD value of less than 2.0 Å , indicating that the docking software and its parameters can accurately replicate the experimentally determined binding mode.[9][10][11][12]

This validation step is non-negotiable. Without it, any comparison between novel derivatives is built on an unproven foundation.

Part 2: Comparative Docking Analysis of Quinazolines Against Oncogenic Kinases

Quinazoline derivatives have shown remarkable efficacy as inhibitors of various protein kinases involved in cancer progression. Here, we compare their docking performance against two well-established oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Alternative 1: Quinazoline Derivatives as EGFR Inhibitors

Overexpression and mutation of EGFR are hallmarks of numerous cancers, making it a prime therapeutic target.[13][14][15] The 4-anilinoquinazoline scaffold is particularly effective, with several approved drugs like Gefitinib and Erlotinib based on this core.[16] Docking studies consistently reveal a conserved binding mode.

A critical interaction for EGFR inhibition is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a key "hinge region" amino acid, Methionine-793 (Met793) .[8] This interaction anchors the inhibitor in the ATP-binding pocket.

G Quinazoline Quinazoline Scaffold Met793 Met793 Hinge Region Quinazoline:e->Met793:f0 Crucial H-Bond Anilino 4-Anilino Group HydrophobicPocket Hydrophobic Pocket (Leu718, Val726, Ala743, Leu844) Anilino:e->HydrophobicPocket:w Hydrophobic Interactions Gatekeeper Gatekeeper Residue (Thr790) Anilino:e->Gatekeeper:w Steric Fit

Caption: Key interactions of quinazoline inhibitors in the EGFR kinase domain.

The table below compares the docking performance of various quinazoline derivatives against EGFR, sourced from different studies. Note that direct comparison of scores between different software (e.g., GOLD's fitness score vs. AutoDock Vina's binding energy) is not meaningful; comparison should be made among compounds docked with the same software and protocol.[13][17]

Derivative/CompoundTarget PDBDocking SoftwareDocking ScoreKey Interactions NotedExperimental Activity (IC₅₀)Reference
Varlitinib 1XKKGOLD109 (Fitness Score)Stable H-bonds, max hydrophobic contacts-[13]
Imatinib 1XKKAutoDock Vina-10.9 kcal/mol--[13]
Compound 33e ---Binds to EGFR-T790M1.06–3.55 μM (cell lines)[18]
Compound 9c ---H-bonds with Val702, Lys721, Met769, Asp8310.59 μM (EGFR)[19]
Compound 1 4I23Schrödinger-7.951H-bond with Met793, Ser720-[8]
Compound 20 1XKK---3 µM (MCF-7)[16]
Alternative 2: Quinazoline Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[20][21] Inhibiting VEGFR-2 is a validated anti-cancer strategy. Quinazoline derivatives have been successfully designed to target this kinase.

Docking studies reveal that these inhibitors occupy the ATP-binding site of VEGFR-2, typically forming crucial hydrogen bonds with hinge region residues Cysteine-919 (Cys919) and interacting with a key residue in the DFG motif, Aspartate-1046 (Asp1046) .[20][21]

Derivative/CompoundTarget PDBDocking SoftwareDocking ScoreKey Interactions NotedExperimental Activity (IC₅₀)Reference
Compound VIII ----60.00 nM (VEGFR-2)[22]
Compound SQ2 -Glide-Binds to Asp1044, Glu8830.014 µM (VEGFR-2)[20][21]
Compound SQ4 -Glide-Similar to SQ2-[20][21]
Compound 13 4ASE---1.5-fold inhibition vs. Sorafenib[23]
Compound 15 4ASE---1.4-fold inhibition vs. Sorafenib[23]

Part 3: From Data to Decisions: Interpreting Comparative Results

Obtaining docking scores is not the endgame. The true value lies in translating this quantitative and qualitative data into actionable insights for drug design.

Decoding the Docking Score

The docking score is an estimation of the binding free energy (ΔG), representing the ligand's affinity for the target.[9] Generally, a more negative value indicates a stronger predicted binding affinity.[24][25]

  • Strong Interaction: Scores of -10 to -13 kcal/mol often suggest a strong interaction.[24]

  • Moderate Interaction: Scores between -7 to -9 kcal/mol typically indicate a moderate interaction.[24]

  • Weak Interaction: Scores less negative than -6 kcal/mol may suggest a weaker, less favorable interaction.[24]

Causality Check: Why is a score just a number? A docking score is a composite value derived from a scoring function that approximates various energy components like van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.[17][24] It is an approximation, which is why it must be used in conjunction with visual analysis and experimental validation.

The Primacy of the Binding Pose

A favorable score is meaningless if the binding pose is nonsensical. Always visualize the top-ranked poses.[24]

  • Key Interactions: Does the derivative form the expected hydrogen bonds with key residues (e.g., Met793 in EGFR)?[9] The absence of these canonical interactions, even with a good score, is a red flag.

  • Hydrophobic Pockets: Does the molecule favorably occupy hydrophobic pockets within the active site?

  • Structure-Activity Relationship (SAR): How do small changes in the derivative's structure alter its score and interactions? For example, if adding a nitro group improves the docking score, analyze the pose to see if it forms a new, favorable interaction. This synergy between docking and SAR is what drives successful lead optimization.[26][27]

By objectively comparing docking performance, validating the underlying methodology, and critically analyzing both scores and poses, researchers can harness the predictive power of molecular docking to design and prioritize quinazoline derivatives with superior therapeutic potential.

References

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). ResearchGate.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-7-methylquinazoline, a halogenated heterocyclic compound. The protocols herein are synthesized from established safety data for structurally analogous compounds and universal hazardous waste management principles, ensuring a self-validating system of safety and compliance. Our objective is to empower you with the expertise to manage this chemical waste stream confidently, protecting both personnel and the environment.

Foundational Safety & Hazard Profile

Understanding the intrinsic hazards of this compound is the first step in its safe management. Based on data from related chlorinated quinazolines, it must be treated as a hazardous substance.[1][2] The primary hazards include acute toxicity if swallowed, potential for serious skin and eye irritation or damage, and respiratory tract irritation.[1][2][3][4][5]

Immediate Handling Precautions: Before initiating any work that will generate this compound waste, ensure the following personal protective equipment (PPE) is in use. The causality is clear: direct contact or inhalation poses a significant health risk, which a comprehensive PPE strategy effectively mitigates.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1]Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[6]Prevents skin contact, which can lead to irritation or toxic effects upon absorption.[7]
Body Protection Fire/flame resistant and impervious lab coat.[1]Protects clothing and underlying skin from contamination.
Respiratory Work should be conducted in a chemical fume hood.[1] If dust or aerosols may be generated outside a hood, a full-face respirator is required.[1][7]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1][4]
The Core Directive: Waste Classification & Segregation

Proper disposal begins at the point of generation. This compound is a halogenated organic compound, and as such, falls under stringent disposal regulations.[8][9] It is imperative to classify all materials that have come into contact with it as Hazardous Chemical Waste .[2]

Protocol for Waste Segregation:

  • Establish Designated Waste Streams: Create two distinct, clearly marked waste streams at the point of use: one for solid waste and one for liquid waste.[1]

  • Solid Waste Collection: This stream includes:

    • Unused or expired this compound solid.

    • Contaminated consumables: gloves, weighing papers, pipette tips, bench paper.[1][2]

    • Collect these materials in a dedicated, sealable, and chemically compatible container, clearly labeled for hazardous solid waste.[6]

  • Liquid Waste Collection:

    • This includes any solutions containing this compound.

    • Collect in a dedicated, sealable, and compatible hazardous waste container (e.g., a properly vented solvent waste carboy).

Step-by-Step Disposal Workflow

The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and regulatory adherence at each stage.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Coordination cluster_2 Phase 3: Final Disposition A Generation Point (Solid & Liquid Waste) B Segregate Waste (Solid vs. Liquid Containers) A->B C Label Containers 'Hazardous Waste' 'this compound' B->C D Store in Designated Satellite Accumulation Area C->D E Log Waste in Inventory D->E F Contact EHS Office for Pickup Request E->F G Provide Accurate Waste Description F->G H Licensed Hazardous Waste Contractor Pickup G->H I Transport to Permitted TSDF* H->I J High-Temperature Incineration with Scrubber System I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Operational Protocol:

  • Containerization & Labeling:

    • Use containers that are in good condition and compatible with chlorinated organic compounds.

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents and approximate quantities.[2] Do not use chemical formulas or abbreviations.[2]

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2]

    • This area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for chlorinated compounds, segregate from strong oxidizing agents, acids, and bases.[2][10][11]

  • Arrange for Professional Disposal:

    • The final disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1][2] Provide them with an accurate description of the waste.

    • The preferred and most environmentally sound disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts like hydrogen chloride gas.[2][7][12]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [2][7] Landfill disposal is not a recommended practice for this type of compound.[2]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Assess the Situation: Evacuate non-essential personnel from the immediate area.[7]

  • Control Ignition Sources: If any flammable solvents are present, turn off all potential ignition sources.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding the generation of dust.[1][7] Use spark-proof tools if a flammable solvent is involved.[1]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect Spill Debris: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous materials.

  • Report: Report the incident to your supervisor and EHS office immediately.[1]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of this compound aligns with the highest standards of scientific responsibility and regulatory compliance.

References

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Mastering the Safe Handling of 4-Chloro-7-methylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of drug development, the introduction of novel chemical entities into the workflow is a daily reality. Among these, heterocyclic compounds like 4-Chloro-7-methylquinazoline serve as critical intermediates and building blocks.[1] This guide provides essential, field-proven safety and handling protocols for this compound, ensuring both the integrity of your research and the protection of your most valuable asset: your laboratory team. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a heterocyclic organic compound that, like many of its chloro-quinazoline analogues, presents a specific set of hazards that must be rigorously managed.[2] The primary risks associated with this compound are:

  • Acute Toxicity (Oral): It is harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Irritation: Poses a significant risk of serious eye damage.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

The chlorine atom at the 4-position enhances the molecule's reactivity, a desirable trait for synthesis but one that also potentiates its biological and hazardous effects.[2] Understanding this intrinsic reactivity is the foundation for every safety measure that follows. All handling procedures are designed to prevent the compound, whether as a solid powder or in solution, from coming into contact with personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is non-negotiable. The selection of each component is directly linked to the identified hazards of this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield. Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[4]Protects against splashes of solutions and airborne dust particles, preventing severe eye irritation or damage. A face shield provides a broader barrier for the entire face.[5]
Hand Protection Chemical-resistant gloves (Nitrile recommended). Must be inspected before use and disposed of after.[6]Prevents direct skin contact, mitigating the risk of skin irritation. Proper removal technique is critical to avoid contaminating hands.[6]
Body Protection A long-sleeved laboratory coat. An impermeable chemical-resistant gown should be considered for larger quantities or spill scenarios.[6][7]Protects skin on the arms and body from accidental spills and contamination.
Respiratory Protection Required when dust may be generated or when working outside of a certified chemical fume hood. A NIOSH-approved N100 (US) or P3 (EU EN 143) full-face particle respirator is appropriate.[6]Prevents inhalation of airborne particles, which can cause respiratory irritation.[3] Engineering controls are the primary defense; respirators are a crucial backup.

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step workflow is essential for minimizing exposure risk.

Visual Workflow for Safe Handling

Below is a diagram outlining the critical decision points and actions for safely handling this compound in a laboratory setting.

cluster_prep Preparation & Assessment cluster_handling Active Handling cluster_cleanup Cleanup & Disposal A 1. Review SDS & Risk Assessment B 2. Assemble All Required PPE A->B C 3. Verify Chemical Fume Hood Certification B->C D 4. Don Full PPE C->D E 5. Transfer Compound to Fume Hood D->E F 6. Weighing & Dissolution (Inside Hood) E->F G 7. Perform Reaction Setup F->G H 8. Decontaminate Work Surfaces G->H I 9. Segregate Waste (Solid & Liquid) H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Review Documentation : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related analogue.[4]

    • Engineering Controls : Ensure you are working in a well-ventilated area, with a certified and operational chemical fume hood being the primary engineering control.[8]

    • Assemble Equipment : Gather all necessary PPE, spill kit materials, and waste containers before bringing the chemical into the work area.

  • Handling the Compound :

    • Don PPE : Put on all required personal protective equipment as specified in the table above.

    • Weighing : Conduct all weighing operations within the chemical fume hood to contain any dust. Use a dedicated set of spatulas and weighing boats.

    • Dissolution : When making solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Storage : Keep the primary container tightly closed in a dry, cool, and well-ventilated place when not in use.[6] Storage under an inert atmosphere like nitrogen is often recommended to prevent degradation due to moisture sensitivity.[4]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]

Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal of this compound and its associated waste can pose a risk to both personnel and the environment.

Waste Segregation and Disposal Workflow

cluster_source Waste Generation Sources cluster_containers Waste Segregation cluster_disposal Final Disposal A Contaminated Gloves, Wipes, Weigh Boats D Solid Hazardous Waste Container A->D B Empty Stock Container B->D C Residual Solutions & Reaction Quench E Liquid Halogenated Organic Waste Container C->E F Arrange Pickup by Licensed Disposal Company D->F E->F

Caption: Waste segregation and disposal plan for this compound.

Disposal Protocol
  • Waste Characterization : All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste :

    • This includes contaminated gloves, weighing paper, paper towels, and empty containers.

    • Collect all solid waste in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste :

    • This includes unused solutions, reaction mixtures, and solvent rinses from cleaning glassware.

    • Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Final Disposal :

    • Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]

    • A common disposal method involves incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen chloride gas.[6]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

  • Benchchem. Handling and storage guidelines for 8-Chloroquinazolin-4-OL.
  • ChemicalBook. 4-Chloroquinazoline - Safety Data Sheet. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloroquinazoline. (2022).
  • CymitQuimica. CAS 90272-83-6: this compound.
  • PubChem. This compound | C9H7ClN2 | CID 21942014.
  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024).
  • BIOSYNCE. This compound CAS 90272-83-6.

Sources

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